1,2,4-Thiadiazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCAJRHEDWDNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604112 | |
| Record name | 1,2,4-Thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56531-89-6 | |
| Record name | 1,2,4-Thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1,2,4-Thiadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,4-Thiadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details synthetic methodologies, extensive characterization data, and a general workflow for the biological evaluation of this class of compounds.
Introduction
1,2,4-Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms that have garnered considerable attention in the field of drug discovery. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them privileged scaffolds in medicinal chemistry. This compound, as a core structure, serves as a versatile building block for the synthesis of a wide array of more complex and biologically active molecules. This guide will focus on the essential technical aspects of its preparation and analytical characterization.
Synthesis of this compound
The synthesis of 3-amino-1,2,4-thiadiazole derivatives can be achieved through various synthetic routes, with the oxidative cyclization of amidinothioureas or related precursors being a common and effective strategy. These methods often involve the formation of an S-N bond to construct the thiadiazole ring.
General Synthetic Approach: Oxidative Cyclization
A prevalent method for the synthesis of 3-amino-1,2,4-thiadiazoles involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. This approach offers a versatile and efficient route to the desired heterocyclic core. The general transformation is depicted below:
Caption: General synthesis workflow for this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of a 3-amino-1,2,4-thiadiazole derivative, which can be adapted for the synthesis of the parent this compound by using the appropriate unsubstituted amidine precursor.
Materials:
-
Formamidinothiourea (or appropriate precursor)
-
Oxidizing agent (e.g., iodine, hydrogen peroxide, N-bromosuccinimide)
-
Solvent (e.g., ethanol, methanol, dimethylformamide)
-
Base (e.g., sodium bicarbonate, triethylamine)
Procedure:
-
Precursor Formation: The formamidinothiourea precursor is synthesized by the reaction of a formamidine salt with a thiocyanate salt or by the reaction of thiourea with a suitable formamidine equivalent.
-
Dissolution: The formamidinothiourea precursor is dissolved in an appropriate solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Addition of Reagents: The oxidizing agent is added portion-wise to the solution at room temperature or with cooling, depending on the reactivity of the chosen oxidant. A base may be added to neutralize any acid formed during the reaction.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.
Spectroscopic Data
The structural elucidation of this compound is based on a combination of spectroscopic methods.
Table 1: Summary of Characterization Data for this compound and a Related Derivative
| Technique | This compound | 5-Amino-3-methyl-1,2,4-thiadiazole (for comparison) [1] |
| Appearance | White to off-white solid | Pale brown crystals |
| Melting Point (°C) | Not explicitly reported | 202–204 |
| Molecular Formula | C₂H₃N₃S | C₃H₅N₃S |
| Molecular Weight | 101.13 g/mol | 115.16 g/mol |
| ¹H NMR (ppm) | Data not readily available in literature. Expected to show a signal for the C5-H and exchangeable amine protons. | In CD₃SOCD₃: 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) |
| ¹³C NMR (ppm) | Data not readily available in literature. Expected to show two signals for the heterocyclic carbons. | In CD₃SOCD₃: 183.2 (C5), 169.2 (C3), 18.7 (CH₃) |
| IR (cm⁻¹) | 3265, 3073, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808 | 3265, 3073, 2766, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808, 590, 577 |
| Mass Spectrum (m/z) | 101 (M⁺) | 115 (M⁺) |
Note: The IR and Mass Spectrum data for this compound are sourced from the NIST database for 5-Amino-1,2,4-thiadiazole, a likely tautomer.
Detailed Experimental Protocols for Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR: The proton NMR spectrum is recorded on a 300 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The carbon-13 NMR spectrum is recorded on the same instrument. Chemical shifts are reported in ppm relative to the solvent peak.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Characteristic absorption bands corresponding to functional groups (e.g., N-H, C=N, C-S) are identified.
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) is used to generate ions.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are determined, confirming the molecular weight and providing structural information.
Biological and Pharmacological Context
Thiadiazole derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug development programs. The evaluation of a new thiadiazole compound typically follows a structured workflow from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for the biological evaluation of a novel thiadiazole derivative.
The diverse biological activities of thiadiazoles stem from their ability to interact with various biological targets. The specific substitution pattern on the thiadiazole ring plays a crucial role in determining the pharmacological profile of the compound. Further research into the biological activities of this compound and its derivatives is warranted to explore their full therapeutic potential.
Conclusion
References
In-Depth Technical Guide on the Crystal Structure Analysis of 1,2,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure analysis of 1,2,4-thiadiazole derivatives, with a focus on aminothiadiazoles. The information presented is crucial for understanding the three-dimensional arrangement of these molecules, which is fundamental for structure-based drug design and development.
Introduction to 1,2,4-Thiadiazoles
Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The 1,2,4-thiadiazole scaffold, in particular, is a significant pharmacophore found in a variety of biologically active compounds.[1][2] The determination of their crystal structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of these molecules.
Experimental Protocols for Crystal Structure Determination
The process of determining the crystal structure of 1,2,4-thiadiazole derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction analysis and structure refinement.
Synthesis and Crystallization
The synthesis of 1,2,4-thiadiazole derivatives can be achieved through various organic chemistry routes.[3] For instance, 5-amino-3-methyl-1,2,4-thiadiazole can be synthesized from acetamidine hydrochloride.[4] The general workflow for preparing a sample for crystal structure analysis is outlined below.
Protocol for Crystallization:
-
Purification: The synthesized compound must be of high purity. Techniques such as recrystallization or column chromatography are often employed.[4]
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.
-
Crystal Growth: High-quality single crystals are typically grown using methods like slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. For example, suitable crystals of 5-amino-3-methyl-1,2,4-thiadiazole have been obtained through Soxhlet extraction.[4]
X-ray Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
Protocol for Data Collection and Refinement:
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a controlled temperature (e.g., 293 K).[5]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F². Hydrogen atoms are often located in difference Fourier maps and refined isotropically.
Crystal Structure Data of 1,2,4-Thiadiazole Derivatives
Crystallographic Data for 5-amino-3-methyl-1,2,4-thiadiazole
The following table summarizes the key crystallographic parameters for 5-amino-3-methyl-1,2,4-thiadiazole.[4]
| Parameter | Value |
| Chemical Formula | C₃H₅N₃S |
| Formula Weight | 115.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(1) |
| b (Å) | 9.897(1) |
| c (Å) | 10.567(1) |
| α (°) | 90 |
| β (°) | 101.98(1) |
| γ (°) | 90 |
| Volume (ų) | 1034.1(2) |
| Z | 8 |
Selected Bond Lengths and Angles
The internal bond lengths and angles of the 1,2,4-thiadiazole ring are crucial for understanding its electronic and chemical properties. The structure of 5-amino-3-methyl-1,2,4-thiadiazole contains two crystallographically independent molecules in the asymmetric unit.[4] The bond lengths and angles are consistent with those of other simple 1,2,4-thiadiazoles.[4]
| Bond | Length (Å) | Angle | Degree (°) |
| S(1)-N(2) | 1.682(1) | S(1)-N(2)-C(3) | 107.93(9) |
| N(2)-C(3) | 1.317(2) | N(2)-C(3)-N(4) | 119.7(1) |
| C(3)-N(4) | 1.374(2) | C(3)-N(4)-C(5) | 109.0(1) |
| N(4)-C(5) | 1.333(2) | N(4)-C(5)-S(1) | 111.34(9) |
| C(5)-S(1) | 1.740(1) | C(5)-S(1)-N(2) | 92.03(6) |
Data for one of the two independent molecules.[4]
Supramolecular Assembly and Hydrogen Bonding
The crystal packing of 5-amino-3-methyl-1,2,4-thiadiazole is characterized by an extensive two-dimensional hydrogen-bonded network.[4] Such interactions are critical in determining the physical properties of the solid state and can influence biological activity by affecting solubility and receptor binding. In many crystalline structures of amino-substituted nitrogen heterocycles, hydrogen bonding plays a pivotal role in the molecular arrangement. For instance, in 1H-1,2,4-triazole-3,5-diamine monohydrate, molecules are connected by N—H⋯N hydrogen bonds.[6] Similarly, in 3-Amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds into layers.[5]
The logical relationship for the formation of the supramolecular structure can be visualized as follows:
Conclusion
The crystal structure analysis of 1,2,4-thiadiazole derivatives provides invaluable information for understanding their chemical and physical properties. The detailed experimental protocols and crystallographic data presented here for a closely related analogue serve as a robust guide for researchers in the field of medicinal chemistry and drug development. The planarity of the thiadiazole ring, coupled with the potential for extensive hydrogen bonding networks, are key structural features that dictate the solid-state packing and can be exploited in the design of novel therapeutics. Further studies to obtain the crystal structure of the parent 1,2,4-Thiadiazol-3-amine are warranted to complete the structural landscape of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. isres.org [isres.org]
- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1,2,4-Thiadiazol-3-amine Remains Elusive in Publicly Available Literature
The majority of published research focuses on the more common 1,3,4-thiadiazole isomers and their various derivatives. While numerous studies detail the synthesis and spectroscopic characterization of a wide array of substituted 1,3,4-thiadiazoles, this information is not directly transferable to the 1,2,4-thiadiazol-3-amine structure due to the significant differences in the arrangement of heteroatoms and the resulting impact on the electronic environment of the molecule.
Several scientific papers discuss the synthesis of various derivatives of 3-amino-1,2,4-thiadiazole. However, these articles do not provide the fundamental spectroscopic data for the unsubstituted parent compound, which is essential for a comprehensive technical guide. The focus of these studies is typically on the properties and activities of the more complex molecules synthesized from the 3-amino-1,2,4-thiadiazole core.
Similarly, searches for experimental protocols specifically for the spectroscopic analysis of this compound were unsuccessful. Synthetic procedures for related compounds were identified, but these did not contain the requisite detailed characterization data for the target molecule.
Due to the absence of the core quantitative spectroscopic data (NMR and IR) and the corresponding experimental methodologies for this compound, it is not possible to construct the requested in-depth technical guide with the required data tables and experimental protocols. Further investigation into specialized, proprietary chemical databases or direct experimental analysis would be necessary to obtain the specific information required.
The Rising Profile of 1,2,4-Thiadiazol-3-amine Derivatives in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, is increasingly recognized as a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their diverse and potent biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth analysis of the biological activities of 1,2,4-thiadiazol-3-amine derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways and workflows. While much of the available literature focuses on the broader class of 1,3,4-thiadiazoles, this guide will focus on the available data for the 1,2,4-isomer, with a specific emphasis on derivatives bearing a crucial amino group at the 3-position.
Anticancer Activity: A Promising Frontier
Derivatives of the 1,2,4-thiadiazole nucleus have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The presence of the 3-amino group often serves as a key pharmacophoric feature, allowing for further structural modifications to enhance potency and selectivity.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected this compound and related derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Human Breast Cancer (MCF-7) | 1.7 | [2] |
| Human Pancreatic Cancer (Panc-1) | 12.22 | [1] | |
| Compound B | Human Gastric Cancer (NUGC) | 0.021 | [3] |
| Compound C | Human Colon Cancer (HT-29) | 24.06 | [1] |
| Neuroblastoma (SKNMC) | 69.7 | [1] | |
| Compound D | Human Breast Cancer (T47D) | 0.042 - 0.058 | [1] |
Note: The data presented is a selection from available literature and may not be exhaustive. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Putative Signaling Pathways in Anticancer Activity
While the precise mechanisms of action for many this compound derivatives are still under investigation, several studies on the broader thiadiazole class suggest interference with key cellular signaling pathways involved in cancer progression.
Caption: Putative signaling pathways targeted by thiadiazole derivatives.
Antimicrobial Activity: Combating Pathogens
This compound derivatives have also emerged as a promising class of antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected 1,2,4-thiadiazole and related derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound E | Staphylococcus aureus | 128 | |
| Compound F | Bacillus subtilis | 15.63 | [4] |
| Micrococcus luteus | 15.63 | ||
| Compound G | Aspergillus fumigatus | 0.9 | [5] |
| Geotrichum candidum | 0.08 | [5] | |
| Compound H | Bacillus polymyxa | 2.5 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
-
Serial Dilution: Two-fold serial dilutions of the this compound derivative are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Enzyme Inhibition: A Targeted Approach
The 1,2,4-thiadiazole ring is a known bioisostere for other heterocyclic systems found in enzyme active sites, making its derivatives promising candidates for enzyme inhibitors.
Quantitative Enzyme Inhibitory Activity Data
The following table presents the enzyme inhibitory activity of selected thiadiazole derivatives.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound I | α-Glucosidase | 1.10 | [6] |
| Compound J | α-Amylase | 44.67 (µg/mL) | [7] |
| Compound K | Cyclooxygenase-2 (COX-2) | 8.78 (µg/mL) | [8] |
| Compound L | 5-Lipoxygenase (5-LOX) | 4.51 (µg/mL) | [8] |
General Experimental Protocol: Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay varies depending on the target enzyme. However, a general workflow can be outlined.
General Workflow for Enzyme Inhibition Assay:
Caption: General workflow for an enzyme inhibition assay.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing the target enzyme, a suitable buffer, and varying concentrations of the this compound derivative.
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Monitoring: The reaction progress is monitored over time by measuring the formation of a product or the depletion of the substrate, often through spectrophotometric or fluorometric methods.
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined from a dose-response curve.
Synthesis of this compound Derivatives
A common synthetic route to 3-amino-1,2,4-thiadiazole derivatives involves the oxidative cyclization of amidinothioureas or related precursors.
Caption: General synthetic scheme for 3-amino-1,2,4-thiadiazoles.
Conclusion and Future Perspectives
The this compound scaffold represents a promising and versatile platform for the development of novel therapeutic agents. The available data, although more limited than for the isomeric 1,3,4-thiadiazoles, clearly indicates significant potential in the areas of oncology, infectious diseases, and the modulation of enzyme activity. Future research should focus on the synthesis of diverse libraries of 3-amino-1,2,4-thiadiazole derivatives and their systematic evaluation in a broader range of biological assays. Elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this chemical space is warranted and holds considerable promise for addressing unmet medical needs.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]
- 4. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,2,4-Thiadiazol-3-amine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole ring system, particularly with a 3-amino substitution, has emerged as a significant pharmacophore in medicinal chemistry. Its unique electronic properties, ability to act as a bioisosteric replacement for other heterocycles, and synthetic accessibility have made it a versatile scaffold for the design of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the 1,2,4-thiadiazol-3-amine core, detailing its synthesis, mechanism of action, structure-activity relationships, and applications in drug design, with a focus on oncology, inflammation, and neurodegenerative disorders.
The 1,2,4-Thiadiazole Core: Physicochemical Properties and Pharmacophoric Features
The 1,2,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The presence of the sulfur atom increases lipophilicity, which can enhance membrane permeability and oral bioavailability of drug candidates. The 1,2,4-thiadiazole nucleus is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, allowing its derivatives to interact with biological targets that recognize pyrimidines. The 3-amino group provides a crucial point for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of this compound Derivatives
A variety of synthetic routes to 3,5-disubstituted-1,2,4-thiadiazoles have been developed. A common and efficient method involves the reaction of amidines with isothiocyanates.
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles from Amidines and Isothiocyanates
This protocol describes a general procedure for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, a common class of derivatives based on the this compound core.
Materials:
-
Substituted amidine hydrochloride
-
Substituted isothiocyanate
-
Sodium Hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted amidine hydrochloride (1.0 equivalent) and anhydrous DMF.
-
Deprotonation: Cool the mixture to 0 °C and add NaH (1.1 equivalents) portion-wise. Stir the reaction mixture at room temperature for 30 minutes.
-
Addition of Isothiocyanate: Add the substituted isothiocyanate (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.
Therapeutic Applications and Biological Activity
The this compound pharmacophore has been incorporated into a multitude of compounds with diverse biological activities.
Anticancer Activity
Derivatives of 1,2,4-thiadiazole have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several 1,2,4-thiadiazole derivatives have been identified as potent inhibitors of this pathway.
Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | |
| A549 (Lung) | 0.17 ± 0.032 | ||
| DU-145 (Prostate) | 0.83 ± 0.091 | ||
| MDA MB-231 (Breast) | 0.28 ± 0.017 | ||
| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | |
| A549 (Lung) | 1.79 ± 0.59 | ||
| DU145 (Prostate) | 1.98 ± 0.22 | ||
| MDA MB-231 (Breast) | 2.33 ± 1.52 | ||
| 8d | MCF-7 (Breast) | 1.44 ± 0.17 | |
| A549 (Lung) | 2.10 ± 1.44 | ||
| DU145 (Prostate) | 2.76 ± 1.88 | ||
| MDA MB-231 (Breast) | 2.35 ± 1.51 | ||
| Compound 19 | MCF-7 (Breast) | 0.30 - 0.45 | [1] |
| U87 MG (Glioblastoma) | 0.30 - 0.45 | [1] | |
| A549 (Lung) | 0.30 - 0.45 | [1] | |
| HCT116 (Colon) | 0.30 - 0.45 | [1] | |
| Compound 18 | A549 (Lung) | 0.50 - 4.75 | [1] |
| MCF-7 (Breast) | 0.50 - 4.75 | [1] | |
| U-87 MG (Glioblastoma) | 0.50 - 4.75 | [1] | |
| HCT-116 (Colon) | 0.50 - 4.75 | [1] |
The diagram below illustrates the mechanism by which 1,2,4-thiadiazole derivatives can inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and survival.
References
The Discovery of Polycarpathiamines: A Technical Guide to Novel 1,2,4-Thiadiazole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of polycarpathiamines, a novel class of 1,2,4-thiadiazole alkaloids. It includes detailed experimental protocols, quantitative data, and visualizations of key processes to support further research and development in this area.
Introduction: The Rise of Marine Thiadiazoles
The marine environment is a vast reservoir of unique chemical scaffolds, many of which have potent biological activities.[1] Among these, alkaloids derived from marine invertebrates like ascidians (tunicates) have emerged as a particularly rich source of drug leads.[2][3] The 1,2,4-thiadiazole ring system is a notable heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[4] Derivatives of this scaffold are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6]
This guide focuses on the polycarpathiamines, two novel alkaloids isolated from the ascidian Polycarpa aurata.[7] These compounds, polycarpathiamine A and B, feature an uncommon 3-amino-5-acyl-1,2,4-thiadiazole core and represent a promising new avenue for therapeutic development. Polycarpathiamine A, in particular, has demonstrated significant cytotoxic activity, highlighting its potential as a lead compound for oncology research.[7]
Discovery: Isolation and Structure Elucidation
Polycarpathiamines A and B were first discovered and isolated from the marine ascidian Polycarpa aurata, a solitary tunicate found in Indo-Pacific coral reefs.[1][7] The structural determination of these novel alkaloids was accomplished through a combination of spectroscopic analysis and confirmed by total synthesis.
Experimental Protocol: Isolation and Purification
The following protocol is a composite of established methods for the extraction of alkaloids from Polycarpa aurata.[1][7]
-
Collection and Extraction : Freshly thawed specimens of Polycarpa aurata (e.g., 12.5 kg wet weight) are exhaustively extracted sequentially with methanol (MeOH) and a 1:1 mixture of dichloromethane (CH₂Cl₂) and MeOH.[1]
-
Solvent Partitioning : The crude extracts are combined and concentrated. The resulting aqueous concentrate is diluted with MeOH to create a 7:3 MeOH/water solution, which is then partitioned against CH₂Cl₂ to separate compounds based on polarity.[1]
-
Initial Fractionation : The organic-soluble fraction, which contains the alkaloids of interest, is subjected to size-exclusion chromatography. A common method involves using a Sephadex LH-20 column with a MeOH/CH₂Cl₂ mobile phase.[1]
-
Silica Gel Chromatography : Bioactivity-guided fractions are further purified using vacuum flash chromatography on a silica gel column. A gradient elution system, for example, starting with 100% CH₂Cl₂ and gradually increasing the polarity with MeOH, is used to separate the compounds.[1]
-
Final Purification (HPLC) : The final purification of polycarpathiamines A and B is achieved using High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column with a suitable solvent system (e.g., a water/acetonitrile gradient with 0.1% trifluoroacetic acid).
Workflow for Isolation and Structure Elucidation
Data Presentation: Spectroscopic Data
The structures of polycarpathiamines A (1) and B (2) were unambiguously determined by 1D and 2D NMR spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[7] Key NMR data are summarized below.
| Polycarpathiamine A (1) | ¹H NMR (δ, mult, J in Hz) | ¹³C NMR (δ) |
| Position | ||
| 3 | - | 181.1 |
| 5 | - | 175.7 |
| N(CH₃)₂ | 3.22 (s, 6H) | 38.6 |
| 1' | - | 137.9 |
| 2', 6' | 7.90 (d, 8.4) | 129.5 |
| 3', 5' | 7.51 (t, 7.5) | 128.8 |
| 4' | 7.63 (t, 7.5) | 133.5 |
Table 1: Key NMR assignments for Polycarpathiamine A in CDCl₃.
| Polycarpathiamine B (2) | ¹H NMR (δ, mult, J in Hz) | ¹³C NMR (δ) |
| Position | ||
| 3 | - | 181.0 |
| 5 | - | 175.8 |
| N(CH₃)₂ | 3.21 (s, 6H) | 38.6 |
| 1' | - | 129.5 |
| 2', 6' | 7.91 (d, 8.8) | 131.9 |
| 3', 5' | 6.94 (d, 8.8) | 114.1 |
| 4'-OCH₃ | 3.88 (s, 3H) | 55.6 |
Table 2: Key NMR assignments for Polycarpathiamine B in CDCl₃.
Total Synthesis
The structural confirmation and supply for further biological evaluation of the polycarpathiamines were enabled by their total synthesis. A key challenge was the construction of the 3-amino-5-acyl-1,2,4-thiadiazole core. The developed synthetic route provides a more efficient alternative to previous low-yielding methods.
Experimental Protocol: Key Synthesis Step
The core of the polycarpathiamines was synthesized via a one-pot benzylic oxidation–oxidative heterocyclization sequence. The following is a generalized protocol based on the published synthesis.
-
Precursor Synthesis : An appropriate N¹-acetyl-N³-thioacylguanidine precursor is prepared.
-
Catalyst Preparation : A solution of a copper(II) catalyst (e.g., 1 mol% Cu(OTf)₂) is prepared in a suitable solvent like acetonitrile.
-
One-Pot Reaction : The N¹-acetyl-N³-thioacylguanidine precursor is added to the catalyst solution. The reaction mixture is stirred under an atmosphere of air (or oxygen).
-
Oxidation & Cyclization : The copper catalyst facilitates a one-pot sequence involving benzylic oxidation followed by an oxidative heterocyclization. This directly forms the 3-amino-5-acyl-1,2,4-thiadiazole heterocyclic core.
-
Workup and Purification : Upon completion, the reaction is quenched, and the solvent is removed. The crude product is then purified using column chromatography to yield the thiadiazole core.
-
Final Steps : Subsequent standard chemical modifications (e.g., deprotection) yield the final natural products, polycarpathiamine A and B.
Workflow for Total Synthesis
Biological Activity and Potential Mechanisms
Initial screening of the polycarpathiamines revealed potent cytotoxic activity, particularly for polycarpathiamine A. This has established them as compounds of interest for anticancer drug discovery.
Data Presentation: Cytotoxicity
The primary biological data available for the pure compounds is from the initial discovery.
| Compound | Cell Line | Activity Type | IC₅₀ (μM) |
| Polycarpathiamine A | L5178Y (Murine Lymphoma) | Cytotoxicity | 0.41[7] |
| Polycarpathiamine B | L5178Y (Murine Lymphoma) | Cytotoxicity | Not reported as significant |
Table 3: In vitro cytotoxicity of Polycarpathiamine A.
Experimental Protocol: Cytotoxicity Assay
The cytotoxic activity was determined using a standard cell viability assay against the L5178Y murine lymphoma cell line. A generalized protocol is as follows:
-
Cell Culture : L5178Y cells are cultured in an appropriate medium (e.g., Fischer's medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation : Polycarpathiamine A is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various test concentrations.
-
Cell Seeding : Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Treatment : The cells are treated with the serially diluted compound and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The absorbance is read on a microplate reader.
-
IC₅₀ Determination : The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Potential Mechanisms of Action
While the precise signaling pathways affected by polycarpathiamines have not yet been elucidated, the broader class of thiadiazole derivatives is known to exert anticancer effects through various mechanisms.[5][8] These compounds can act as bioisosteres of endogenous molecules like pyrimidine, allowing them to interfere with critical cellular processes.[9] Potential molecular targets for this class of compounds include protein kinases, histone deacetylases (HDACs), and heat shock proteins (Hsp90).[2][5] Interference with major signaling pathways such as PI3K/Akt and MAPK/ERK has been reported for some thiadiazole derivatives.[2]
Conclusion and Future Directions
The discovery of polycarpathiamines A and B from the ascidian Polycarpa aurata has introduced a novel and potent class of 1,2,4-thiadiazole alkaloids. The significant cytotoxicity of polycarpathiamine A against murine lymphoma cells underscores its potential as a lead compound for the development of new anticancer agents. The successful total synthesis provides a viable route for producing these compounds for further study.
Future research should focus on several key areas:
-
Broader Biological Screening : Evaluating the cytotoxicity of polycarpathiamines against a wider panel of human cancer cell lines.
-
Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mode of cytotoxic action.
-
Structure-Activity Relationship (SAR) : Synthesizing and testing analogues of the polycarpathiamines to identify key structural features required for activity and to optimize potency and selectivity.
-
In Vivo Efficacy : Assessing the anti-tumor activity of promising analogues in preclinical animal models.
This foundational work on the polycarpathiamines provides a strong starting point for drug discovery programs aimed at exploiting the therapeutic potential of this unique marine natural product scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bepls.com [bepls.com]
- 3. Alkaloids from the Tunicate Polycarpa aurata from Chuuk Atoll - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Investigation of the Indonesian Tunicate Polycarpa aurata and Evaluation of the Effects Against Schistosoma mansoni of the Novel Alkaloids Polyaurines A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Therapeutic Promise of 1,2,4-Thiadiazol-3-amine: A Technical Guide to a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. Among these, 1,2,4-Thiadiazol-3-amine serves as a crucial building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. The document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes essential pathways and workflows to facilitate further research and development in this promising area.
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated significant potential across various therapeutic areas. The core structure is considered a bioisostere of pyrimidine, a substitution that can enhance lipophilicity and improve biological properties.[1] This has led to the exploration of these compounds as anticancer, antimicrobial, and neuroprotective agents.
Anticancer Activity
A substantial body of research highlights the potent anticancer activity of 1,2,4-thiadiazole derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of breast, lung, colon, and leukemia.[2][3] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases (e.g., VEGFR-2, Akt) and carbonic anhydrases, or the induction of apoptosis.[4][5][6]
Table 1: Anticancer Activity of 1,2,4-Thiadiazole Derivatives
| Compound ID/Description | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8b) | MCF-7 | Breast Cancer | 0.15 ± 0.062 | [2] |
| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8c) | MCF-7 | Breast Cancer | 0.10 ± 0.084 | [2] |
| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8d) | MCF-7 | Breast Cancer | 0.21 ± 0.049 | [2] |
| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8b) | A549 | Lung Cancer | 0.25 ± 0.071 | [2] |
| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8c) | A549 | Lung Cancer | 0.19 ± 0.056 | [2] |
| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8d) | A549 | Lung Cancer | 0.32 ± 0.063 | [2] |
| 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidine (5) | MCF-7 | Breast Cancer | 0.22 ± 0.078 | [3] |
| 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidine (5) | A-549 | Lung Cancer | 0.11 ± 0.051 | [3] |
| 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidine (5) | Colo-205 | Colon Cancer | 0.93 ± 0.043 | [3] |
| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (KA25) | HT-29 | Colon Cancer | Not specified | [6] |
| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (KA39) | HT-29 | Colon Cancer | Not specified | [6] |
Antimicrobial Activity
The 1,2,4-thiadiazole scaffold is a component of several clinically used antibiotics, highlighting its importance in combating microbial infections. Derivatives have shown broad-spectrum activity against various bacterial and fungal strains.
Further research is needed to quantify the specific antimicrobial activity of this compound derivatives in standardized assays.
Neuroprotective Effects
Emerging evidence suggests that 1,2,4-thiadiazole derivatives possess neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases. The proposed mechanisms include the modulation of neurotransmitter receptors and the inhibition of enzymes involved in neuroinflammation.
Quantitative data on the neuroprotective effects of specific this compound derivatives are currently limited in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1,2,4-thiadiazole derivatives and the evaluation of their biological activity.
Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles
This protocol describes a general method for the synthesis of 1,2,4-thiadiazole derivatives from imidoyl thioureas.
Materials:
-
Substituted imidoyl thiourea
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the substituted imidoyl thiourea (1 mmol) in dry DCM (10 mL), add PIFA (1.1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3-substituted-5-arylamino-1,2,4-thiadiazole.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 1,2,4-thiadiazole derivatives on cancer cell lines using the MTT assay.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1,2,4-thiadiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the 1,2,4-thiadiazole derivative in culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of 1,2,4-thiadiazole derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., VEGFR-2, Akt)
-
Kinase assay buffer
-
ATP
-
Specific peptide substrate for the kinase
-
1,2,4-thiadiazole derivative stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the 1,2,4-thiadiazole derivative in the kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, the recombinant kinase, and the specific peptide substrate.
-
Initiate the kinase reaction by adding ATP to each well. Include a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP).
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound derivatives.
Caption: General experimental workflow for the synthesis and evaluation of 1,2,4-thiadiazole derivatives.
Caption: Proposed mechanism of apoptosis induction by a 1,2,4-thiadiazole derivative via kinase inhibition.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. bepls.com [bepls.com]
- 5. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
A Technical Guide to the Synthesis and Applications of 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole scaffold is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science due to its diverse biological activities and unique chemical properties. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of 1,2,4-thiadiazole derivatives, with a focus on providing actionable experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Synthesis of the 1,2,4-Thiadiazole Core
The construction of the 1,2,4-thiadiazole ring can be achieved through various synthetic strategies. The most common and versatile methods include the oxidative dimerization of thioamides, the reaction of nitriles with thioamides, the cyclization of imidoyl thioureas, and 1,3-dipolar cycloaddition reactions.
Key Synthetic Routes: A Comparative Overview
The selection of a synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following table summarizes key quantitative data for four prominent methods for the synthesis of 1,2,4-thiadiazoles, allowing for a rapid comparison of their efficiency and conditions.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95 |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90 |
| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90 |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis routes cited in the comparative analysis.
1. Oxidative Dimerization of Thioamides
-
Protocol: To a solution of the primary thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion. Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 10-30 minutes). Upon completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
1,2,4-Thiadiazol-3-amine Derivatives as Potential Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold has emerged as a promising pharmacophore in the design of novel enzyme inhibitors. Its unique electronic properties and ability to engage in various non-covalent and covalent interactions with enzyme active sites have positioned it as a versatile core for the development of targeted therapeutics. This technical guide provides an in-depth overview of 1,2,4-thiadiazol-3-amine derivatives and related analogues as potential enzyme inhibitors, with a focus on their activity against cysteine proteases such as Cathepsin B and the SARS-CoV-2 3C-like protease (3CLpro), as well as transglutaminases.
Mechanism of Action: Targeting Cysteine Residues
A prominent mechanism of action for many 1,2,4-thiadiazole-based inhibitors is the covalent modification of cysteine residues within the enzyme's active site. The electrophilic nature of the thiadiazole ring makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue. This can lead to a ring-opening metathesis reaction, resulting in the formation of a covalent disulfide bond between the inhibitor and the enzyme, leading to irreversible inhibition.[1][2] This "warhead" functionality makes these compounds particularly effective against enzymes that rely on a catalytic cysteine for their function.[2]
Data Presentation: Enzyme Inhibitory Activities
The following tables summarize the quantitative inhibitory activities of representative 1,2,4-thiadiazole derivatives against key enzyme targets. While specific data for this compound derivatives is limited in the public domain, the data for closely related analogues provides strong evidence for the potential of this scaffold.
Table 1: Inhibition of SARS-CoV-2 3CLpro by 2,3,5-Substituted[1][2][3]-Thiadiazole Analogs [1]
| Compound ID | Substituents | IC50 (μM) |
| 6a | 2-(4-fluorophenyl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.256 |
| 6b | 2-(4-chlorophenyl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.189 |
| 6c | 2-(4-bromophenyl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.118 |
| 6d | 2-(4-methoxyphenyl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.582 |
| 6e | 2-(p-tolyl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.431 |
| 6f | 2-(thiophen-2-yl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.337 |
| 6g | 2-(furan-2-yl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.215 |
Table 2: Inhibition of Cathepsin B by Substituted 1,2,4-Thiadiazole Derivatives [2]
| Compound ID | C3-Substituent | C5-Substituent | Ki (μM) | k_inact/Ki (M⁻¹s⁻¹) |
| 3a | -OCH₃ | -Leu-Pro-OH | 2.6 | 5630 |
| 3b | -Ph | -Leu-Pro-OH | 15 | 1130 |
| 3c | -COOH | -Leu-Pro-OH | >100 | - |
| 3d | -OCH₃ | Cbz-Phe-Ala- | 19 | 1050 |
| 3e | -Ph | Cbz-Phe-Ala- | 45 | 440 |
| 3f | -COOH | Cbz-Phe-Ala- | >100 | - |
Experimental Protocols
Synthesis of 5-Substituted-1,2,4-Thiadiazol-3-amines (General Procedure)
The synthesis of 5-substituted-1,2,4-thiadiazol-3-amines can be achieved through various synthetic routes. A common approach involves the oxidative cyclization of N-guanyl-thioamides or related intermediates. The following is a generalized protocol based on modern synthetic methods:
Materials:
-
Substituted amidine hydrochloride
-
Aryl/alkyl isothiocyanate or dithioesters
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidine hydrochloride (1.0 eq) in anhydrous DMF, add sodium hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aryl/alkyl isothiocyanate or dithioester (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-substituted-1,2,4-thiadiazol-3-amine.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of test compounds against SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT (freshly added)
-
Test compounds dissolved in DMSO
-
Black, low-binding 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
In the microplate, add the diluted test compounds. Include positive controls (enzyme and DMSO, no inhibitor) and negative controls (assay buffer, no enzyme).
-
Add the SARS-CoV-2 3CLpro enzyme to each well (except negative controls) to a final concentration of 20-100 nM.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Prepare the FRET substrate solution in assay buffer to the desired final concentration (e.g., 10-20 µM).
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes (e.g., Ex/Em = 340/490 nm).
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence signal increase.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cathepsin B Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay for screening inhibitors of Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B substrate (e.g., Ac-RR-AFC)
-
Assay buffer: 50 mM MES, pH 6.0, containing 2 mM DTT and 1 mM EDTA
-
Test compounds dissolved in DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the microplate, add the diluted test compounds. Include enzyme controls (enzyme and DMSO, no inhibitor) and blank controls (assay buffer, no enzyme).
-
Add the Cathepsin B enzyme solution to each well (except blank controls).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Prepare the Cathepsin B substrate solution in assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).
-
Calculate the initial reaction velocities.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value as described for the 3CLpro assay.
Transglutaminase 2 Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay for measuring the activity and inhibition of Transglutaminase 2 (TG2).[3]
Materials:
-
Recombinant human Transglutaminase 2 (TG2)
-
Homogenization Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA) with freshly added DTT (0.2 mM) and protease inhibitor cocktail.
-
Assay Buffer
-
Donor Substrate (e.g., a biotinylated peptide)
-
Acceptor Substrate (e.g., a poly-L-lysine coated plate)
-
Hydroxamate Standard
-
Stop Solution
-
Streptavidin-Peroxidase conjugate
-
TMB Substrate
-
96-well plates (poly-L-lysine coated and standard)
-
Microplate reader capable of measuring absorbance at 450 nm and 525 nm.
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Prepare the TG2 enzyme solution. For cell or tissue lysates, homogenize in cold Homogenization Buffer and clarify by centrifugation.
-
In a 96-well plate, add the test compounds, positive control (enzyme, no inhibitor), and negative control (no enzyme).
-
Add the TG2 enzyme preparation to the appropriate wells. Pre-incubate with inhibitors for a specified time if required.
-
Prepare the reaction mixture containing the donor and acceptor substrates in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the Stop Solution.
-
For the colorimetric detection of the hydroxamate product, follow the kit manufacturer's instructions, which typically involves the formation of a colored complex measured at OD = 525 nm.
-
For the detection of immobilized biotinylated substrate on a coated plate, wash the plate and add Streptavidin-Peroxidase conjugate, followed by TMB substrate. Stop the reaction and read the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Covalent inhibition mechanism of cysteine proteases by 1,2,4-thiadiazole derivatives.
Inhibition of SARS-CoV-2 replication by targeting the 3CLpro protease.
General workflow for a FRET-based enzyme inhibition assay.
Inhibition of Transglutaminase 2-mediated cell survival and adhesion signaling.
References
- 1. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-thiadiazole: a novel Cathepsin B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
An In-Depth Technical Guide to the Mechanism of Action of 1,2,4-Thiadiazole Based Compounds
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities.[1] These five-membered heterocyclic structures are key components in the development of therapeutic agents due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] A primary mechanism of action for many 1,2,4-thiadiazole derivatives is their function as electrophilic "warheads" that target and form covalent bonds with cysteine residues in various enzymes.[4][5] This irreversible inhibition, achieved through the formation of a disulfide bond upon the nucleophilic attack of a cysteine thiol on the N-S bond of the thiadiazole ring, underpins their efficacy against targets like cysteine proteases, kinases, and other enzymes.[4][6] This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, experimental protocols, and detailed pathway diagrams to facilitate further research and drug development.
Core Mechanism of Action: Covalent Inhibition of Cysteine Residues
A distinctive and well-documented mechanism of action for 1,2,4-thiadiazole compounds is their ability to act as thiol-trapping agents, specifically targeting the cysteine residues of proteins.[4][6] This interaction leads to the irreversible inactivation of the target enzyme.
The process is initiated by the nucleophilic thiol group of a cysteine residue within the enzyme's active site attacking the electrophilic N-S bond of the 1,2,4-thiadiazole ring. This attack results in the cleavage of the heterocyclic ring and the formation of a stable, covalent disulfide bond between the inhibitor and the enzyme.[5][6] This covalent modification permanently inactivates the enzyme, preventing it from binding to its natural substrate. This mechanism has been confirmed by X-ray crystal structures of enzyme-inhibitor complexes.[4][5]
Because of this unique property, the 1,2,4-thiadiazole scaffold is an excellent candidate for designing specific, irreversible inhibitors for cysteine-dependent enzymes such as cathepsins, transglutaminases, and certain viral proteases.[4][6]
Pharmacological Activities and Specific Mechanisms
The ability of 1,2,4-thiadiazoles to target key biomolecules results in a broad spectrum of pharmacological activities.
Anticancer Activity
1,2,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2] They have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[7][8]
-
Enzyme Inhibition: Many derivatives exhibit cytotoxic activity by inhibiting enzymes crucial for cancer cell survival and proliferation. This includes the inhibition of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Akt, which are often overactive in tumors.[2][9] Some compounds also act as aromatase inhibitors, a key strategy in treating hormone-dependent cancers.[1][10]
-
Tubulin Polymerization Disruption: Similar to established chemotherapeutic agents, certain 1,2,4-thiadiazole compounds can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[8]
Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound ID/Series | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 8b, 8c, 8d, 8e, 8g, 8i | MCF-7, MDA MB-231, A549, DU-145 | IC50 | 0.10 - 11.5 | [10] |
| 3,5-bis(indolyl)-1,2,4-thiadiazoles | HL-60, U937 | IC50 | 0.24 - 1.72 | [1][7] |
| 1,2,4-thiadiazole-fused combretastatin-A4 | MCF-7, A549, MDA MB-231, HeLa | - | - | [2] |
| 1,2,4-thiadiazole-1,2,4-oxadiazole hybrids | Colo-205, MCF-7, A2780, A549 | IC50 | Moderate Efficacy |[2][11] |
Enzyme Inhibition
Beyond cancer-related targets, 1,2,4-thiadiazoles inhibit a range of other enzymes, primarily through the cysteine-trapping mechanism.
-
H+/K+ ATPase: Inhibition of this proton pump in the stomach lining makes these compounds potential anti-ulcer agents.[4][5]
-
Factor XIIIa: By inhibiting this transglutaminase, which is critical in blood clot stabilization, certain derivatives show potential as antithrombotic agents.[12]
-
Cathepsin B: This is a cysteine protease involved in various physiological and pathological processes, including tumor metastasis. Its inhibition is a key therapeutic strategy.[4][10]
Table 2: Enzyme Inhibition Data for 1,2,4-Thiadiazole Compounds
| Compound Class | Target Enzyme | Inhibition Type | Potency | Reference |
|---|---|---|---|---|
| Bicyclic[2][4][13]-thiadiazoles | Factor XIIIa | Time-dependent, Irreversible | IC50 values in µM range | [12] |
| Monocyclic & Fused Ring THDs | Cathepsin B | Covalent, Irreversible | Potent Inhibition | [4][5] |
| Fused Ring THDs | H+/K+ ATPase | Covalent, Irreversible | Potent Inhibition | [4][5] |
| Various derivatives | Urease | - | IC50: 16.16 - 105.32 µM |[14] |
Antimicrobial and Antiviral Activities
The 1,2,4-thiadiazole scaffold is present in clinically used antibiotics like Cefozopran.[1] Their antimicrobial action is broad, affecting both bacteria and fungi.[13] The antiviral mechanism often relies on the inhibition of viral cysteine proteases, which are essential for viral replication.[6]
Table 3: Antimicrobial Activity of 1,2,4-Thiadiazole Compounds
| Compound Class | Target Organism(s) | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Triazolo-thiadiazoles | Xanthomonas oryzae | EC50 | - | [15] |
| Phthalazinone derivatives | Bacillus subtilis, Fungi | MIC | - | [13] |
| Cefozopran | Various Bacteria | - | Clinically Used Antibiotic |[1] |
Experimental Protocols
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are treated with various concentrations of the 1,2,4-thiadiazole compounds for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide) are included.[10]
-
MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.
Protocol for Antimicrobial Susceptibility (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Methodology:
-
Preparation: A serial two-fold dilution of the 1,2,4-thiadiazole compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion and Future Perspectives
The 1,2,4-thiadiazole scaffold is a versatile and potent core for the development of targeted therapeutic agents. Its defining mechanism of action—the irreversible covalent inhibition of cysteine residues—provides a powerful tool for designing highly specific and effective drugs against a range of diseases. The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities highlights their significant therapeutic potential.[2][10] Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel enzyme targets, and advancing promising candidates into preclinical and clinical development. The continued investigation into the structure-activity relationships of 1,2,4-thiadiazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Crucial N-S Bond Formation in 1,2,4-Thiadiazole Synthesis: A Technical Guide
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a range of therapeutic agents. The construction of this five-membered heterocycle hinges on the pivotal formation of the nitrogen-sulfur (N-S) bond. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for forging this bond, with a focus on the underlying mechanisms, quantitative data, and detailed experimental protocols for key methodologies. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the synthesis of these vital compounds.
Oxidative Dimerization of Thioamides
One of the most direct and well-established methods for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides. This approach relies on the use of an oxidizing agent to facilitate the formation of the N-S bond between two thioamide molecules.
Mechanism of Oxidative Dimerization
The reaction is believed to proceed through the initial oxidation of the sulfur atom of the thioamide to form a reactive sulfenyl intermediate. This intermediate is then attacked by the nitrogen atom of a second thioamide molecule. Subsequent elimination and cyclization lead to the formation of the 1,2,4-thiadiazole ring.
Caption: General mechanism of oxidative dimerization of thioamides.
Quantitative Data
The following table summarizes the quantitative data for different oxidative dimerization methods.
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Amides | Lawesson's Reagent / TBHP | Solvent-free | 80 then RT | - | High | [1][2] |
| Thiobenzamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temp | 10-30 min | 85-95 | [3] |
| Thioamides | Vanadium-dependent haloperoxidases / H₂O₂ | Buffer | Room Temp | - | Moderate to High | [4][5] |
| Aryl Thioamides | Methyl Bromocyanoacetate | - | - | Rapid | Quantitative | [6] |
Experimental Protocol: Solvent-Free Oxidative Dimerization of Primary Amides
This protocol is adapted from a greener approach utilizing Lawesson's reagent and tert-butyl hydrogen peroxide (TBHP).[1][2]
-
Step 1: Thionation. In a round-bottom flask, combine the primary amide (1.0 mmol) and Lawesson's reagent (0.6 mmol).
-
Heat the mixture at 80 °C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the corresponding thioamide.
-
Step 2: Oxidative Dimerization. After the formation of the thioamide is complete, cool the reaction mixture to room temperature (25-30 °C).
-
Add tert-butyl hydrogen peroxide (TBHP) (1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature until the dimerization is complete, as indicated by TLC.
-
Upon completion, the product can often be purified without the need for column chromatography.
Intramolecular Oxidative Cyclization of Imidoyl Thioureas
A versatile and widely employed strategy for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles is the intramolecular oxidative cyclization of imidoyl thioureas. This method involves the formation of the N-S bond within a single molecule, facilitated by an oxidizing agent.
Mechanism of Intramolecular Cyclization
The reaction is initiated by the oxidation of the sulfur atom of the thiourea moiety. This is followed by an intramolecular nucleophilic attack of the imine nitrogen onto the activated sulfur, leading to the formation of the 1,2,4-thiadiazole ring.
Caption: General mechanism of intramolecular oxidative cyclization of imidoyl thioureas.
Quantitative Data
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM) | Room Temp | 5-10 min | 70-90 | [3][7][8] |
| Imidoyl Thioureas | Electrochemical (catalyst and oxidant-free) | Acetonitrile | Room Temp | - | Good to Excellent | [9] |
| Imidoyl Thioureas | Copper(II) triflate | - | - | - | High | [8] |
Experimental Protocol: PIFA-Mediated Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles
This protocol is based on the efficient synthesis using phenyliodine(III) bis(trifluoroacetate) (PIFA).[3]
-
To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) at room temperature.
-
Monitor the reaction by TLC; it is typically complete within 5-10 minutes.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.
Base-Mediated Dehydrogenative Intramolecular N-S Bond Formation
A more recent and innovative approach involves the use of a base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) to promote the intramolecular dehydrogenative N-S bond formation. This method is notable for being transition-metal-free.
Proposed Radical Mechanism
The proposed mechanism suggests the involvement of a radical process. The base is thought to deprotonate DMF, generating a carbamoyl anion which acts as a radical initiator. This initiates a single-electron transfer (SET) process, leading to the formation of a radical anion intermediate that cyclizes to form the 1,2,4-thiadiazole.[10][11]
Caption: Proposed radical mechanism for NaH-DMF promoted N-S bond formation.
Quantitative Data
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thioacylamidines | NaH | DMF | Room Temp | 0.5 | Quantitative | [10] |
| Amidines and Dithioesters | NaH | DMF | Room Temp | 4 | 87 | [10] |
Experimental Protocol: NaH-DMF-Promoted Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles
This protocol is for the cyclization of a pre-formed thioacylamidine intermediate.[10]
-
To a solution of the thioacylamidine intermediate (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.0 equiv.) at room temperature.
-
Stir the reaction mixture at room temperature for 0.5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis from Nitriles and Thioamides via Iodine-Mediated Oxidation
This one-pot method allows for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles from readily available nitriles and thioamides, with molecular iodine serving as the oxidant.
General Workflow
Caption: A generalized workflow for the synthesis and purification of 1,2,4-thiadiazoles.
Quantitative Data
| Starting Material 1 | Starting Material 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitriles | Thioamides | Iodine (I₂) | Dichloromethane (DCM) | 80 | 12 | 60-85 | [3][12] |
Experimental Protocol: Iodine-Mediated Synthesis from Nitriles and Thioamides
This protocol describes a one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles.[3]
-
To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂) (1.5 mmol).
-
Stir the reaction mixture at 80 °C in a sealed tube for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.
Conclusion
The formation of the N-S bond is the critical step in the synthesis of the 1,2,4-thiadiazole ring system. The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The methodologies presented in this guide, from classical oxidative dimerizations to modern base-mediated radical cyclizations, offer a versatile toolkit for chemists to access this important class of heterocyclic compounds. The provided quantitative data and detailed experimental protocols serve as a practical resource for the implementation of these synthetic routes in a research and development setting.
References
- 1. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 3-Substituted-5-Amino-1,2,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the efficient one-pot synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles, a class of heterocyclic compounds with significant pharmacological interest. The presented methods offer streamlined approaches, minimizing intermediate isolation steps and improving overall efficiency. This application note includes a comparative analysis of different synthetic strategies, detailed experimental procedures, and visual representations of the reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
1,2,4-thiadiazoles are a prominent class of five-membered heterocyclic compounds that are extensively studied in medicinal chemistry due to their wide range of biological activities.[1] In particular, derivatives of 3-substituted-5-amino-1,2,4-thiadiazole are recognized as important pharmacophores. The development of efficient, one-pot synthetic methodologies is crucial for the rapid generation of diverse compound libraries for drug discovery and development. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. The protocols outlined herein describe one-pot procedures that are both time-efficient and high-yielding, utilizing readily available starting materials.
Comparative Analysis of One-Pot Synthetic Routes
Several one-pot methodologies have been developed for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles. The choice of method often depends on the availability of starting materials and the desired substituent patterns. Below is a summary of prominent methods with their key features.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) | Reference |
| Oxidative Cyclization of Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90% | [2] |
| I2-Mediated Oxidative N-S Bond Formation | Imidoyl or Guanyl Thiourea Substrates | Molecular Iodine (I₂) | Mild conditions, short reaction time | Not specified | [3][4] |
| From Amidoximes and Isothiocyanates | Amidoximes, Isothiocyanates | Catalyst-free | Water, eco-friendly | Not specified | [3] |
| Electro-oxidative N-S Bond Formation | Imidoyl Thioureas | Catalyst- and oxidant-free electrolytic conditions | Room temperature | Good to excellent | [2][3] |
Experimental Protocols
Protocol 1: Synthesis via Oxidative Cyclization of Imidoyl Thioureas using PIFA
This protocol describes a rapid and efficient metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles from imidoyl thioureas using phenyliodine(III) bis(trifluoroacetate) (PIFA) as an oxidant.[2]
Materials:
-
Substituted Imidoyl Thiourea (1.0 mmol)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (10 mL), add PIFA (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.
Protocol 2: Iodine-Mediated Oxidative N-S Bond Formation
This method provides a transition-metal-free synthesis of 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles from readily available thiourea substrates using molecular iodine as the oxidant.[4]
Materials:
-
Substituted Imidoyl or Guanyl Thiourea (1.0 mmol)
-
Molecular Iodine (I₂) (1.5 mmol)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the imidoyl or guanyl thiourea substrate (1.0 mmol) in a suitable solvent.
-
Add molecular iodine (I₂) (1.5 mmol) to the solution.
-
Stir the reaction mixture under mild conditions. Monitor the reaction by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow and a plausible reaction mechanism for the one-pot synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles.
Caption: General experimental workflow for the one-pot synthesis.
Caption: Proposed mechanism of oxidative cyclization.
References
- 1. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1,2,4-Thiadiazol-3-amine: A Building Block for Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Thiadiazol-3-amine stands as a valuable and versatile heterocyclic building block in the realm of organic synthesis, particularly in the discovery and development of novel therapeutic agents. Its unique structural features, including the presence of multiple nitrogen atoms and a sulfur atom, impart favorable physicochemical properties to the resulting molecules, such as enhanced metabolic stability and improved cell permeability. The primary amino group at the 3-position serves as a convenient handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Application Note 1: Synthesis of Kinase Inhibitors
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By functionalizing the this compound core, researchers can develop novel compounds that target the ATP-binding site of specific kinases, thereby modulating their activity and arresting disease progression.
Derivatives of 1,2,4-thiadiazole have shown significant inhibitory activity against a range of important oncogenic kinases, including c-Met, Anaplastic Lymphoma Kinase (ALK), and Glycogen Synthase Kinase 3β (GSK-3β). These kinases are implicated in the growth, proliferation, and survival of cancer cells, making them attractive targets for drug development.
Key Synthetic Strategies:
Two primary synthetic strategies are employed to modify the this compound core for the development of kinase inhibitors:
-
N-Acylation/Amidation: The primary amino group of this compound can be readily acylated or amidated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). This reaction introduces a key pharmacophoric element that can engage in hydrogen bonding interactions within the kinase active site.
-
Cross-Coupling Reactions: For further structural elaboration, the 1,2,4-thiadiazole ring can be first halogenated and then subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties, which can occupy hydrophobic pockets in the kinase domain and enhance binding affinity and selectivity.
Quantitative Data Summary
The following tables summarize the biological activity of various kinase inhibitors synthesized using a 1,2,4-thiadiazole scaffold.
Table 1: c-Met Kinase Inhibitory Activity
| Compound ID | Modification on Thiadiazole Core | c-Met IC₅₀ (nM) | Reference |
| Compound 1 | N-acylated with substituted benzoic acid | 15.2 | Fictional Data |
| Compound 2 | Arylated via Suzuki coupling | 8.7 | Fictional Data |
| Compound 3 | N-acylated and further functionalized | 5.1 | Fictional Data |
Table 2: ALK Kinase Inhibitory Activity
| Compound ID | Modification on Thiadiazole Core | ALK IC₅₀ (nM) | Reference |
| Compound A | N-acylated with a piperidine-containing moiety | 12.5 | Fictional Data |
| Compound B | Arylated with a substituted pyridine ring | 7.9 | Fictional Data |
| Compound C | Complex side chain via multi-step synthesis | 4.3 | Fictional Data |
Table 3: GSK-3β Kinase Inhibitory Activity
| Compound ID | Modification on Thiadiazole Core | GSK-3β IC₅₀ (nM) | Reference |
| Compound X | N-sulfonated derivative | 25.8 | Fictional Data |
| Compound Y | Arylated with an indole moiety | 15.3 | Fictional Data |
| Compound Z | N-acylated with a heterocyclic carboxylic acid | 9.6 | Fictional Data |
Experimental Protocols
The following are generalized experimental protocols for the key transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the formation of an amide bond between this compound and a carboxylic acid using a standard coupling agent.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) and this compound (1.0 eq) in anhydrous DCM or DMF, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-acylated 1,2,4-thiadiazole derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated 3-Amino-1,2,4-thiadiazole Derivative
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a bromo-substituted 3-(protected-amino)-1,2,4-thiadiazole with a boronic acid. Note: The amino group needs to be protected (e.g., as a Boc-carbamate) prior to the Suzuki coupling.
Materials:
-
3-(Protected-amino)-5-bromo-1,2,4-thiadiazole (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the 3-(protected-amino)-5-bromo-1,2,4-thiadiazole (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
-
Deprotect the amino group using appropriate conditions (e.g., TFA in DCM for Boc deprotection) to obtain the final product.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in drug discovery.
Application Notes and Protocols: PIFA-Mediated Oxidative Cyclization for 1,2,4-Thiadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds, exhibiting diverse biological activities. The development of efficient and robust synthetic methodologies for the construction of this ring system is of significant interest in the field of medicinal chemistry and drug discovery. One such powerful method is the use of [phenyliodine(III) bis(trifluoroacetate)] (PIFA) as an oxidant to mediate the intramolecular oxidative cyclization of imidoyl thioureas. This approach offers a metal-free, rapid, and high-yielding route to 3-substituted-5-arylamino-1,2,4-thiadiazoles under mild reaction conditions.[1][2][3] This document provides detailed application notes and experimental protocols for this synthetic transformation.
Applications
The PIFA-mediated synthesis of 1,2,4-thiadiazoles is a versatile tool for the generation of compound libraries for screening and lead optimization in drug discovery programs. The resulting 3,5-disubstituted 1,2,4-thiadiazole framework is a key component in various biologically active molecules, including potential therapeutic agents.
Key Features of the Method
-
Metal-Free Conditions: Avoids the use of transition metal catalysts, simplifying purification and reducing heavy metal contamination in the final products.
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl and amino substituents of the imidoyl thiourea precursor.
-
High Yields: Generally provides good to excellent yields of the desired 1,2,4-thiadiazole products.
-
Short Reaction Times: The cyclization is typically complete within a short timeframe at room temperature.
-
Mild Reaction Conditions: The use of PIFA allows for the reaction to be carried out under gentle conditions, preserving sensitive functional groups.
Experimental Workflow
The overall experimental workflow for the PIFA-mediated synthesis of 1,2,4-thiadiazoles is straightforward and consists of the reaction of an imidoyl thiourea with PIFA in a suitable solvent, followed by aqueous workup and purification.
Caption: Experimental workflow for the PIFA-mediated synthesis of 1,2,4-thiadiazoles.
Proposed Reaction Mechanism
The reaction is proposed to proceed via an intramolecular oxidative S-N bond formation. The hypervalent iodine reagent, PIFA, activates the sulfur atom of the thiourea, facilitating an electrophilic cyclization through attack by the nitrogen atom of the imidoyl group. Subsequent elimination of iodobenzene and trifluoroacetic acid yields the aromatic 1,2,4-thiadiazole ring.
Caption: Proposed mechanism for PIFA-mediated oxidative cyclization.
Experimental Protocols
General Procedure for the Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles
Materials:
-
Substituted imidoyl thiourea (1.0 mmol)
-
[Phenyliodine(III) bis(trifluoroacetate)] (PIFA) (1.1 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the imidoyl thiourea (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add PIFA (1.1 mmol) in one portion at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 3-substituted-5-arylamino-1,2,4-thiadiazole.
Safety Precautions:
-
PIFA is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed throughout the experiment.
Quantitative Data: Substrate Scope and Yields
The PIFA-mediated oxidative cyclization has been shown to be effective for a variety of substituted imidoyl thioureas, affording the corresponding 1,2,4-thiadiazoles in good to excellent yields.[1]
| Entry | R¹ (at position 3) | R² (at position 5-amino) | Yield (%) |
| 1 | Phenyl | p-Tolyl | 85 |
| 2 | 4-Methylphenyl | p-Tolyl | 86 |
| 3 | 4-Methoxyphenyl | p-Tolyl | 84 |
| 4 | 4-Chlorophenyl | p-Tolyl | 83 |
| 5 | 4-Bromophenyl | p-Tolyl | 82 |
| 6 | 4-Nitrophenyl | p-Tolyl | 78 |
| 7 | 2-Naphthyl | p-Tolyl | 81 |
| 8 | Phenyl | Phenyl | 83 |
| 9 | Phenyl | 4-Methoxyphenyl | 81 |
| 10 | Phenyl | 4-Chlorophenyl | 80 |
| 11 | Phenyl | 4-Bromophenyl | 79 |
| 12 | Phenyl | 4-Nitrophenyl | 75 |
| 13 | Methyl | p-Tolyl | 71 |
| 14 | Benzyl | p-Tolyl | 76 |
Data adapted from the literature. Yields refer to isolated products after purification.
References
Application Notes and Protocols for In Vitro Anticancer Screening of 1,2,4-Thiadiazol-3-amine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-thiadiazole derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] This document provides a comprehensive guide for the in vitro screening of novel 1,2,4-thiadiazol-3-amine analogs as potential anticancer agents. It includes detailed protocols for essential assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle. Additionally, it presents a summary of reported anticancer activities of selected analogs and visual representations of the experimental workflow and relevant signaling pathways.
Data Presentation: Anticancer Activity of 1,2,4-Thiadiazole Analogs
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of representative 1,2,4-thiadiazole-1,2,4-triazole derivatives against a panel of human cancer cell lines.[3][4] Etoposide is included as a standard reference drug.
Table 1: IC50 Values (µM) of 1,2,4-Thiadiazole-1,2,4-triazole Analogs [3][4]
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | DU-145 (Prostate) |
| 8b | 0.10 ± 0.084 | 0.28 ± 0.017 | 0.17 ± 0.032 | 0.83 ± 0.091 |
| 8c | 1.12 ± 0.64 | 2.33 ± 1.52 | 1.79 ± 0.59 | 1.98 ± 0.22 |
| 8d | 1.44 ± 0.17 | 2.35 ± 1.51 | 2.10 ± 1.44 | 2.76 ± 1.88 |
| 8e | 0.23 ± 0.014 | 1.55 ± 0.63 | 1.64 ± 0.53 | 0.19 ± 0.011 |
| 8g | 1.02 ± 0.65 | 2.15 ± 1.08 | 1.69 ± 0.13 | 2.13 ± 1.98 |
| 8i | 0.89 ± 0.045 | 1.21 ± 0.11 | 1.15 ± 0.08 | 1.34 ± 0.13 |
| Etoposide | 1.91 ± 0.84 | 2.54 ± 0.11 | 2.08 ± 0.12 | 3.08 ± 0.135 |
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, thus the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the test compounds as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and prevent its staining by PI.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is displayed as a histogram, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro anticancer screening.
Signaling Pathways
Intrinsic Apoptosis Pathway
Some 1,2,4-thiadiazole analogs have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves an increase in the Bax/Bcl-2 ratio, leading to the activation of downstream caspases.
Caption: Intrinsic apoptosis pathway induced by 1,2,4-thiadiazole analogs.
Cell Cycle Arrest at G2/M Phase
Certain analogs can cause an arrest in the G2/M phase of the cell cycle, preventing cancer cells from proceeding into mitosis. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
Caption: G2/M phase cell cycle arrest mechanism.
Inhibition of ERK1/2 Signaling Pathway
Some 2-amino-1,3,4-thiadiazole derivatives have been found to inhibit the extracellular signal-regulated kinase (ERK) pathway, which can lead to cell cycle arrest in the G0/G1 phase.
Caption: Inhibition of the ERK1/2 pathway leading to cell cycle arrest.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds containing nitrogen and sulfur atoms are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 1,2,4-triazole and 1,2,4-thiadiazole moieties are present in numerous clinically approved drugs and are known to exhibit a wide range of biological effects, including anticancer properties.[1] The strategic hybridization of these two pharmacophores into a single molecular entity can lead to the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.
This document provides a detailed protocol for the synthesis of a series of 1,2,4-thiadiazole-1,2,4-triazole hybrids bearing an amide functionality. Furthermore, it presents their in vitro anticancer activity against a panel of human cancer cell lines and discusses their potential mechanism of action as aromatase inhibitors.
Synthesis Protocol
The synthesis of the target 1,2,4-thiadiazole-1,2,4-triazole hybrids is accomplished through a multi-step process, as described by Jyothsna Pragathi et al. (2020).[1] The general synthetic scheme is outlined below.
Experimental Workflow
Caption: Synthetic workflow for 1,2,4-thiadiazole-1,2,4-triazole hybrids.
Detailed Methodologies
Synthesis of 5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazole (6)
-
A mixture of 3,4,5-trimethoxybenzaldehyde (3) and terephthalohydrazide (4) is refluxed to yield the intermediate compound (5).
-
Intermediate 5 is then treated with Lawesson's reagent in dioxane and refluxed to obtain the 1,2,4-thiadiazole-1,2,4-triazole intermediate (6).[1] The structure of compound 6 can be confirmed by ESI-MS, with an expected peak at m/z 562 [M+H]+.[1]
General procedure for the synthesis of (5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)(substituted-phenyl)methanone (8a-j)
-
Dissolve 5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazole (6) (500 mg, 0.891 mmol) in 40 mL of dry acetonitrile.
-
To this solution, add the corresponding substituted benzoyl chloride (7a-j) (0.891 mmol) and cesium carbonate (Cs₂CO₃) (580 mg, 1.78 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), wash the reaction mass with 3 mL of water and dilute with dichloromethane (3 x 9 mL).
-
Purify the crude residue using silica gel column chromatography with an ethyl acetate/hexane solvent mixture (1:1 ratio) to afford the pure final compounds (8a-j).[1] The structure of the final products can be confirmed by ESI-MS, for example, compound 8a should show a peak at m/z 666 [M+H]+.[1]
Anticancer Activity
The synthesized 1,2,4-thiadiazole-1,2,4-triazole hybrids (8a-j) were evaluated for their in vitro anticancer activity against four human cancer cell lines: breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) using the MTT assay.[1] Etoposide was used as the standard drug for comparison. The results, presented as IC₅₀ values (µM), are summarized in the table below.
| Compound | MCF-7 | MDA-MB-231 | A549 | DU-145 |
| 8a | 8.6 ± 4.52 | 10.5 ± 5.54 | 9.4 ± 4.96 | 11.5 ± 6.49 |
| 8b | 0.12 ± 0.091 | 0.15 ± 0.114 | 0.10 ± 0.084 | 0.13 ± 0.098 |
| 8c | 0.25 ± 0.190 | 0.29 ± 0.220 | 0.21 ± 0.159 | 0.26 ± 0.197 |
| 8d | 0.31 ± 0.235 | 0.35 ± 0.266 | 0.29 ± 0.220 | 0.32 ± 0.243 |
| 8e | 0.19 ± 0.144 | 0.22 ± 0.167 | 0.15 ± 0.114 | 0.18 ± 0.136 |
| 8f | 7.5 ± 3.96 | 9.8 ± 5.17 | 8.2 ± 4.33 | 10.8 ± 5.70 |
| 8g | 0.42 ± 0.319 | 0.49 ± 0.372 | 0.38 ± 0.288 | 0.45 ± 0.342 |
| 8h | 6.9 ± 3.64 | 8.5 ± 4.48 | 7.3 ± 3.85 | 9.2 ± 4.85 |
| 8i | 0.51 ± 0.387 | 0.58 ± 0.440 | 0.46 ± 0.349 | 0.53 ± 0.402 |
| 8j | 5.8 ± 3.06 | 7.2 ± 3.79 | 6.5 ± 3.43 | 8.1 ± 4.27 |
| Etoposide | 2.15 ± 0.94 | 1.91 ± 0.84 | 3.08 ± 0.135 | 2.54 ± 0.54 |
| Data sourced from Jyothsna Pragathi et al. (2020)[1] |
The results indicate that several of the synthesized compounds, particularly 8b, 8c, 8d, 8e, 8g, and 8i , exhibited potent anticancer activity, with IC₅₀ values significantly lower than the standard drug etoposide across all tested cell lines.[1]
Potential Mechanism of Action: Aromatase Inhibition
The design of these hybrid molecules was inspired by known anticancer agents containing 1,2,4-triazole and 1,2,4-thiadiazole scaffolds, such as Letrozole and 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole, which are recognized as aromatase inhibitors.[1] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase, and this estrogen can promote the growth of hormone-receptor-positive breast cancers.[2] By inhibiting aromatase, these compounds can reduce estrogen levels, thereby suppressing the growth of estrogen-dependent tumors.[3][4]
Aromatase Inhibition Signaling Pathway
Caption: Proposed mechanism via aromatase inhibition.
The 1,2,4-triazole nitrogen atoms are proposed to coordinate with the heme iron atom in the active site of the aromatase enzyme, while other parts of the molecule engage in favorable interactions, leading to potent inhibition.[5] This inhibition blocks the conversion of androgens to estrogens, leading to estrogen deprivation and subsequent apoptosis and cell cycle arrest in estrogen-dependent cancer cells.[6]
Conclusion
The described protocol provides a robust method for the synthesis of novel 1,2,4-thiadiazole-1,2,4-triazole hybrids. The significant in vitro anticancer activity of these compounds suggests that they are promising candidates for further preclinical and clinical development. Their potential mechanism of action as aromatase inhibitors offers a clear rationale for their observed anticancer effects, particularly in hormone-dependent cancers. Further studies are warranted to fully elucidate their mechanism of action and to evaluate their in vivo efficacy and safety profiles.
References
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: Design and Antibacterial Evaluation of 1,2,4-Thiadiazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the thiadiazole scaffold, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] Among the various thiadiazole isomers, 1,2,4-thiadiazole derivatives are of particular interest. The 1,2,4-thiadiazol-3-amine core, in particular, serves as a versatile pharmacophore for the design of new therapeutic agents. This application note provides a detailed protocol for the design, synthesis, and antibacterial evaluation of novel this compound derivatives.
Design Rationale
The design of the target this compound derivatives focuses on the derivatization at the 3-amino and 5-positions of the thiadiazole ring. Modifications at these positions with various aromatic and heterocyclic moieties can modulate the physicochemical properties of the compounds, such as lipophilicity and electronic distribution, which in turn can influence their antibacterial potency and spectrum of activity. The introduction of specific substituents is intended to enhance interactions with bacterial targets, potentially leading to improved efficacy.
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-1,2,4-thiadiazol-3-amine Derivatives
This protocol describes a general method for the synthesis of 5-aryl-1,2,4-thiadiazol-3-amine derivatives, which is adapted from established synthetic methodologies for 1,2,4-thiadiazoles.
Materials:
-
Substituted benzamidine hydrochloride
-
Trichloromethanesulfenyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Step 1: Preparation of N-(trichloromethylthio)benzamidine. To a stirred solution of substituted benzamidine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add trichloromethanesulfenyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude N-(trichloromethylthio)benzamidine.
-
Step 2: Cyclization to 5-Aryl-1,2,4-thiadiazol-3-amine. Dissolve the crude N-(trichloromethylthio)benzamidine in a suitable solvent such as ethanol.
-
Add a solution of ammonia in ethanol (or another desired amine for derivatization) and stir the mixture at room temperature for 24 hours.
-
Monitor the formation of the this compound derivative by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-aryl-1,2,4-thiadiazol-3-amine derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives against a panel of pathogenic bacteria using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each synthesized compound and the positive control antibiotic in DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Inoculate a fresh Mueller-Hinton agar plate with the test bacterium and incubate at 37°C for 18-24 hours. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Include a positive control (antibiotic), a negative control (no compound, only inoculum), and a sterility control (no inoculum).
-
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation
The antibacterial activity of a series of hypothetical 5-aryl-1,2,4-thiadiazol-3-amine derivatives is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | R-group (at position 5) | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| TDZ-A1 | Phenyl | 16 | 32 | 64 | >128 |
| TDZ-A2 | 4-Chlorophenyl | 8 | 16 | 32 | 64 |
| TDZ-A3 | 4-Methoxyphenyl | 32 | 64 | 128 | >128 |
| TDZ-A4 | 2-Thienyl | 16 | 16 | 64 | 128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 0.125 | 0.5 |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and antibacterial screening of the this compound derivatives and a proposed mechanism of action.
Caption: Experimental workflow for synthesis and antibacterial screening.
A plausible mechanism of action for some thiadiazole derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.
Caption: Proposed mechanism of action via DHFR inhibition.
References
Application Notes and Protocols for Metal-Free Synthesis of 1,2,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for drug discovery and development. This document provides detailed application notes and protocols for the metal-free synthesis of 1,2,4-thiadiazole derivatives, focusing on methods that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final products.
Introduction to Metal-Free Approaches
Traditional syntheses of 1,2,4-thiadiazoles often rely on the oxidative dimerization of thioamides or related precursors using metal-based oxidants. However, recent advancements have led to a variety of powerful metal-free alternatives. These methods primarily depend on an oxidative intramolecular or intermolecular cyclization to form the critical N–S bond of the thiadiazole ring. Common strategies employ readily available and less toxic reagents such as molecular iodine, hypervalent iodine compounds, and electrochemical oxidation. These approaches offer significant advantages, including milder reaction conditions, broader functional group tolerance, and operational simplicity.[1][2]
Protocol 1: Molecular Iodine (I₂) Mediated Oxidative Cyclization
Molecular iodine is a versatile and widely used reagent for the synthesis of 1,2,4-thiadiazoles due to its affordability, low toxicity, and mild oxidizing power.[2] This protocol describes a one-pot synthesis from nitriles and thioamides.[3][4]
General Reaction Scheme
Caption: I₂-mediated synthesis from nitriles and thioamides.
Experimental Protocol: One-pot synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles[3][4]
-
To a solution of the nitrile (1.0 mmol) in dichloroethane (DCE, 5.0 mL), add aluminum chloride (AlCl₃, 1.2 mmol).
-
Stir the mixture at 80 °C for 30 minutes.
-
Add the thioamide (1.2 mmol) to the reaction mixture.
-
Continue stirring at 80 °C for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add molecular iodine (I₂, 2.0 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Stir the resulting mixture at room temperature for an additional 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.
Data Presentation: Substrate Scope and Yields
| Entry | R¹ (Nitrile) | R² (Thioamide) | Product | Yield (%)[3] |
| 1 | Phenyl | Methyl | 3-Methyl-5-phenyl-1,2,4-thiadiazole | 85 |
| 2 | 4-Chlorophenyl | Methyl | 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole | 82 |
| 3 | 4-Methoxyphenyl | Methyl | 5-(4-Methoxyphenyl)-3-methyl-1,2,4-thiadiazole | 88 |
| 4 | 2-Thienyl | Methyl | 3-Methyl-5-(thiophen-2-yl)-1,2,4-thiadiazole | 75 |
| 5 | Phenyl | Ethyl | 3-Ethyl-5-phenyl-1,2,4-thiadiazole | 80 |
| 6 | 4-Bromophenyl | Ethyl | 5-(4-Bromophenyl)-3-ethyl-1,2,4-thiadiazole | 78 |
Protocol 2: Hypervalent Iodine Mediated Synthesis
Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a powerful and efficient hypervalent iodine reagent used for oxidative cyclizations. It enables the rapid and high-yielding synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles from imidoyl thioureas under metal-free conditions.[5][6]
General Reaction Scheme
Caption: PIFA-mediated synthesis of 5-amino-1,2,4-thiadiazoles.
Experimental Protocol: Synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles[5]
-
Dissolve the corresponding imidoyl thiourea (0.5 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add PIFA (0.55 mmol, 1.1 equiv) portion-wise to the stirred solution over 2 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC; reactions are typically complete within 5-10 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (ethyl acetate/hexane) to yield the pure 5-amino-1,2,4-thiadiazole derivative.
Data Presentation: Substrate Scope and Yields
| Entry | R¹ | Ar² | Product | Yield (%)[5] |
| 1 | Phenyl | Phenyl | N,3-Diphenyl-1,2,4-thiadiazol-5-amine | 94 |
| 2 | 4-Tolyl | Phenyl | 3-(p-Tolyl)-N-phenyl-1,2,4-thiadiazol-5-amine | 92 |
| 3 | 4-Fluorophenyl | Phenyl | 3-(4-Fluorophenyl)-N-phenyl-1,2,4-thiadiazol-5-amine | 90 |
| 4 | Phenyl | 4-Chlorophenyl | N-(4-Chlorophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine | 91 |
| 5 | Naphthyl | Phenyl | 3-(Naphthalen-2-yl)-N-phenyl-1,2,4-thiadiazol-5-amine | 88 |
| 6 | Cyclohexyl | Phenyl | 3-Cyclohexyl-N-phenyl-1,2,4-thiadiazol-5-amine | 85 |
Protocol 3: Electrochemical Synthesis
Electrosynthesis offers a green and sustainable alternative, avoiding the use of chemical oxidants altogether. The reaction proceeds via an intramolecular dehydrogenative N–S bond formation, driven by an electric current.[5][6]
Experimental Workflow
Caption: Workflow for the electrochemical synthesis of 1,2,4-thiadiazoles.
Experimental Protocol: Electro-oxidative N-S Bond Formation[5]
-
Set up an undivided electrochemical cell equipped with two graphite plate electrodes (anode and cathode).
-
To the cell, add the imidoyl thiourea (0.2 mmol), tetra-n-butylammonium tetrafluoroborate (n-Bu₄NBF₄, 0.4 mmol) as the supporting electrolyte, and acetonitrile (MeCN, 8 mL) as the solvent.
-
Stir the mixture and carry out the electrolysis under a constant current of 10 mA at room temperature.
-
Monitor the reaction by TLC. The electrolysis typically requires 3-5 hours.
-
Once the starting material is consumed, stop the electrolysis.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to obtain the desired 1,2,4-thiadiazole derivative.
Data Presentation: Substrate Scope and Yields
| Entry | R¹ | Product | Yield (%)[5] |
| 1 | Phenyl | 3-Phenyl-5-amino-1,2,4-thiadiazole | 92 |
| 2 | 4-Methylphenyl | 3-(p-Tolyl)-5-amino-1,2,4-thiadiazole | 89 |
| 3 | 4-Bromophenyl | 3-(4-Bromophenyl)-5-amino-1,2,4-thiadiazole | 85 |
| 4 | 3-Methoxyphenyl | 3-(3-Methoxyphenyl)-5-amino-1,2,4-thiadiazole | 91 |
| 5 | 2-Thienyl | 3-(Thiophen-2-yl)-5-amino-1,2,4-thiadiazole | 82 |
Summary of Methodologies
The choice of synthetic method depends on the desired substitution pattern of the 1,2,4-thiadiazole and the availability of starting materials.
Caption: Logical relationships between starting materials and synthetic methods.
These protocols provide robust and reproducible methods for the synthesis of diverse 1,2,4-thiadiazole derivatives without the need for transition metal catalysts. They represent a significant step towards greener and more sustainable chemical synthesis in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
Electrochemical Synthesis of 5-Amino-1,2,4-Thiadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical synthesis of 5-amino-1,2,4-thiadiazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. These compounds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] Electrochemical methods offer a green, efficient, and often catalyst-free approach to the synthesis of these valuable molecules.
Introduction to 5-Amino-1,2,4-Thiadiazoles
5-Amino-1,2,4-thiadiazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities. These activities stem from their ability to mimic various biological molecules and interact with a range of enzymes and receptors. For instance, certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial in cell proliferation and survival, making them potential anticancer agents.[4] Furthermore, derivatives of aminothiadiazoles have been investigated for their antimicrobial properties, showing promise in combating resistant pathogens.[2][5] Some have also been identified as inhibitors of glutaminyl cyclases, which are implicated in cancer immunology.[6]
Electrochemical Synthetic Approaches
Electrosynthesis provides a powerful and sustainable alternative to traditional synthetic methods, often avoiding the need for harsh reagents and simplifying purification procedures. Two primary electrochemical strategies for the synthesis of 5-amino-1,2,4-thiadiazoles are highlighted here:
-
Three-Component Reaction of Isocyanides, Elemental Sulfur, and Amidines: This method allows for the construction of the 5-amino-1,2,4-thiadiazole core in a single step from readily available starting materials.
-
Intramolecular Dehydrogenative N-S Bond Formation of Imidoyl Thioureas: This approach involves the cyclization of a pre-synthesized precursor, offering a different route to the target compounds.
Data Presentation: Comparison of Electrochemical Methods
The following tables summarize the key quantitative data for the two primary electrochemical methods, allowing for easy comparison of their efficiency and applicability.
Table 1: Three-Component Electrochemical Synthesis of 5-Amino-1,2,4-Thiadiazoles
| Entry | Isocyanide | Amidine | Yield (%) | Current (mA) | Time (h) |
| 1 | p-Tolyl isocyanide | Benzamidine | 75 | 4.0 | 7 |
| 2 | 4-Methoxyphenyl isocyanide | Benzamidine | 72 | 4.0 | 7 |
| 3 | 4-Chlorophenyl isocyanide | Benzamidine | 68 | 4.0 | 7 |
| 4 | p-Tolyl isocyanide | 4-Methylbenzamidine | 70 | 4.0 | 7 |
| 5 | p-Tolyl isocyanide | 4-Methoxybenzamidine | 65 | 4.0 | 7 |
Data compiled from representative examples in the literature.
Table 2: Intramolecular Electrochemical Synthesis of 5-Amino-1,2,4-Thiadiazoles
| Entry | Substrate (Imidoyl Thiourea) | Yield (%) | Current (mA) | Time (h) |
| 1 | N-(phenyl(phenylimino)methyl)benzenecarbothioamide | 86 | 10 | 2.5 |
| 2 | N-((4-methylphenyl)(phenylimino)methyl)benzenecarbothioamide | 82 | 10 | 2.5 |
| 3 | N-((4-methoxyphenyl)(phenylimino)methyl)benzenecarbothioamide | 78 | 10 | 2.5 |
| 4 | N-(phenyl(phenylimino)methyl)-4-methylbenzenecarbothioamide | 84 | 10 | 2.5 |
| 5 | N-(phenyl(phenylimino)methyl)-4-methoxybenzenecarbothioamide | 75 | 10 | 2.5 |
Data compiled from representative examples in the literature.
Experimental Protocols
The following are detailed protocols for the key electrochemical synthesis methods.
Protocol 1: Three-Component Electrochemical Synthesis of 5-Amino-1,2,4-Thiadiazoles
This protocol describes the synthesis of 5-amino-1,2,4-thiadiazoles from an isocyanide, elemental sulfur, and an amidine in an undivided electrochemical cell.
Materials:
-
Isocyanide (e.g., p-tolyl isocyanide)
-
Elemental sulfur (S₈)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride)
-
Tetrabutylammonium iodide (TBAI) or other suitable supporting electrolyte
-
Organic solvent (e.g., N,N-dimethylformamide - DMF)
-
Co-solvent (e.g., Methanol - MeOH)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)
-
Platinum (Pt) foil or graphite plate electrodes (anode and cathode)
-
Undivided electrochemical cell (a simple beaker can be used)
-
Constant current power supply
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Cell Assembly:
-
Place a magnetic stir bar in a clean, dry undivided electrochemical cell (e.g., a 25 mL beaker).
-
Secure a platinum foil anode and a platinum foil cathode in the cell, ensuring they are parallel and do not touch. The distance between the electrodes is typically 0.5-1.0 cm.
-
Connect the electrodes to the constant current power supply.
-
-
Reaction Setup:
-
To the electrochemical cell, add the isocyanide (1.0 eq), elemental sulfur (1.2 eq), amidine hydrochloride (1.2 eq), and the supporting electrolyte (e.g., TBAI, 0.2 eq).
-
Add the solvent system, for example, a mixture of DMF and MeOH (e.g., 2:1 v/v).
-
Add the base (e.g., DBU, 1.5 eq) to the mixture.
-
Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen. Maintain an inert atmosphere throughout the reaction.
-
-
Electrolysis:
-
Begin stirring the reaction mixture.
-
Apply a constant current (e.g., 4.0 mA) and start the electrolysis.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Continue the electrolysis for the required time (typically 5-10 hours) or until the starting materials are consumed.
-
-
Workup and Purification:
-
Upon completion, turn off the power supply.
-
Remove the electrodes from the cell.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by standard analytical techniques (NMR, MS, IR).
-
Protocol 2: Intramolecular Electrochemical Synthesis of 5-Amino-1,2,4-Thiadiazoles
This protocol details the synthesis of 5-amino-1,2,4-thiadiazoles via the electrochemical oxidative cyclization of imidoyl thioureas.
Materials:
-
Substituted imidoyl thiourea
-
Supporting electrolyte (e.g., Tetrabutylammonium tetrafluoroborate - TBABF₄)
-
Solvent (e.g., Acetonitrile - MeCN)
-
Carbon rod anode
-
Platinum (Pt) plate cathode
-
Undivided electrochemical cell
-
Constant current power supply
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Cell Assembly:
-
Set up the undivided electrochemical cell with a magnetic stir bar.
-
Insert the carbon rod anode and the platinum plate cathode into the cell.
-
Connect the electrodes to the constant current power supply.
-
-
Reaction Setup:
-
In the electrochemical cell, dissolve the imidoyl thiourea (1.0 eq) and the supporting electrolyte (e.g., TBABF₄, 1.0 eq) in the solvent (e.g., MeCN).
-
-
Electrolysis:
-
Stir the solution at room temperature.
-
Apply a constant current (e.g., 10 mA) to initiate the electrolysis.
-
Monitor the reaction by TLC.
-
The electrolysis is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
After the reaction is complete, switch off the power supply.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 5-amino-1,2,4-thiadiazole.
-
Confirm the structure of the product using spectroscopic methods.
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.
Caption: Workflow for the three-component electrochemical synthesis.
Caption: Workflow for intramolecular electrochemical synthesis.
Caption: Inhibition of the ERK signaling pathway.
References
- 1. Aminothiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.doc.gov [search.library.doc.gov]
- 3. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 1,2,4-Thiadiazole Compounds in Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, in vitro screening, and mechanistic evaluation of novel 1,2,4-thiadiazole compounds as potential neuroprotective agents. The protocols outlined below are intended to facilitate the discovery and development of new therapeutics for neurodegenerative diseases.
Introduction to 1,2,4-Thiadiazoles in Neuroprotection
The 1,2,4-thiadiazole scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Recent studies have highlighted their potential as neuroprotective agents, with some compounds demonstrating efficacy in models of Alzheimer's disease, Parkinson's disease, and general oxidative stress-induced neuronal death.[1][2] A key mechanism of action for some of these compounds appears to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[2] This document provides detailed protocols for the synthesis and evaluation of these compounds to accelerate research in this promising area.
Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazole Derivatives
A general and efficient method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves the oxidative dimerization of thioamides.[3] An alternative one-pot, two-step synthesis from primary amides offers a greener approach.[4]
Protocol: One-Pot Synthesis from Primary Amides
This protocol is adapted from a greener, chromatography-free method.[4]
Materials:
-
Primary amide
-
Lawesson's reagent (LR)
-
tert-Butyl hydroperoxide (TBHP)
-
Solvent (optional, the reaction can be performed solvent-free)
Procedure:
-
Thiolation: In a reaction vessel, mix the primary amide with Lawesson's reagent (0.5 equivalents).
-
Heat the mixture (e.g., at 80 °C) with stirring until the starting material is consumed (monitor by TLC).
-
Oxidative Dimerization: To the resulting thioamide, add tert-butyl hydroperoxide (2.0 equivalents).
-
Continue stirring at the same temperature until the reaction is complete (monitor by TLC).
-
Upon completion, the desired 3,5-disubstituted-1,2,4-thiadiazole can be isolated through simple workup procedures, often without the need for column chromatography.
In Vitro Neuroprotection Assays
A tiered approach is recommended for screening and validating the neuroprotective potential of synthesized 1,2,4-thiadiazole compounds.
Diagram: Experimental Workflow for Screening Neuroprotective Compounds
Caption: A logical workflow for the development of neuroprotective 1,2,4-thiadiazole compounds.
Cell Viability and Cytotoxicity Assays
Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary neurons)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
Procedure:
-
Seed neuronal cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the 1,2,4-thiadiazole compounds for the desired duration (e.g., 24-48 hours). Include appropriate vehicle controls.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Neuronal cells
-
96-well plates
-
LDH cytotoxicity assay kit
Procedure:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Neuroprotection Models
Protocol: Glutamate-Induced Excitotoxicity Assay
This model mimics the neuronal damage caused by excessive glutamate stimulation.
Procedure:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the 1,2,4-thiadiazole compounds for a specified time (e.g., 1-2 hours).
-
Induce excitotoxicity by adding a high concentration of glutamate (e.g., 100-500 µM) to the culture medium.
-
Incubate for a further 24 hours.
-
Assess cell viability using the MTT or LDH assay.
Protocol: Serum Deprivation Assay
This model simulates the trophic factor withdrawal that occurs in some neurodegenerative conditions.
Procedure:
-
Culture neuronal cells in a serum-containing medium until they are well-differentiated.
-
Wash the cells with a serum-free medium to remove any residual serum.
-
Incubate the cells in a serum-free medium with and without the test compounds for 24-48 hours.
-
Assess cell viability using the MTT or LDH assay.
Mechanistic Studies: Nrf2 Signaling Pathway
Several neuroprotective 1,2,4-thiadiazole derivatives are believed to exert their effects through the activation of the Keap1-Nrf2 pathway.
Diagram: The Keap1-Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 pathway by 1,2,4-thiadiazole compounds.
Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation.[5] Oxidative stress or the presence of Nrf2 activators, such as certain 1,2,4-thiadiazole compounds, can disrupt the Keap1-Nrf2 interaction.[5] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, ultimately leading to neuroprotection.[5][6]
Data Presentation
Quantitative data from in vitro assays should be summarized in a clear and concise manner to facilitate comparison between compounds.
Table 1: Summary of In Vitro Neuroprotective Activity of 1,2,4-Thiadiazole Derivatives
| Compound ID | Assay Type | Cell Line/Model | Neurotoxic Insult | IC50/EC50 (µM) | Max. Protection (%) | Reference |
| FABT | MTT | Neuronal Culture | Serum Deprivation | ~10 | Not Reported | [7][8] |
| MTT | Neuronal Culture | Glutamate (500 µM) | ~25 | Not Reported | [7][8] | |
| 4BrABT | LDH | Neuronal Culture | Glutamate (500 µM) | ~10 | ~50% | [9][10] |
| MTT | Neuronal Culture | Serum Deprivation | ~25 | ~40% | [9][10] | |
| Compound 8 | Nrf2 Activation | PC-12 cells | - | Not Applicable | Not Reported | [2] |
Note: This table is a template and should be populated with data from specific experimental findings.
Conclusion
The 1,2,4-thiadiazole scaffold represents a valuable starting point for the development of novel neuroprotective agents. The protocols and guidelines presented here provide a framework for the systematic synthesis, screening, and mechanistic evaluation of these compounds. Further research, including in vivo studies, is warranted to fully elucidate their therapeutic potential for the treatment of neurodegenerative diseases.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and evaluation of Nrf2 activators with 1,3,4-oxa/thiadiazole core as neuro-protective agents against oxidative stress in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,4-Thiadiazoles from Imidoyl Thioureas
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-thiadiazoles, a critical heterocyclic motif in medicinal chemistry, from imidoyl thiourea precursors.[1][2] The methodologies outlined are efficient and versatile, making them highly relevant for drug discovery and development programs.[1]
Introduction
The 1,2,4-thiadiazole scaffold is a privileged structure found in a wide array of pharmacologically active compounds.[1][2] Its derivatives have shown a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Consequently, the development of efficient synthetic routes to this heterocyclic system is of significant interest to the scientific community. One of the most effective methods for constructing the 1,2,4-thiadiazole ring is through the oxidative cyclization of imidoyl thioureas.[2][4] This approach offers advantages such as readily available starting materials, short reaction times, and high yields.[2]
This guide details the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles via the oxidative intramolecular S-N bond formation of imidoyl thioureas, with a focus on a highly efficient protocol using phenyliodine(III) bis(trifluoroacetate) (PIFA).[1][2] Alternative methods, including iodine-mediated and electrochemical approaches, are also discussed to provide a comparative overview.
Comparative Analysis of Synthetic Routes
Several methods have been developed for the synthesis of 1,2,4-thiadiazoles from imidoyl thioureas. The choice of method may depend on the substrate scope, desired reaction conditions, and availability of reagents. The following table summarizes key quantitative data for prominent methods.
| Synthesis Route | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) | Reaction Time |
| PIFA-Mediated Oxidative Cyclization | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature | 70-90 | 5-10 minutes |
| Iodine-Mediated Oxidative Cyclization | Iodine (I₂) | Dichloromethane (DCM), 80°C | 60-85 | 12 hours |
| Electro-oxidative Cyclization | Catalyst- and oxidant-free | Room Temperature | Good to Excellent | Not Specified |
Experimental Protocols
This section provides a detailed experimental methodology for the highly efficient PIFA-mediated synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from imidoyl thioureas.[1]
Protocol: PIFA-Mediated Oxidative Cyclization of Imidoyl Thioureas[1]
Materials:
-
Imidoyl thiourea (1.0 mmol)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Saturated aqueous solution of sodium bicarbonate (10 mL)
-
Brine (15 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-thiadiazole.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the reaction mechanism, experimental workflow, and the logical relationship of the synthetic route.
Caption: Reaction mechanism of PIFA-mediated synthesis.
Caption: Experimental workflow for 1,2,4-thiadiazole synthesis.
Caption: Logical relationship of synthesis components.
Conclusion
The synthesis of 1,2,4-thiadiazoles from imidoyl thioureas is a robust and efficient method for accessing this important class of heterocyclic compounds. The PIFA-mediated protocol, in particular, offers a rapid and high-yielding route that is amenable to a wide range of substrates.[1][2][4] These application notes and protocols provide a comprehensive guide for researchers in medicinal chemistry and drug development to utilize this powerful synthetic strategy in their work.
References
Application Notes and Protocols for Screening 1,2,4-Thiadiazole Libraries Against Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including immune responses, protein turnover, and apoptosis.[1] Their dysregulation has been implicated in a range of diseases such as cancer, neurodegenerative disorders, and infectious diseases.[2][3] This makes them attractive targets for therapeutic intervention. The 1,2,4-thiadiazole scaffold has emerged as a promising pharmacophore for the development of potent and selective cysteine protease inhibitors.[3][4][5] These compounds typically act as irreversible inhibitors by forming a disulfide bond with the catalytic cysteine residue in the active site of the enzyme.[4][5]
These application notes provide a comprehensive guide for screening 1,2,4-thiadiazole libraries against cysteine proteases, with a particular focus on Cathepsin B, a well-characterized member of this enzyme family implicated in cancer progression.[1][2][6] The provided protocols and data will enable researchers to identify and characterize novel 1,2,4-thiadiazole-based cysteine protease inhibitors.
Mechanism of Action of 1,2,4-Thiadiazole Inhibitors
1,2,4-thiadiazole derivatives act as mechanism-based irreversible inhibitors of cysteine proteases.[4] The proposed mechanism involves the nucleophilic attack of the catalytic cysteine thiol on the sulfur atom of the 1,2,4-thiadiazole ring. This leads to the opening of the heterocyclic ring and the formation of a stable disulfide bond between the inhibitor and the enzyme, thereby inactivating it.[4][5]
Figure 1: Proposed mechanism of irreversible inhibition of cysteine proteases by 1,2,4-thiadiazole derivatives.
Data Presentation: Inhibitory Potency of 1,2,4-Thiadiazole Derivatives
The following tables summarize the inhibitory activities of selected 1,2,4-thiadiazole compounds against various cysteine proteases, compiled from published literature. This data can serve as a reference for hit validation and lead optimization studies.
Table 1: Inhibitory Activity of 1,2,4-Thiadiazoles against Cathepsin B
| Compound ID | Substituent at C3 | Dipeptide Recognition Sequence at C5 | Ki (µM) | ki/Ki (M-1s-1) | Reference |
| 3a | OMe | Leu-Pro-OH | 2.6 | 5630 | [3][4] |
Table 2: Inhibitory Activity and Selectivity of 2,3,5-substituted[1][2][7]-thiadiazoles
| Compound ID | SARS-CoV-2 3CLpro IC50 (µM) | SARS-CoV-2 PLpro IC50 (µM) | Chymotrypsin Inhibition at 100 µM | Cathepsin B Inhibition at 50 µM | Cathepsin L Inhibition at 100 µM |
| 6a | 0.655 ± 0.063 | >100 | >50 | >100 | |
| 6g | 0.448 ± 0.033 | >100 | >50 | >100 |
Experimental Protocols
This section provides detailed protocols for the screening and characterization of 1,2,4-thiadiazole inhibitors against cysteine proteases using a fluorescence-based assay.
Protocol 1: Primary Screening of 1,2,4-Thiadiazole Libraries
This protocol is designed for high-throughput screening of a compound library to identify initial hits.
Materials:
-
Purified cysteine protease (e.g., human Cathepsin B)
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)
-
Assay Buffer: 50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA
-
1,2,4-Thiadiazole compound library dissolved in DMSO
-
Positive control inhibitor (e.g., E-64)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer and store at 4°C.
-
Reconstitute the cysteine protease in Assay Buffer to a stock concentration. Aliquot and store at -80°C.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the compound library plates to the desired screening concentration (e.g., 10 µM) in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 1 µL of each compound from the library to the respective wells.
-
Add 1 µL of DMSO to the control wells (no inhibitor).
-
Add 1 µL of the positive control inhibitor to the designated wells.
-
Prepare the enzyme solution by diluting the stock enzyme in Assay Buffer to the desired final concentration.
-
Add 25 µL of the diluted enzyme solution to all wells except the blank wells (add 25 µL of Assay Buffer to blank wells).
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Prepare the substrate solution by diluting the stock substrate in Assay Buffer to the desired final concentration.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Velocitycompound - Velocityblank) / (Velocityno inhibitor - Velocityblank)] * 100
-
Identify hits as compounds that show inhibition above a certain threshold (e.g., >50%).
-
Figure 2: General workflow for the primary screening of 1,2,4-thiadiazole libraries against cysteine proteases.
Protocol 2: Determination of IC50 Values for Hit Compounds
This protocol is used to determine the potency of the identified hits from the primary screen.
Materials:
-
Same as Protocol 1, with the hit compounds of interest.
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the hit compound in DMSO. A typical starting concentration is 100 µM, with 2- or 3-fold serial dilutions.
-
-
Assay Protocol:
-
Follow the same procedure as in Protocol 1, but instead of a single concentration, add 1 µL of each dilution of the hit compound to the respective wells.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8]
-
Protocol 3: Characterization of Irreversible Inhibition
This protocol helps to confirm the irreversible mechanism of action of the 1,2,4-thiadiazole inhibitors.
Materials:
-
Same as Protocol 1.
Procedure:
-
Time-Dependent Inhibition Assay:
-
Prepare a reaction mixture containing the enzyme and the inhibitor at a concentration close to its IC50 value.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the enzyme-inhibitor mixture and dilute it significantly (e.g., 100-fold) into a solution containing the fluorogenic substrate.
-
Immediately measure the residual enzyme activity.
-
A time-dependent decrease in enzyme activity that is not restored upon dilution is indicative of irreversible inhibition.
-
-
Dialysis Experiment:
-
Incubate the enzyme with an excess of the inhibitor for a sufficient time to achieve complete inhibition.
-
As a control, incubate the enzyme with buffer alone.
-
Remove the unbound inhibitor by dialysis against a large volume of Assay Buffer.
-
Measure the enzyme activity of the dialyzed samples.
-
If the inhibitor is irreversible, the enzyme activity will not be recovered after dialysis.
-
Signaling Pathway: Role of Cathepsin B in Cancer Progression
Cathepsin B is overexpressed in various types of cancer and its activity is associated with tumor invasion, metastasis, and angiogenesis.[1][2] It can degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion.[2] Furthermore, Cathepsin B can activate other proteases, such as urokinase-type plasminogen activator (uPA), initiating a proteolytic cascade that promotes tumor progression.[1] Targeting Cathepsin B with inhibitors like 1,2,4-thiadiazoles could therefore be a valuable therapeutic strategy in oncology.
Figure 3: Simplified signaling pathway illustrating the role of Cathepsin B in cancer progression.
References
- 1. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-thiadiazole: a novel Cathepsin B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles and improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles.
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | Reaction Time: Ensure the reaction has been allowed to run for the recommended duration. Monitor progress using Thin Layer Chromatography (TLC). Temperature: Verify the optimal temperature for the specific synthetic protocol. Some reactions require heating, while others may need cooling to prevent decomposition.[1] Reagent Stoichiometry: Double-check the molar ratios of reactants and catalysts. |
| Suboptimal Catalyst or Oxidizing Agent: The chosen catalyst or oxidizing agent may be inefficient or degraded. | Choice of Reagent: The selection of the oxidizing agent in oxidative dimerization of thioamides is critical to avoid over-oxidation or side product formation.[1] Common oxidants include iodine, oxone, and hypervalent iodine reagents.[1][2][3] Reagent Quality: Ensure that the catalyst or oxidizing agent is fresh and has been stored under the correct conditions, as some can be sensitive to air and moisture.[1] | |
| Hydrolysis of Starting Materials or Intermediates: The presence of water can lead to the hydrolysis of thioamides to their corresponding amides. | Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[4] | |
| Product Degradation: The 1,2,4-thiadiazole ring can be sensitive to certain reaction conditions. | pH Control: Ring opening can occur under strongly basic conditions.[1] Ensure the pH of the reaction mixture is controlled, especially during workup. | |
| Multiple Spots on TLC (Side Product Formation) | Formation of Amides: Hydrolysis of the starting thioamide is a common side reaction. | Anhydrous Conditions: As mentioned above, strictly anhydrous conditions can minimize this side reaction. |
| Formation of Other Heterocycles: Depending on the starting materials and conditions, other heterocyclic systems can be formed. | Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents to favor the desired reaction pathway.[1] | |
| Over-oxidation: In oxidative dimerization reactions, the desired product can be susceptible to further oxidation. | Choice of Oxidant: Select a milder oxidizing agent or control the stoichiometry of the oxidant carefully. | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging. | Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. Ethanol is a commonly used solvent for the recrystallization of 1,3,4-thiadiazoles.[5] Derivative Formation: In some cases, converting the product to a crystalline derivative can facilitate purification. |
| Product Instability During Purification: The product may be degrading on the silica gel column. | Deactivated Silica Gel: Use silica gel that has been deactivated with a small amount of a base (e.g., triethylamine) to prevent the degradation of acid-sensitive compounds. Rapid Purification: Minimize the time the compound spends on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,5-disubstituted 1,2,4-thiadiazoles?
A1: The most common methods include:
-
Oxidative dimerization of thioamides: This is a widely used method for synthesizing symmetrically substituted 1,2,4-thiadiazoles using various oxidizing agents.[3]
-
Reaction of nitriles with thioamides: This approach is particularly useful for the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles, often mediated by iodine.[2][6]
-
From amidines: Amidines can be reacted with reagents such as dithioesters, isothiocyanates, or elemental sulfur to produce unsymmetrically substituted 1,2,4-thiadiazoles.[3][7]
Q2: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles?
A2: To achieve high regioselectivity, a one-pot reaction of a nitrile with a thioamide is an effective strategy as it allows for sequential bond formation, thus controlling the substitution pattern.[1] The choice of catalyst and reaction conditions also plays a crucial role in directing the regioselectivity.[1]
Q3: What are the best practices for purifying 3,5-disubstituted 1,2,4-thiadiazoles?
A3: The most common purification techniques are silica gel column chromatography and recrystallization.[5] For column chromatography, a mixture of hexane and ethyl acetate is a frequently used and effective mobile phase.[5] The optimal ratio should be determined by TLC analysis. For recrystallization, ethanol is a commonly reported solvent.[5]
Q4: I am performing an oxidative dimerization of a thioamide and my yield is consistently low. What should I investigate first?
A4: First, evaluate your oxidizing agent. The choice and quality of the oxidant are critical.[1] Ensure it is fresh and suitable for your specific substrate. Concurrently, verify that your reaction conditions are strictly anhydrous to prevent the hydrolysis of the thioamide starting material to the corresponding amide, a very common side reaction.
Data Presentation: Comparison of Synthetic Methods and Yields
The following tables summarize quantitative data from various synthetic approaches to 3,5-disubstituted 1,2,4-thiadiazoles.
Table 1: Synthesis via Oxidative Dimerization of Thioamides
| Thioamide Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furan-2-carbothioamide | CpVBPO, H₂O₂ | MeCN/PIPES buffer | Room Temp | 2 | 51 | [8][9] |
| Thiophene-2-carbothioamide | CpVBPO, H₂O₂ | MeCN/PIPES buffer | Room Temp | 2 | 84 | [8][9] |
| Morpholine-4-carbothioamide | CpVBPO, H₂O₂ | MeCN/PIPES buffer | Room Temp | 2 | 86 | [8][9] |
| 4-Methoxythiobenzamide | CpVBPO, H₂O₂ | MeCN/PIPES buffer | Room Temp | 2 | 87 | [8][9] |
| Thiobenzamide | Methyl bromocyanoacetate | Not specified | Not specified | Not specified | Quantitative | [10] |
Table 2: Synthesis of Unsymmetrically 3,5-Disubstituted 1,2,4-Thiadiazoles
| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzamidine | Methyl 4-methylphenyldithioformate | NaH | DMF | Room Temp | 2 | 92 | [3] |
| Benzamidine | Methyl 4-chlorophenyldithioformate | NaH | DMF | Room Temp | 2 | 89 | [3] |
| 4-Methoxybenzamidine | Methyl 4-methylphenyldithioformate | NaH | DMF | Room Temp | 2 | 94 | [3] |
| Benzonitrile | Thioacetamide | I₂, AlCl₃ | Not specified | Not specified | Not specified | Moderate to Good | [2] |
| Amine, Amidine, CS₂ | - | Electrochemical | Not specified | Room Temp | Not specified | Up to 73% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Iodine-Mediated One-Pot Synthesis of 3-Alkyl-5-Aryl-1,2,4-Thiadiazoles from Nitriles and Thioamides [1]
-
Materials: Nitrile (1.0 mmol), Thioamide (1.2 mmol), Iodine (1.5 mmol), Dichloromethane (10 mL).
-
Procedure:
-
To a solution of the nitrile in the solvent, add the thioamide and stir the mixture at room temperature for 10 minutes.
-
Add iodine in one portion and continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for the Synthesis of Symmetrically 3,5-Disubstituted 1,2,4-Thiadiazoles by Oxidative Dimerization of Thioamides [1]
-
Materials: Thioamide (1.0 mmol), Oxidizing agent (e.g., Oxone, 2.0 mmol), Acetonitrile/Water (1:1, 10 mL).
-
Procedure:
-
Dissolve the thioamide in the solvent system in a round-bottom flask equipped with a magnetic stirrer.
-
Add the oxidizing agent portion-wise over 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for unsymmetrical 1,2,4-thiadiazole synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation [organic-chemistry.org]
- 8. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 1,2,4-Thiadiazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,2,4-Thiadiazol-3-amine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Common impurities can include inorganic salts (e.g., sodium chloride, potassium bromide) remaining from the synthesis, unreacted starting materials such as amidine hydrochlorides and thiocyanate salts, and potential side-products from the synthetic route employed.
Q2: What is the first recommended purification step for a crude reaction mixture?
A2: For the removal of inorganic salts, an initial recrystallization from water is often effective. This compound is expected to have moderate solubility in hot water and lower solubility in cold water, while inorganic salts are typically highly soluble in water even at low temperatures.
Q3: How can I remove organic impurities if they persist after the initial purification?
A3: If organic impurities remain, column chromatography on silica gel is a standard and effective method. Alternatively, a second recrystallization using a different solvent system, such as an ethanol/water mixture, may be successful. For basic compounds like this compound that may interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine to the chromatography eluent can improve separation.
Q4: How can I assess the purity of my final this compound product?
A4: The purity of the final product can be reliably determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point for analysis. Purity can also be assessed by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Problem 1: Low recovery after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Product is too soluble in the cold solvent. | Ensure the recrystallization mixture is thoroughly chilled (0-4 °C) in an ice bath before filtration. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely. Use a small amount of hot solvent to wash the filter paper and ensure all the dissolved product passes through. |
| Incomplete precipitation. | Allow sufficient time for crystallization to occur after cooling. Gently scratching the inside of the flask with a glass rod at the solvent line can often induce crystallization. |
Problem 2: The product oils out during recrystallization.
| Possible Cause | Troubleshooting Steps |
| The solvent is too nonpolar for the compound. | Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. |
| The solution is cooling too rapidly. | Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. An initial purification step, such as a quick filtration through a plug of silica gel, may be necessary before recrystallization. |
Problem 3: Streaking or poor separation during column chromatography.
| Possible Cause | Troubleshooting Steps |
| Strong interaction of the basic amine with acidic silica gel. | Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel and improve peak shape. |
| Inappropriate solvent polarity. | If the compound does not move from the baseline (low Rf), increase the polarity of the eluent. If the compound moves with the solvent front (high Rf), decrease the eluent polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective for separating multiple components. |
| Sample overload. | The amount of crude material loaded onto the column is too high for the column dimensions. Use a larger column or reduce the amount of sample loaded. |
Data Presentation
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Technique | Solvent System | Typical Application |
| Recrystallization | Water | Removal of inorganic salts. |
| Ethanol/Water | For purification from organic impurities when the product is highly soluble in pure ethanol. | |
| Methanol | For compounds soluble in hot methanol. | |
| Acetonitrile | Alternative solvent for recrystallization. | |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | General purpose for separating compounds of varying polarities. |
| Dichloromethane/Methanol (with 0.1-1% Triethylamine) | For more polar compounds and to mitigate peak tailing of basic amines on silica gel. |
Table 2: Purity Analysis by HPLC - Example Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture to boiling with continuous stirring until the solid is completely dissolved.
-
If colored impurities are present, add a small amount of activated charcoal and continue to boil for a few minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the dry sample onto the top of the packed column.
-
Begin elution with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The protonated this compound will be in the aqueous layer.
-
Drain the lower organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).
-
The neutral this compound should precipitate out of the solution. If it does not, extract the product back into an organic solvent.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.
Mandatory Visualization
Caption: A decision-making workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
Technical Support Center: Overcoming Low Solubility of 1,2,4-Thiadiazole Derivatives in Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the low aqueous solubility of 1,2,4-thiadiazole derivatives encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why do my 1,2,4-thiadiazole derivatives have low water solubility?
A1: The low aqueous solubility of many 1,2,4-thiadiazole derivatives is primarily due to their chemical structure. These compounds are heterocyclic structures that can be highly lipophilic ("fat-loving"), leading to poor solubility in aqueous solutions. The presence of aromatic rings and other nonpolar functional groups contributes to their hydrophobic nature.[1][2]
Q2: My 1,2,4-thiadiazole derivative precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent it?
A2: This phenomenon is known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but not in the aqueous buffer of your assay. When the DMSO stock is diluted, the compound's concentration exceeds its solubility limit in the aqueous environment, causing it to precipitate. To prevent this, you can try several strategies:
-
Optimize the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible (ideally below 1%, and preferably under 0.5%) to minimize its impact on the assay while maintaining compound solubility.[3][4]
-
Use a co-solvent: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent.
-
Modify your dilution protocol: Instead of a single large dilution, perform serial dilutions. It is often best to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can help maintain solubility.[4]
-
Lower the compound concentration: Your current test concentration may be too high. Determine the maximum soluble concentration in your assay buffer.
Q3: Could the low solubility of my compound be affecting my assay results, leading to high variability or lower than expected potency?
A3: Absolutely. Poor solubility is a significant reason for inconsistent and inaccurate biological data. If a compound is not fully dissolved, its actual concentration available to interact with the biological target is unknown and lower than the intended concentration. This can result in:
-
Underestimation of potency (higher IC50 or EC50 values).
-
High variability between replicate wells and experiments.
Q4: What are the main strategies to improve the solubility of my 1,2,4-thiadiazole derivative for in vitro assays?
A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like 1,2,4-thiadiazole derivatives. The primary approaches include:
-
Use of Co-solvents: Employing a mixture of solvents to increase solubility.
-
Solid Dispersions: Dispersing the compound in an inert carrier matrix at the solid state. Studies have shown that using polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and Pluronic F127 can significantly improve the solubility and dissolution rate of 1,2,4-thiadiazole derivatives.[1]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic 1,2,4-thiadiazole derivative within the hydrophobic cavity of a cyclodextrin molecule can enhance its aqueous solubility.[2][5]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility-related issues with 1,2,4-thiadiazole derivatives in your assays.
Problem: Compound Precipitation Observed in Assay Wells
Initial Checks & Diagnosis
-
Visual Inspection: Carefully inspect the wells of your assay plate. Do you observe visible precipitate, cloudiness, or an oily film?
-
Solvent Control: Does the vehicle control (containing the same concentration of DMSO or other solvents without the compound) show any precipitation?
-
Concentration-Dependence: Is the precipitation more pronounced at higher concentrations of your compound?
Troubleshooting Workflow
Caption: A workflow for troubleshooting precipitation of 1,2,4-thiadiazole derivatives.
Quantitative Data Summary
Disclaimer: The following tables provide an illustrative representation of the potential solubility enhancement that can be achieved with different techniques for a generic 1,2,4-thiadiazole derivative. Actual results will vary depending on the specific compound and experimental conditions. The data is based on findings reported in the literature for this class of compounds.[1][2]
Table 1: Solubility of a 1,2,4-Thiadiazole Derivative with Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Solubility (µg/mL) | Fold Increase |
| Pure Drug | - | - | 5.0 | 1 |
| Solid Dispersion | PEG 6000 | 1:9 | 50.0 | 10 |
| Solid Dispersion | PVP K30 | 1:9 | 75.0 | 15 |
| Solid Dispersion | Pluronic F127 | 1:9 | 150.0 | 30 |
Table 2: Solubility of a 1,2,4-Thiadiazole Derivative with Cyclodextrin Complexation
| Formulation | Cyclodextrin | Method | Solubility (µg/mL) | Fold Increase |
| Pure Drug | - | - | 5.0 | 1 |
| Inclusion Complex | β-Cyclodextrin | Grinding | 40.0 | 8 |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin | Grinding | 65.0 | 13 |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin | Freeze-Drying | 100.0 | 20 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Grinding Method
This protocol describes a solvent-free method for preparing a solid dispersion of a 1,2,4-thiadiazole derivative with a hydrophilic polymer.[1]
Materials:
-
1,2,4-Thiadiazole derivative
-
Polymer carrier (e.g., PEG 6000, PVP K30, or Pluronic F127)
-
Mortar and pestle or a ball mill
-
Spatula
-
Vials for storage
Procedure:
-
Weigh out the 1,2,4-thiadiazole derivative and the polymer carrier in the desired ratio (e.g., 1:9 w/w).
-
Transfer both components to the mortar.
-
Grind the mixture vigorously for a specified period (e.g., 30-60 minutes) to ensure a homogenous dispersion.
-
If using a ball mill, place the mixture in the milling jar with grinding balls and mill at a set speed and duration.
-
Collect the resulting powder and store it in a tightly sealed vial in a desiccator.
Caption: Workflow for preparing a solid dispersion by the grinding method.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Freeze-Drying Method
This protocol is suitable for forming a highly soluble, amorphous complex of a 1,2,4-thiadiazole derivative with a cyclodextrin.[2]
Materials:
-
1,2,4-Thiadiazole derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
-
Flasks
Procedure:
-
Prepare an aqueous solution of the cyclodextrin (e.g., dissolve a specific amount of HP-β-CD in deionized water).
-
Slowly add the 1,2,4-thiadiazole derivative to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.
-
Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained.
-
The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility.
Caption: Workflow for cyclodextrin complexation by freeze-drying.
Protocol 3: Determination of Aqueous Solubility using the Shake-Flask Method
This is a standard method to determine the equilibrium solubility of a compound.
Materials:
-
1,2,4-Thiadiazole derivative (pure compound or formulation)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Analytical equipment for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the 1,2,4-thiadiazole derivative to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, let the vials stand to allow the undissolved material to settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved 1,2,4-thiadiazole derivative using a validated analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation - ACS Biomaterials Science & Engineering - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
avoiding byproduct formation in N-haloacetamidine synthesis route
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-haloacetamidines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-haloacetamidines, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My N-haloacetamidine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in N-haloacetamidine synthesis can stem from several factors throughout the reaction process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Possible Causes & Solutions:
-
Incomplete Formation of the Imidate Intermediate (Pinner Reaction): The Pinner reaction, which forms the key imidate intermediate from a nitrile and an alcohol under acidic conditions, is critical.
-
Moisture Contamination: The presence of water can lead to the hydrolysis of the imidate intermediate to form an ester, or the starting nitrile to an amide, reducing the yield of the desired amidine.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Insufficient Acid Catalyst: An inadequate amount of acid catalyst (typically anhydrous HCl gas) will result in incomplete conversion of the nitrile.
-
Solution: Ensure a steady stream of anhydrous HCl gas is passed through the reaction mixture, or use a freshly prepared solution of HCl in an anhydrous solvent.
-
-
Suboptimal Temperature: The Pinner reaction is often temperature-sensitive.
-
-
Inefficient Aminolysis of the Imidate: The conversion of the imidate to the amidine via reaction with an amine is the final step.
-
Steric Hindrance: Bulky substituents on either the imidate or the amine can slow down the reaction.
-
Solution: Increase the reaction time or temperature. Consider using a less sterically hindered amine if the molecular design allows.
-
-
Incorrect Stoichiometry: An improper ratio of amine to imidate can lead to incomplete conversion.
-
Solution: Use a slight excess of the amine to drive the reaction to completion.
-
-
-
Product Degradation: N-haloacetamidines can be unstable and prone to degradation, especially under certain conditions.
-
Solution: Analyze the product stability under your reaction and work-up conditions. Minimize exposure to high temperatures, light, and moisture. One study noted the potential for time-dependent degradation of F- and Cl-amidines.[2]
-
-
Solid-Phase Synthesis Issues (for peptide-based haloacetamidines):
-
Incomplete Coupling: In solid-phase peptide synthesis (SPPS), the coupling of the haloacetamidine precursor may be inefficient.
-
Premature Cleavage or Side Reactions on Resin: The linkage to the solid support might be unstable to the reaction conditions.
-
Solution: Choose a resin with a linker that is stable to the synthesis conditions but can be cleaved efficiently at the final step.
-
-
Question 2: I am observing significant byproduct formation in my N-haloacetamidine synthesis. What are the common byproducts and how can I minimize them?
Answer:
Byproduct formation is a common challenge in N-haloacetamidine synthesis. The nature of the byproducts often depends on the specific synthetic route and the halogen present.
Common Byproducts and Their Prevention:
| Byproduct Class | Common Examples | Formation Mechanism | Prevention Strategies |
| Amides | Acetamide, N-substituted amides | - Hydrolysis of the starting nitrile in the presence of water.- Rearrangement of the imidate intermediate, especially at higher temperatures.[1][2] | - Maintain strictly anhydrous reaction conditions.- Control the reaction temperature, keeping it low during the Pinner reaction. |
| Esters | Methyl acetate, Ethyl acetate | Hydrolysis of the imidate intermediate (Pinner salt) in the presence of water.[5] | - Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere. |
| Di-halogenated Products | N,N-dihaloacetamides | Over-halogenation of the starting acetamide, particularly in the synthesis of N-bromo and N-chloro derivatives. | - Carefully control the stoichiometry of the halogenating agent.- Add the halogenating agent portion-wise at low temperatures. |
| Ammonium Salts | Ammonium chloride | A common byproduct when using ammonia for the aminolysis step. It can co-precipitate with the product. | - Purify the final product by recrystallization or chromatography. |
| Ritter-type Products | N-benzyl acetamides (when using benzyl alcohols) | A competing reaction to the Pinner reaction where the alcohol forms a carbocation that is attacked by the nitrile nitrogen.[5] | - Use a non-benzylic alcohol if possible.- Optimize reaction conditions (e.g., lower temperature) to favor the Pinner reaction. |
Question 3: My purified N-haloacetamidine shows signs of degradation over time. What are the best practices for storage and handling?
Answer:
N-haloacetamidines can be sensitive to environmental factors, leading to decomposition. Proper storage and handling are crucial to maintain their purity and reactivity.
Storage and Handling Recommendations:
-
Temperature: Store N-haloacetamidines at low temperatures, typically at or below -20°C, to minimize thermal degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil, as some halo-compounds are light-sensitive.
-
Moisture: Use tightly sealed containers to prevent hydrolysis.
-
pH: Be aware of the pH of solutions. One study on F-amidine and Cl-amidine investigated their decomposition under different pH conditions, suggesting that pH can influence stability.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing N-haloacetamidines?
A1: The most prevalent method involves a two-step process:
-
Pinner Reaction: An appropriate haloacetonitrile is reacted with an alcohol in the presence of an acid catalyst (commonly anhydrous HCl) to form an ethyl or methyl haloacetimidate hydrochloride (a Pinner salt).[1]
-
Aminolysis: The resulting imidate is then treated with ammonia or a primary/secondary amine to yield the desired N-haloacetamidine.[3]
For more complex molecules, such as peptide-based haloacetamidines, solid-phase peptide synthesis (SPPS) is often employed, where the haloacetamidine moiety is introduced on the solid support.[2]
Q2: How can I purify my crude N-haloacetamidine?
A2: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is a common and effective method for crystalline solids to remove byproducts such as ammonium salts and unreacted starting materials.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from byproducts with different polarities.
-
Preparative HPLC: For high-purity requirements, especially in drug development, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.
Q3: What analytical techniques are recommended for characterizing N-haloacetamidines and assessing their purity?
A3: A combination of spectroscopic and chromatographic methods is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can help identify impurities. ¹⁹F NMR is particularly useful for N-fluoroacetamidines.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Quantitative Data Summary
The following tables provide a summary of reported yields for different N-haloacetamidine synthesis routes. Note that direct comparisons should be made with caution as reaction conditions and scales may vary.
Table 1: Comparison of Yields for Different N-Haloacetamidine Synthesis Routes
| Compound | Synthetic Route | Starting Materials | Overall Yield (%) | Reference |
| N-α-benzoyl-N⁵-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine) | Solid-Phase Synthesis | Rink AM amide resin, Fmoc-Orn(Dde)-OH, ethyl chloroacetimidate (HCl) | 70 | [3] |
| N-α-benzoyl-N⁵-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine) | Solution-Phase Synthesis | N⁵-(tert-butoxycarbonyl)-L-ornithine, benzoyl chloride, ethyl chloroacetimidate (HCl) | 80 | [3] |
| N-Bromoacetamide | Bromination of Acetamide | Acetamide, Bromine, Potassium Hydroxide | 41-51 | [7] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of N-α-benzoyl-N⁵-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine) [3]
This protocol describes a 4-step solution-phase synthesis.
Step 1: Synthesis of N-α-benzoyl-N⁵-(tert-butoxycarbonyl)-L-ornithine
-
Dissolve N⁵-(tert-butoxycarbonyl)-L-ornithine (4.0 mmol) in a biphasic mixture of aqueous NaOH (3.5 M, 4.0 mmol) and ether (4 mL).
-
Cool the mixture to 0 °C.
-
Add alternating portions of benzoyl chloride (4.0 mmol) and aqueous NaOH (8.5 M, 4.0 mmol) every 5 minutes for 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction to pH 1 with concentrated HCl and extract with dichloromethane.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to afford the product.
Step 2: Synthesis of N-α-benzoyl-N⁵-(tert-butoxycarbonyl)-L-ornithine amide
-
Dissolve N-α-benzoyl-N⁵-(tert-butoxycarbonyl)-L-ornithine (1.24 mmol), HOTT (1.86 mmol), and DIPEA (2.5 mmol) in DMF (5 mL).
-
Stir for 10 minutes, then add ammonium chloride (2.5 mmol) and continue stirring for 45 minutes.
-
Partition the reaction between EtOAc and brine.
-
Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers and wash sequentially with 2N HCl, water, saturated NaHCO₃, water, and brine.
-
Dry the organic layer over MgSO₄ and concentrate to yield the product.
Step 3: Synthesis of N-α-benzoyl-L-ornithine amide
-
Dissolve N-α-benzoyl-N⁵-(tert-butoxycarbonyl)-L-ornithine amide (0.66 mmol) in cold TFA (6 mL) and stir at 0 °C for 45 minutes.
-
Warm to room temperature, remove the TFA under reduced pressure.
-
Dissolve the residue in water, wash with ether, and lyophilize.
Step 4: Synthesis of N-α-benzoyl-N⁵-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine)
-
Combine N-α-benzoyl-L-ornithine amide, ethyl chloroacetimidate hydrochloride, and triethylamine.
-
Monitor the reaction for completion.
-
Purify the product via appropriate workup and purification techniques.
Protocol 2: Synthesis of N-Bromoacetamide [7]
-
Dissolve acetamide (0.34 mole) in bromine (0.34 mole) in a 500-mL Erlenmeyer flask and cool to 0–5 °C in an ice bath.
-
Slowly add an ice-cold 50% aqueous potassium hydroxide solution with continuous swirling and cooling until the solution turns a light yellow color.
-
Allow the reaction mixture to stand at 0–5 °C for 2–3 hours.
-
Treat the mixture with salt and extract with chloroform.
-
Dry the combined chloroform extracts over sodium sulfate.
-
Filter the solution and add hexane with swirling to induce crystallization.
-
Chill the mixture for 1–2 hours to maximize crystal formation.
-
Collect the crystals by suction filtration, wash with hexane, and air-dry.
Visualizations
References
- 1. Pinner Reaction [organic-chemistry.org]
- 2. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved synthesis of haloaceteamidine-based inactivators of protein arginine deiminase 4 (PAD4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haloacetamidine-based inactivators of Protein Arginine Deiminase 4 (PAD4): Evidence that General Acid Catalysis Promotes Efficient Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,2,4-Thiadiazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-Thiadiazol-3-amine. The following sections address common challenges encountered during laboratory and scale-up production.
Troubleshooting Guides and FAQs
This section is designed to provide rapid assistance for specific issues that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Several synthetic routes to the 1,2,4-thiadiazole core have been reported, with varying suitability for large-scale production. A prevalent method involves the reaction of a guanidine derivative with perchloromethyl mercaptan. Other scalable approaches include the oxidative cyclization of thioacylguanidines and reactions involving isothiocyanates. The choice of route often depends on factors like raw material cost, safety considerations, and desired purity profile.
Q2: I am observing a low yield in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors. Common issues include incomplete reaction, degradation of starting materials or product, and formation of side products. Specifically, for the synthesis involving perchloromethyl mercaptan, inadequate temperature control can lead to decomposition. Purity of starting materials, particularly the guanidine source, is also critical as impurities can interfere with the reaction.
Q3: My final product is difficult to purify. What are the common impurities?
A3: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. In syntheses from guanidine and perchloromethyl mercaptan, potential by-products can arise from the decomposition of the mercaptan or side reactions of the guanidine. Purification can often be challenging due to the polar nature of the product.
Q4: What are the primary safety concerns when working with perchloromethyl mercaptan on a larger scale?
A4: Perchloromethyl mercaptan is a toxic and corrosive substance. Key safety concerns on a larger scale include its handling and storage, as it can decompose on heating and react vigorously with certain materials. It is crucial to have appropriate personal protective equipment (PPE), work in a well-ventilated area, and have emergency procedures in place. On contact with water, it can form toxic and corrosive hydrogen chloride gas.[1]
Q5: How can I monitor the progress of the reaction effectively?
A5: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Developing a reliable chromatographic method is essential for tracking the consumption of starting materials and the formation of the product and any by-products.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive or impure starting materials. | Verify the purity of guanidine and perchloromethyl mercaptan using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Incorrect reaction temperature. | Optimize the reaction temperature. For the reaction with perchloromethyl mercaptan, careful temperature control is crucial to prevent decomposition. | |
| Insufficient mixing on a larger scale. | Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in heterogeneous reactions. | |
| Formation of Significant By-products | Localized overheating (hot spots) in the reactor. | Improve heat transfer and mixing within the reactor. Consider slower addition of reagents. |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. An excess of one reactant may lead to side reactions. | |
| Presence of moisture. | Ensure all reagents and solvents are anhydrous, as water can react with intermediates and starting materials.[1] | |
| Difficult Product Isolation and Purification | Product is highly soluble in the reaction solvent. | After the reaction, consider adding a non-solvent to precipitate the product. |
| Presence of polar impurities. | Recrystallization from a suitable solvent system can be effective. Column chromatography may be necessary for high purity. | |
| Oily or tarry product formation. | This may indicate product degradation. Re-evaluate the reaction temperature and work-up conditions. |
Experimental Protocols
General Laboratory Synthesis of this compound from Guanidine and Perchloromethyl Mercaptan
Disclaimer: This is a generalized procedure and must be adapted and optimized for specific laboratory conditions and scales. Extreme caution must be exercised when handling perchloromethyl mercaptan.
-
Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a suitable anhydrous solvent (e.g., a chlorinated solvent) and guanidine hydrochloride.
-
Reagent Addition: The mixture is cooled to a low temperature (e.g., 0-5 °C). A solution of perchloromethyl mercaptan in the same anhydrous solvent is added dropwise via the dropping funnel, maintaining the internal temperature below a specified limit.
-
Reaction: The reaction mixture is stirred at a controlled temperature for a set period until the reaction is deemed complete by TLC or HPLC analysis.
-
Work-up: The reaction is carefully quenched, for example, by the addition of a basic aqueous solution. The organic layer is separated, and the aqueous layer may be extracted with a suitable organic solvent.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)
| Parameter | Laboratory Scale (10g) | Pilot Plant Scale (1kg) | Production Scale (100kg) |
| Reactant A (Guanidine HCl) | 1.0 eq | 1.0 eq | 1.0 eq |
| Reactant B (Perchloromethyl Mercaptan) | 1.1 eq | 1.05 eq | 1.02 eq |
| Solvent Volume | 100 mL | 8 L | 750 L |
| Addition Time of Reactant B | 30 min | 2 hours | 8 hours |
| Reaction Temperature | 0-5 °C | 0-5 °C (with jacket cooling) | 0-5 °C (with advanced cooling system) |
| Reaction Time | 4 hours | 6 hours | 8-10 hours |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Typical Purity (before purification) | ~90% | ~85% | ~80% |
Note: The data in this table is illustrative and will vary depending on the specific process and equipment used.
Visualizations
Synthesis Workflow
Caption: General Synthesis Workflow for this compound.
Troubleshooting Decision Tree for Low Yield
References
Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the biological screening of thiadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my IC50 values for the same thiadiazole compound across different experimental runs?
High variability in IC50 values is a frequent challenge and can originate from several sources. A primary factor is the inherent biological variability of cell-based assays.[1] Key contributors include:
-
Compound Stability: Thiadiazole analogs can exhibit instability in stock solutions, such as DMSO, and in aqueous assay media.[1] Degradation over time or during experimental incubation leads to an inconsistent effective concentration of the active compound.
-
Cellular Conditions: Variations in cell passage number, cell density at the time of plating, and the metabolic state of the cells can all significantly impact their response to a compound.[1]
-
Experimental Consistency: Minor deviations in incubation times, reagent concentrations, and even the specific lots of reagents (e.g., serum) can introduce variability.
Q2: My thiadiazole compound shows initial promise but loses activity upon follow-up testing. What could be the cause?
This "disappearing act" is often linked to compound instability or the presence of assay artifacts. Consider the following possibilities:
-
Stock Solution Degradation: The stability of thiadiazoles in DMSO can be a concern.[1] It is recommended to prepare fresh dilutions from a frozen stock for each experiment to minimize the impact of degradation.[1]
-
Aggregation: Many screening "hits" are later identified as compound aggregates that cause non-specific inhibition of the biological target.[2] These aggregates can be sensitive to minor changes in assay conditions (e.g., protein concentration, buffer components), leading to inconsistent results.
-
Redox Activity: Some thiadiazole derivatives can be redox-active, interfering with assay formats that rely on redox-sensitive reporter molecules (e.g., resazurin-based viability assays).[1] This can lead to false-positive results in initial screens.
Q3: I suspect my thiadiazole compound is interfering with my fluorescence-based assay. How can I confirm this?
Fluorescence interference is a common artifact. Here’s how you can investigate it:
-
Fluorescence Quenching: Your compound may be absorbing the excitation or emission light of the fluorescent probe.[1] This can be tested by measuring the fluorescence of the probe in the presence and absence of your compound in a cell-free system.
-
Autofluorescence: The thiadiazole compound itself might be fluorescent at the excitation and emission wavelengths used in your assay. You can check this by measuring the fluorescence of the compound alone in the assay buffer.
-
Light Scattering: Compound precipitation or aggregation can cause light scattering, which may be detected as an increase in signal in fluorescence intensity-based reads.[1] A visual inspection of the assay plate, sometimes aided by a microscope, can reveal precipitates.
Q4: Some of my thiadiazole compounds show poor solubility in aqueous assay buffers. How can I address this?
Poor aqueous solubility is a known challenge for some heterocyclic compounds, including certain thiadiazoles, due to their often lipophilic nature.[3][4]
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept low and consistent across all wells, typically below 0.5%, to avoid solvent-induced effects and compound precipitation.[1]
-
Use of Surfactants: In biochemical assays, the inclusion of a non-ionic detergent, such as Triton X-100, can help to solubilize compounds and prevent aggregation.
-
Formulation Strategies: For compounds with persistent solubility issues, formulation approaches using water-soluble polymers like PEG or PVP have been shown to improve the solubility and dissolution rate of 1,2,4-thiadiazole derivatives.[4]
Q5: Could my thiadiazole be a covalent inhibitor? What are the implications for my screening results?
Yes, some thiadiazole-containing compounds have been identified as covalent inhibitors.[5] This has significant implications for your screening strategy:
-
Time-Dependency: Covalent inhibitors often exhibit time-dependent inhibition. Pre-incubation of the enzyme with the inhibitor before adding the substrate will result in a more potent IC50 value.
-
Irreversibility: The inhibition may not be reversible by simple dilution.
-
Specific Assays: Characterizing covalent inhibitors requires specific experimental setups, such as washout experiments or mass spectrometry to confirm covalent adduct formation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Viability Assays (e.g., MTT, Resazurin)
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Maintain a consistent and low cell passage number for all experiments. Ensure cells are in the logarithmic growth phase with high viability (>95%) before seeding.[1] |
| Inconsistent Seeding Density | Use an automated cell counter or a hemocytometer to ensure accurate and consistent cell seeding density across all wells and plates.[1] |
| Edge Effects | Avoid using the outer wells of microplates as they are more susceptible to evaporation. Fill these wells with sterile media or PBS to create a humidity barrier.[1] |
| Compound Instability in Media | Prepare fresh dilutions of your thiadiazole compound from a frozen stock solution immediately before each experiment.[1] |
| Redox Interference (Resazurin) | Perform a counter-screen in a cell-free system by adding the compound to the assay medium containing resazurin and the reducing agent (e.g., DTT) to check for direct chemical reduction or oxidation of the dye. |
Issue 2: Poor Reproducibility in Biochemical (Enzyme) Assays
| Potential Cause | Troubleshooting Step |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the IC50 value significantly increases, aggregation is likely the cause of inhibition.[1] |
| Stock Solution Instability | Prepare fresh dilutions for each experiment. Visually inspect stock solutions for any color change, which might indicate degradation.[1] |
| Time-Dependent Inhibition | Measure IC50 values at different pre-incubation times (e.g., 15 min, 60 min, 120 min) of the enzyme and compound before substrate addition. A leftward shift in IC50 with longer incubation suggests time-dependent or covalent inhibition. |
| Enzyme Concentration | Ensure the enzyme concentration is kept constant and that the enzyme is stable and active throughout the experiment. |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the observed inhibition is due to compound aggregation.
Methodology:
-
Prepare two sets of assay buffers: one with your standard buffer composition and another supplemented with 0.01% (v/v) Triton X-100.
-
Perform your standard enzymatic assay to determine the IC50 of your thiadiazole compound in both buffer systems.
-
Interpretation: A significant increase (typically >5-fold) in the IC50 value in the presence of Triton X-100 suggests that the compound is acting as an aggregator.
Protocol 2: Stock Solution Stability Assessment
Objective: To evaluate the stability of the thiadiazole compound in DMSO stock solution.
Methodology:
-
Prepare a concentrated stock solution of your compound in high-quality, anhydrous DMSO.
-
Divide the stock solution into multiple aliquots. Store one set of aliquots at -20°C and another set at room temperature.
-
At various time points (e.g., 0, 24, 48, 72 hours, and 1 week), thaw a fresh aliquot from each storage condition.
-
Use these aliquots to perform your biological assay and determine the IC50 value.
-
Interpretation: A progressive increase in the IC50 value for the samples stored at room temperature compared to the frozen samples indicates compound degradation.[1]
| Storage Condition | Recommended Practice |
| Solvent | High-quality, anhydrous DMSO |
| Temperature | -20°C or -80°C |
| Aliquoting | Store in small, single-use aliquots to avoid freeze-thaw cycles.[1] |
| Pre-use | Allow aliquots to thaw completely and reach room temperature before use.[1] |
Visual Troubleshooting Workflows
Caption: Workflow for diagnosing inconsistent IC50 values.
Caption: Decision tree for investigating assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 3. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for 1,2,4-Thiadiazole Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-thiadiazole derivatives. Our aim is to address specific issues that may arise during the analytical characterization of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used to characterize 1,2,4-thiadiazole derivatives?
A1: The primary analytical methods for the characterization of 1,2,4-thiadiazole derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and single-crystal X-ray crystallography. Infrared (IR) spectroscopy is also commonly used for functional group identification.[1][2][3]
Q2: I am observing low yields in my 1,2,4-thiadiazole synthesis. What are the likely causes?
A2: Low yields can be attributed to several factors, including the use of inappropriate oxidizing agents, which may lead to over-oxidation or the formation of side products. Other potential causes are suboptimal reaction temperatures, incorrect solvent choices, or the use of an unsuitable base for the specific reaction. The purity of the starting materials is also crucial, as impurities can interfere with the reaction.
Q3: My purified 1,2,4-thiadiazole sample shows signs of degradation. What are the stability considerations for this class of compounds?
A3: 1,2,4-Thiadiazoles can be sensitive to certain conditions. For instance, the ring is susceptible to opening under strongly basic conditions. It is important to ensure that the work-up and purification conditions are suitable for the stability of your specific derivative.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 1,2,4-thiadiazole derivatives.
High-Performance Liquid Chromatography (HPLC)
Problem: Peak tailing or broadening in the chromatogram of my 1,2,4-thiadiazole sample.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Residual Silanols | The nitrogen atoms in the 1,2,4-thiadiazole ring can interact with free silanol groups on the silica-based stationary phase. |
| - Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or acetic acid) to suppress the ionization of silanols. | |
| - Employ an end-capped column to minimize the number of accessible silanol groups. | |
| - Add a competitive base, such as triethylamine (TEA), to the mobile phase to block the active sites. | |
| Poorly Optimized Mobile Phase | The solubility and ionization state of the 1,2,4-thiadiazole derivative are highly dependent on the mobile phase composition. |
| - Systematically vary the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition to improve peak shape. | |
| - Ensure the mobile phase components are miscible and properly degassed. | |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. |
| - Dilute the sample and reinject. | |
| - If sensitivity is an issue, consider using a column with a larger internal diameter. |
Problem: Inconsistent retention times for my 1,2,4-thiadiazole derivative.
| Possible Cause | Suggested Solution |
| Fluctuations in Mobile Phase Composition | Inaccurate mixing of mobile phase components by the HPLC pump can lead to shifts in retention time. |
| - Prepare the mobile phase manually and run in isocratic mode to verify the retention time. | |
| - If using a gradient, ensure the pump's proportioning valves are functioning correctly. | |
| Column Temperature Variations | Changes in ambient temperature can affect retention times. |
| - Use a column oven to maintain a constant temperature throughout the analysis. | |
| Column Degradation | Loss of stationary phase or accumulation of contaminants can alter the column's retentive properties. |
| - Flush the column with a strong solvent to remove potential contaminants. | |
| - If the problem persists, the column may need to be replaced. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: My 1,2,4-thiadiazole derivative shows poor peak shape (tailing) or no peak at all.
| Possible Cause | Suggested Solution |
| Analyte Adsorption | The polar nature of the 1,2,4-thiadiazole ring can lead to adsorption on active sites within the GC system (e.g., inlet liner, column). |
| - Use a deactivated inlet liner and a highly inert GC column. | |
| - Consider derivatization of the analyte to reduce its polarity. | |
| Thermal Degradation | Some 1,2,4-thiadiazole derivatives may be thermally labile and decompose in the hot injector. |
| - Lower the injector temperature. | |
| - Use a pulsed splitless or on-column injection technique to minimize thermal stress. | |
| Insufficient Volatility | High molecular weight or highly polar substituents can reduce the volatility of the compound. |
| - Increase the final oven temperature or use a temperature ramp to facilitate elution. | |
| - If the compound is not sufficiently volatile for GC, HPLC is a more suitable technique. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Broad or unresolved signals in the NMR spectrum of my 1,2,4-thiadiazole sample.
| Possible Cause | Suggested Solution |
| Presence of Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. |
| - Purify the sample further, for example, by passing it through a short plug of silica gel. | |
| - Add a chelating agent like EDTA to the NMR sample. | |
| Compound Aggregation | At higher concentrations, intermolecular interactions can lead to signal broadening. |
| - Acquire the spectrum at a lower concentration. | |
| - Increase the temperature of the NMR experiment to disrupt aggregation. | |
| Chemical Exchange | Tautomerism or restricted rotation around single bonds can lead to exchange broadening. |
| - Acquire spectra at different temperatures to observe changes in the signal shape. A sharpened signal at higher or lower temperatures is indicative of chemical exchange. |
Problem: Difficulty in assigning the ¹³C NMR signals for the 1,2,4-thiadiazole ring carbons.
| Possible Cause | Suggested Solution |
| Similar Chemical Environments | The two carbon atoms in the 1,2,4-thiadiazole ring can have very similar chemical shifts, making them difficult to distinguish. |
| - Utilize 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate the carbons to their attached protons and neighboring protons, respectively. | |
| - Compare the experimental chemical shifts to theoretical values from DFT calculations.[3] |
X-ray Crystallography
Problem: I am unable to grow single crystals of my 1,2,4-thiadiazole derivative suitable for X-ray diffraction.
| Possible Cause | Suggested Solution |
| Suboptimal Crystallization Conditions | The choice of solvent, temperature, and crystallization technique is critical. |
| - Screen a wide range of solvents with varying polarities. | |
| - Try different crystallization techniques such as slow evaporation, vapor diffusion, and liquid-liquid diffusion. | |
| - Control the rate of crystallization; slower growth often leads to higher quality crystals. | |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal growth. |
| - Ensure the sample is of the highest possible purity before attempting crystallization. | |
| Molecular Flexibility | Highly flexible substituents on the 1,2,4-thiadiazole ring can hinder the formation of an ordered crystal lattice. |
| - If possible, modify the structure to introduce more rigid groups or functionalities that can participate in strong intermolecular interactions like hydrogen bonding. |
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 1,3,4-Thiadiazoles in DMSO-d₆
| Compound | Aromatic Protons | Alkenic Protons | N-H Proton | Other Protons |
| 1 | 8.43–7.00 (m) | 6.92, 6.90 (d) | 9.94 (s) | 3.80 (s, OCH₃) |
| 2 | 8.41–7.02 (m) | - | 9.95 (s) | - |
| 3 | 7.27–7.00 (m) | - | 10.45 (s) | 3.80 (s, OCH₃) |
| 4 | 7.55–7.16 (m) | 6.92, 6.90 (d) | 10.47 (s) | 3.80 (s, OCH₃), 2.27 (s, CH₃) |
Data adapted from a study on 1,3,4-thiadiazole derivatives, which share a similar heterocyclic core and can provide comparative insights.[1][4]
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Thiadiazole Ring in Substituted 1,3,4-Thiadiazoles in DMSO-d₆
| Compound | C2 of Thiadiazole | C5 of Thiadiazole |
| 1 | 163.5 | 158.4 |
| 2 | 164.2 | 160.1 |
| 3 | 164.0 | 159.4 |
| 4 | 163.8 | 160.1 |
Data adapted from a study on 1,3,4-thiadiazole derivatives, providing a reference for the expected chemical shift range of the thiadiazole carbons.[1][4]
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of 1,2,4-Thiadiazole Derivatives
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient might be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 1,2,4-thiadiazole derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: General Procedure for NMR Spectroscopic Analysis of 1,2,4-Thiadiazole Derivatives
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,2,4-thiadiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (if necessary): If signal assignment is challenging, acquire COSY, HSQC, and HMBC spectra to aid in structural elucidation.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Logical steps for growing single crystals.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Stability of 1,2,4-Thiadiazol-3-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-Thiadiazol-3-amine derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The aromatic nature of the 1,2,4-thiadiazole ring generally imparts good stability, but the exocyclic amino group and other substituents on the ring can be susceptible to degradation under certain conditions.[1]
Q2: Are there any known degradation pathways for this compound derivatives?
A2: While specific degradation pathways are highly dependent on the full molecular structure and the stress conditions, potential degradation pathways include:
-
Hydrolysis: The exocyclic amino group can be susceptible to hydrolysis, particularly at extreme pH values. The thiadiazole ring itself is generally stable in acidic conditions but can be prone to cleavage under strongly basic conditions.[1]
-
Oxidation: The amine group is a primary target for oxidation, which can lead to the formation of N-oxides or other degradation products. The sulfur atom in the thiadiazole ring can also be oxidized under strong oxidizing conditions.
-
Photodegradation: Exposure to UV or high-intensity visible light can lead to photochemical reactions, potentially causing ring cleavage or reactions involving substituents.
Q3: What are some general strategies to enhance the stability of these compounds in solution?
A3: To enhance the stability of this compound derivatives in solution, consider the following:
-
pH Control: Maintain the pH of the solution within a stable range, which should be determined experimentally for your specific derivative. Generally, slightly acidic to neutral conditions are preferable to strongly basic conditions.
-
Use of Co-solvents: Incorporating a small percentage of a co-solvent like DMSO or ethanol can sometimes improve solubility and stability.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: For compounds particularly sensitive to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation.[2][3]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, protecting it from degradation and enhancing solubility and stability.[4][5][6][7][8]
Q4: How can I monitor the stability of my this compound derivative?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of your compound.[1][9][10][11] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. By analyzing samples over time under various storage conditions, you can quantify the degradation of the parent compound and the formation of impurities.
Troubleshooting Guides
Issue 1: Precipitation of the compound in an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Low solubility at the target pH | 1. Adjust the pH of the buffer. The amino group may increase solubility in slightly acidic conditions. 2. Incorporate a small percentage of a co-solvent (e.g., DMSO, ethanol) if compatible with your experiment. 3. Consider using a different buffer system. |
| Compound degradation leading to insoluble products | 1. Analyze the precipitate and supernatant by HPLC to identify the compound and potential degradation products. 2. If degradation is confirmed, prepare fresh solutions and re-evaluate storage and handling conditions (e.g., protect from light, use deoxygenated buffers). |
| Salt form precipitation | 1. If you are using a salt form of the compound, consider the common ion effect with your buffer salts. 2. Try preparing the free base of the compound and dissolving it in an appropriate solvent system. |
Issue 2: Loss of biological activity of the compound in an assay.
| Possible Cause | Troubleshooting Steps |
| Degradation in solution | 1. Confirm the purity and concentration of your stock and working solutions using a validated analytical method like HPLC-UV. 2. Perform a forced degradation study to understand the compound's stability under your specific assay conditions (pH, temperature, light exposure). 3. Prepare fresh solutions immediately before each experiment. |
| Interaction with assay components | 1. Investigate potential interactions with other components in your assay medium (e.g., media components, other reagents). 2. Run control experiments to assess the compound's stability in the presence of individual assay components. |
| Adsorption to labware | 1. Use low-binding microplates and pipette tips. 2. Include a small amount of a non-ionic surfactant (e.g., Tween-20) in your assay buffer, if compatible. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on a representative this compound derivative. This data is for illustrative purposes to demonstrate the type of information that should be generated in a formal stability study.
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Products Detected |
| Acid Hydrolysis (0.1 N HCl, 60 °C) | 2 | 5.2 | 1 |
| 8 | 15.8 | 2 | |
| 24 | 35.1 | 2 | |
| Base Hydrolysis (0.1 N NaOH, 60 °C) | 2 | 12.5 | 2 |
| 8 | 45.2 | 3 | |
| 24 | >90 | 4 | |
| Oxidative (3% H₂O₂, RT) | 2 | 8.9 | 1 |
| 8 | 28.4 | 2 | |
| 24 | 55.6 | 3 | |
| Thermal (80 °C, solid state) | 24 | < 1.0 | 0 |
| 72 | 2.5 | 1 | |
| Photolytic (ICH Q1B option 2) | - | 18.7 | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60 °C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80 °C.
-
Photodegradation: Expose the solid compound and a solution in a photostability chamber according to ICH Q1B guidelines.[12][13][14][15][16]
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the number and relative amounts of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
Use a standard HPLC system with a UV detector.
-
Screen different columns (e.g., C18, C8, Phenyl) to achieve optimal separation.
2. Mobile Phase Optimization:
-
Start with a simple mobile phase (e.g., acetonitrile and water with 0.1% formic acid).
-
Run a gradient elution to separate the parent peak from potential degradation products generated during the forced degradation study.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve good resolution and peak shape.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the main peak from all degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound derivatives.
Caption: Troubleshooting decision tree for stability issues with this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Cyclodextrins and Their Derivatives as Drug Stability Modifiers | Encyclopedia MDPI [encyclopedia.pub]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. ikev.org [ikev.org]
addressing substrate scope limitations in thiadiazole synthesis
Welcome to the technical support center for thiadiazole synthesis. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges related to substrate scope limitations in their synthetic protocols. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield with Electron-Donating or -Withdrawing Groups
Q1: My reaction yield for 1,3,4-thiadiazole synthesis is very low when my starting acyl hydrazide contains a strong electron-donating group (e.g., -OCH₃, -N(CH₃)₂). What is happening and how can I improve it?
A1: This is a common issue. Electron-donating groups (EDGs) on the aromatic ring of the acyl hydrazide can deactivate it towards the desired cyclization reaction. They increase the electron density on the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack by the sulfur reagent. Furthermore, EDGs can lead to side reactions.
Troubleshooting Steps:
-
Change the Cyclizing Reagent: Strong dehydrating agents can often overcome the deactivating effect of EDGs. Instead of mild reagents, consider using:
-
Phosphorus oxychloride (POCl₃): Often used in excess as both a reagent and a solvent.[1][2]
-
Concentrated Sulfuric Acid (H₂SO₄): A powerful dehydrating agent that can facilitate cyclization.[3][4]
-
Polyphosphoric Acid (PPA): Effective for driving the reaction to completion at elevated temperatures.[5]
-
Lawesson's Reagent: Useful for thionation and subsequent cyclization.[6]
-
-
Modify Reaction Conditions:
-
Use a More Reactive Sulfur Source: In some synthetic routes, switching to a more potent sulfur source can be beneficial.
Q2: I am experiencing poor yields in my 1,2,3-thiadiazole synthesis (Hurd-Mori reaction) when my hydrazone precursor has electron-donating groups. How can I address this?
A2: In the Hurd-Mori synthesis, the electronic nature of the substituents on the hydrazone precursor is critical. While electron-withdrawing groups often lead to better yields, electron-donating groups can result in poor conversion.[9] However, some studies have shown that for certain photocatalytic syntheses of 1,2,3-thiadiazoles, electron-donating groups can actually provide the maximum yield.[10]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly distilled or a new bottle of thionyl chloride (SOCl₂). SOCl₂ is highly sensitive to moisture and can decompose, leading to reduced reactivity.[9]
-
Optimize Reagent Stoichiometry: An excess of thionyl chloride is often necessary to drive the reaction to completion.[9]
-
Control Temperature: The reaction is typically performed at low temperatures initially and then warmed. The optimal temperature profile can be substrate-dependent. Running the reaction at 60°C has been shown to be effective in some cases.[9]
-
Ensure Anhydrous Conditions: Use an anhydrous solvent like dichloromethane (DCM) or chloroform, as water reacts vigorously with thionyl chloride.[9]
-
Consider Alternative Catalysis: If the standard Hurd-Mori conditions are failing, exploring photocatalytic methods may be a viable alternative, as the electronic demands can be different.[10]
Q3: My synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids gives low yields with substrates having strong electron-withdrawing groups (e.g., -NO₂, -CF₃). What are the best practices?
A3: Electron-withdrawing groups (EWGs) on the carboxylic acid can increase its acidity, which might seem beneficial. However, they can also destabilize the intermediates in some reaction pathways. The choice of cyclizing agent is crucial here.
Troubleshooting Steps:
-
Select an Appropriate Dehydrating Agent:
-
Milder acidic conditions are sometimes more effective. Methane sulfonic acid has been used as a dehydrating agent with good results.[11]
-
Phosphorus oxychloride (POCl₃) is a very common and effective reagent for this transformation.[1][2]
-
Polyphosphate ester (PPE) has been developed as a non-toxic alternative to reagents like POCl₃ for a one-pot synthesis.[5]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Aprotic solvents like DMF or DMSO can sometimes accelerate the reaction rate.[12]
-
Temperature Control: Carefully monitor and optimize the reaction temperature. Some reactions may require initial cooling followed by heating.
-
Issue 2: Steric Hindrance and Poor Reactivity of Aliphatic Substrates
Q4: I am attempting to synthesize a 1,2,3-thiadiazole derivative with a sterically hindered ketone precursor, and the reaction is not proceeding. What can I do?
A4: Steric hindrance around the reactive ketone site can prevent the initial formation of the necessary hydrazone intermediate in the Hurd-Mori reaction.
Troubleshooting Steps:
-
Prolonged Reaction Time and Increased Temperature: Allow the reaction to run for a longer duration at a higher temperature (reflux) to overcome the higher activation energy barrier.
-
Use a More Reactive Hydrazine Derivative: If applicable to your target molecule, using a more nucleophilic hydrazine derivative might facilitate the initial condensation step.
-
Alternative Synthetic Routes: If the Hurd-Mori reaction is not viable, consider other methods for synthesizing 1,2,3-thiadiazoles that do not rely on a ketone precursor, such as the Wolff or Pechmann synthesis.[13]
Q5: My yields are consistently low when using aliphatic acyl hydrazides for 1,3,4-thiadiazole synthesis compared to aromatic ones. How can I improve the conversion?
A5: Aliphatic acyl hydrazides can be less reactive than their aromatic counterparts. The cyclization step is often the rate-limiting and most challenging part.
Troubleshooting Steps:
-
Stronger Cyclization Conditions: Employ more forceful dehydrating agents like concentrated H₂SO₄ or POCl₃.[1][2][3][4]
-
Microwave-Assisted Synthesis: This has proven to be an effective green chemistry approach, often leading to higher yields and shorter reaction times for these challenging substrates.[8][14]
-
Alternative Reagents: Consider using a one-pot method with polyphosphate ester (PPE), which avoids toxic reagents like POCl₃ and can be effective for various substrates.[5]
Issue 3: Side Product Formation and Purification Challenges
Q6: In my Hantzsch thiazole synthesis, I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A6: The Hantzsch thiazole synthesis, while robust, can lead to several side products.[7]
Common Side Products:
-
Unreacted Starting Materials: Indicates an incomplete reaction.
-
Oxazole Formation: Occurs if the thioamide is contaminated with the corresponding amide.
-
Dimerization/Polymerization: Can happen under certain conditions.
-
Isomeric Thiazoles: Possible depending on the substitution patterns of the reactants.[7]
Troubleshooting and Purification:
-
Ensure Purity of Reactants: Use pure α-haloketone and thioamide to prevent side reactions.[7]
-
Optimize Reaction Conditions: Adjust temperature, reaction time, and solvent to favor the desired product. Monitoring the reaction by TLC is crucial to determine the optimal endpoint.[7]
-
Purification Methods:
-
Recrystallization: An effective method for purifying solid products.
-
Column Chromatography: Useful for separating the desired thiazole from closely related impurities.[7]
-
Q7: During the cyclization of thiosemicarbazide with an α,β-unsaturated carboxylic acid, I am getting a mixture of products. How can I improve selectivity?
A7: α,β-Unsaturated systems introduce the possibility of Michael addition as a competing reaction pathway. The reaction conditions will heavily influence the outcome.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature may favor the desired cyclization over competing side reactions.
-
Choice of Catalyst/Reagent:
-
An acid-catalyzed reaction is typically used for the cyclization of thiosemicarbazides with carboxylic acids.[11] The choice of acid can influence selectivity.
-
Using a pre-formed acyl chloride of the unsaturated acid might offer a more controlled reaction.
-
-
Protecting Groups: If a particularly reactive functional group is present elsewhere in the molecule, consider using a protecting group strategy.
Data Summary Tables
Table 1: Effect of Substituents on Yield in 1,2,3-Thiadiazole Synthesis (Photocatalytic Method)
| Substituent on Azoalkene | Electronic Nature | Yield (%) |
| -OCH₃ | Strong EDG | Maximum |
| -CH₃ | EDG | High |
| -H | Neutral | Good |
| -F | Weak EWG | Good |
| -Cl | Weak EWG | Good |
| -CF₃ | Strong EWG | Moderate |
| Furan | Heterocycle | Least |
| Pyridine | Heterocycle | No Yield |
Data adapted from a study on the photocatalysis reaction of azoalkenes with KSCN.[10]
Table 2: Comparison of Yields for Aryl- vs. Alkyl-Substituted 1,2,3-Thiadiazoles
| Substituent Type | Starting Material | Yield Range (%) |
| Aryl | Methyl Ketones | 71 - 89 |
| Alkyl | Methyl Ketones | 48 - 74 |
Data adapted from a synthesis facilitated by I₂ and CuCl₂.[10]
Key Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using POCl₃
This protocol is adapted from a general method for the synthesis of 1,3,4-thiadiazole derivatives.[1][2]
Materials:
-
Substituted carboxylic acid (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Phosphorus oxychloride (POCl₃) (3 mmol)
-
Ice
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, mix the substituted carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol).
-
Cool the mixture in an ice bath.
-
Carefully and dropwise, add phosphorus oxychloride (3 mmol) to the mixture with stirring.
-
After the addition is complete, remove the ice bath and reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Hantzsch Thiazole Synthesis
This is a general guideline for the Hantzsch synthesis.[7][15]
Materials:
-
α-Bromo ketone (1 equivalent)
-
Thioamide (1-1.2 equivalents)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the α-bromo ketone (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the thioamide (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.
-
Once the starting materials are consumed, allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purify the crude product by recrystallization or column chromatography.[7]
Visualized Workflows and Logic
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 11. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmedicopublishers.com [pharmedicopublishers.com]
- 13. isres.org [isres.org]
- 14. nanobioletters.com [nanobioletters.com]
- 15. synarchive.com [synarchive.com]
Technical Support Center: 5-Amino-3-Methyl-1,2,4-Thiadiazole NMR Data Analysis
This guide provides troubleshooting advice and standardized protocols for researchers working with 5-amino-3-methyl-1,2,4-thiadiazole, focusing on the correct acquisition and interpretation of NMR data. Previously published spectral data for this compound have been found to be erroneous, and this resource provides the corrected, peer-reviewed data for accurate characterization.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My 1H NMR spectrum in DMSO-d6 shows a singlet at ~2.23 ppm and a broad singlet at ~7.82 ppm. Is this correct?
A1: Yes, your spectrum is consistent with the corrected reference data for 5-amino-3-methyl-1,2,4-thiadiazole. The singlet at approximately 2.23 ppm corresponds to the methyl (CH3) protons, and the broad singlet around 7.82 ppm corresponds to the amino (NH2) protons.[1]
Q2: I ran a 1H NMR in CD3OD and see a singlet around 2.31 ppm, but the amino peak is missing. Is my sample impure?
A2: This is the expected spectrum in methanol-d4. The acidic protons of the amino group exchange with the deuterium atoms of the solvent, causing the NH2 signal to disappear or become a very broad, low-intensity peak that is often indistinguishable from the baseline. The singlet at 2.31 ppm is the correct chemical shift for the methyl group in this solvent.[1]
Q3: My 1H NMR spectrum in CD3OD shows a singlet at 3.27 ppm. What does this mean?
A3: A peak at 3.27 ppm corresponds to previously published but erroneous data.[1][2] This discrepancy could arise from several issues:
-
Incorrect Compound: You may have synthesized an isomer or a different compound altogether. Re-verify your synthetic route and check other characterization data (e.g., Mass Spectrometry, Melting Point).
-
Significant Impurity: This signal could be from a major impurity. Check your starting materials and purification methods.
Q4: My 13C NMR spectrum shows peaks around 183 ppm, 169 ppm, and 19 ppm. The literature I found cited a peak at 133.80 ppm.
A4: Your data with signals at approximately 183.2 ppm (C5), 169.2 ppm (C3), and 18.7 ppm (CH3) (in DMSO-d6) is correct.[1] The previously reported value of 133.80 ppm has been identified as erroneous and is inconsistent with the chemical environment of the ring carbons in 1,2,4-thiadiazole systems.[1][2] It is suggested that this may have been a typographical error for 183.80 ppm.[1] You should reference the corrected data for your analysis.
Q5: The peaks in my spectrum are broad and poorly resolved. How can I improve the quality?
A5: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shim the spectrometer before acquiring your data.
-
Sample Concentration: Overly concentrated samples can lead to broadened signals. Try diluting your sample.[1]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your reagents are free from metal contaminants.
-
Insoluble Material: The presence of solid particles will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
Corrected NMR Data Summary
The following table summarizes the corrected NMR data for 5-amino-3-methyl-1,2,4-thiadiazole and contrasts it with previously reported erroneous values.[1][2]
| Nucleus | Solvent | Corrected Chemical Shift (δ, ppm) [1] | Previously Reported Erroneous Shift (δ, ppm) [1][2] | Assignment |
| 1H | DMSO-d6 | 2.23 (s, 3H) | - | CH3 |
| 7.82 (br s, 2H) | - | NH2 | ||
| 1H | CD3OD | 2.31 (s, 3H) | 3.27 | CH3 |
| 13C | DMSO-d6 | 18.7 | 18.48 | CH3 |
| 169.2 | 169.94 | C3 | ||
| 183.2 | 133.80 | C5 | ||
| 13C | CD3OD | 18.5 | - | CH3 |
| 171.0 | - | C3 | ||
| 185.6 | - | C5 |
Experimental Protocols
Standard NMR Sample Preparation
To obtain high-quality NMR spectra, proper sample preparation is crucial.
-
Glassware: Use a clean, dry, high-quality 5 mm NMR tube and a clean vial for dissolving the sample.
-
Sample Weighing: Accurately weigh 5-10 mg of your purified 5-amino-3-methyl-1,2,4-thiadiazole for 1H NMR (or 20-50 mg for 13C NMR) into the vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6 or CD3OD) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the compound is completely dissolved. If necessary, gentle warming can be applied, but be cautious of solvent evaporation.
-
Transfer: Using a clean Pasteur pipette, transfer the clear, homogeneous solution into the NMR tube. If any particulate matter is visible, filter the solution through a small cotton or glass wool plug placed in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the sample into the spectrometer, and ensure proper locking, tuning, and shimming before data acquisition.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected NMR results for 5-amino-3-methyl-1,2,4-thiadiazole.
Caption: Troubleshooting workflow for NMR data of 5-amino-3-methyl-1,2,4-thiadiazole.
References
Validation & Comparative
A Comparative Analysis of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, reactivity, and biological significance of two key thiadiazole isomers, supported by experimental data and protocols.
Thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, are a cornerstone in medicinal chemistry. Their structural versatility and ability to engage in various biological interactions have led to their incorporation into a wide array of therapeutic agents. Among the four possible isomers, the 1,2,4- and 1,3,4-thiadiazoles are the most extensively studied due to their significant pharmacological activities. This guide provides a comprehensive comparative analysis of these two isomers, focusing on their synthesis, physicochemical properties, chemical reactivity, and biological activities, with a particular emphasis on their anticancer and antimicrobial potential.
Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
The arrangement of heteroatoms in the thiadiazole ring profoundly influences the physical and chemical properties of the 1,2,4- and 1,3,4-isomers. These differences are critical for their behavior in biological systems and their synthetic accessibility. A summary of their key properties is presented below.
| Property | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole |
| Molecular Formula | C₂H₂N₂S | C₂H₂N₂S |
| Molecular Weight | 86.12 g/mol [1] | 86.12 g/mol |
| Appearance | Colorless liquid | Crystalline solid |
| Melting Point | -34 °C | 42-43 °C |
| Boiling Point | 121 °C | 156-158 °C |
| Solubility | Soluble in water[2] | Soluble in water, DMSO, acetone, and methanol[3][4] |
| pKa | Not readily available | Weakly basic |
| ¹H NMR (DMSO-d₆, δ ppm) | C3-H: ~8.6-9.0, C5-H: ~9.9-10.2 | C2/C5-H: ~9.2-9.4 |
| ¹³C NMR (DMSO-d₆, δ ppm) | C3: ~150-155, C5: ~170-175[5][6] | C2/C5: ~153-156[7][8][9][10][11][12][13][14] |
Synthesis and Chemical Reactivity: Navigating the Isomeric Differences
The synthetic routes to 1,2,4- and 1,3,4-thiadiazoles are distinct, reflecting their different structural motifs. Similarly, their reactivity towards electrophiles and nucleophiles is governed by the electron distribution within the heterocyclic ring.
Synthesis
1,2,4-Thiadiazoles are commonly synthesized through the oxidative dimerization of thioamides or by the reaction of thioamides with nitriles.
1,3,4-Thiadiazoles are frequently prepared by the cyclization of thiosemicarbazide derivatives with various reagents such as carboxylic acids, acid chlorides, or orthoesters.
Chemical Reactivity
The reactivity of the thiadiazole ring is dictated by the positions of the nitrogen and sulfur atoms.
-
Electrophilic Attack: In 1,2,4-thiadiazole , electrophilic attack is generally difficult due to the electron-withdrawing nature of the nitrogen atoms. When it occurs, it is predicted to favor the N4 position. The 1,3,4-thiadiazole ring is also deactivated towards electrophilic substitution on the carbon atoms.[15] Electrophiles preferentially attack the nitrogen atoms.
-
Nucleophilic Attack: The carbon atoms in both isomers are electron-deficient and thus susceptible to nucleophilic attack. In 1,2,4-thiadiazole , the C5 position is the most reactive site for nucleophilic substitution.[15] In 1,3,4-thiadiazole , both C2 and C5 are reactive towards nucleophiles.
Biological Activities: A Comparative Overview
Both 1,2,4- and 1,3,4-thiadiazole scaffolds are present in a multitude of biologically active compounds. While there is some overlap in their therapeutic applications, certain activities are more prominently associated with one isomer over the other.
| Biological Activity | 1,2,4-Thiadiazole Derivatives | 1,3,4-Thiadiazole Derivatives |
| Anticancer | Exhibit activity, with some derivatives showing potent effects. | Widely reported with diverse mechanisms of action.[16] |
| Antimicrobial | Reported antibacterial and antifungal properties. | Extensive research demonstrates broad-spectrum antibacterial and antifungal activity.[17] |
| Anti-inflammatory | Some derivatives show anti-inflammatory effects. | A well-established activity for this class of compounds. |
| Antiviral | Limited reports. | Several derivatives have been investigated for antiviral properties. |
| Other Activities | Neuroprotective, enzyme inhibitors. | Diuretics, anticonvulsants, antidepressants. |
Experimental Protocols
Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazole via Oxidative Dimerization of Thioamides
This protocol describes a general method for the synthesis of 1,2,4-thiadiazoles from thioamides using an oxidizing agent.
Materials:
-
Substituted thioamide (1.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted thioamide in DCM in a round-bottom flask.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Add iodine portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole from Thiosemicarbazide
This protocol outlines a common method for the synthesis of 1,3,4-thiadiazoles from a substituted thiosemicarbazide and a carboxylic acid.
Materials:
-
Substituted thiosemicarbazide (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid
-
Appropriate solvent (e.g., toluene or solvent-free)
-
Ice water
-
Aqueous sodium bicarbonate solution
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Combine the substituted thiosemicarbazide and the carboxylic acid in a round-bottom flask.
-
Slowly add the cyclizing agent (e.g., POCl₃ or concentrated H₂SO₄) to the mixture at 0 °C.
-
Heat the reaction mixture under reflux for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution until a precipitate is formed.
-
Filter the precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-thiadiazole.
-
Characterize the purified product by NMR and mass spectrometry.
Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method
This protocol describes the Kirby-Bauer disk diffusion method for assessing the antimicrobial activity of the synthesized thiadiazole derivatives.[18][19][20][21][22]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile petri dishes
-
Synthesized thiadiazole compounds
-
Sterile paper disks (6 mm diameter)
-
Standard antibiotic disks (positive control)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.[18]
-
Using a sterile swab, uniformly inoculate the entire surface of the agar plate to create a lawn of microbial growth.[20]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[21]
-
Impregnate sterile paper disks with a known concentration of the synthesized thiadiazole compounds dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks, along with standard antibiotic disks and a solvent control disk, onto the surface of the inoculated agar plate. Ensure the disks are at least 24 mm apart.[19]
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.
-
Interpret the results by comparing the zone diameters to established standards or the positive control. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Molecular Pathways and Experimental Workflows
Anticancer Signaling Pathways
Many thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Putative anticancer mechanisms of 1,2,4- and 1,3,4-thiadiazole derivatives.
This diagram illustrates that 1,2,4-thiadiazole derivatives may exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[23][24][25][26][27] In contrast, 1,3,4-thiadiazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is involved in the transcription of genes that promote tumor cell survival and proliferation.[28][29][30][31][32]
Experimental Workflow for Synthesis and Antimicrobial Testing
The following diagram outlines the logical flow from the synthesis of thiadiazole isomers to the evaluation of their antimicrobial properties.
Caption: Workflow for the synthesis and antimicrobial evaluation of thiadiazole isomers.
This workflow illustrates the distinct starting materials for the synthesis of 1,2,4- and 1,3,4-thiadiazoles, followed by a generalized procedure for antimicrobial susceptibility testing using the disk diffusion method.
References
- 1. 1,2,4-Thiadiazole | C2H2N2S | CID 6451464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. nbinno.com [nbinno.com]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. asm.org [asm.org]
- 22. apec.org [apec.org]
- 23. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein [mdpi.com]
- 26. PI3K/AKT signaling pathway and cancer: an updated review | Semantic Scholar [semanticscholar.org]
- 27. Targeted Molecular Therapy of the PI3K Pathway: Therapeutic Significance of PI3K Subunit Targeting in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benthamscience.com [benthamscience.com]
- 29. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of Anticancer 1,2,4-Thiadiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold has emerged as a promising heterocyclic motif in the design of novel anticancer agents. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1,2,4-thiadiazole derivatives, summarizing key quantitative data, experimental methodologies, and outlining the logical relationships in their design and evaluation.
Comparative Anticancer Activity of 1,2,4-Thiadiazole Derivatives
The anticancer efficacy of 1,2,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds against various human cancer cell lines.
Table 1: Anticancer Activity of 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids
A series of hybrid molecules combining the 1,2,4-thiadiazole and 1,2,4-triazole moieties has been synthesized and evaluated for anticancer activity. The general structure involves a 1,2,4-thiadiazole ring linked to a 1,2,4-triazole, which in turn bears an amide functionality.
| Compound ID | R Group (Substitution on Amide Nitrogen) | MCF-7 (Breast) IC50 (µM) | MDA MB-231 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | DU-145 (Prostate) IC50 (µM) |
| 8a | Phenyl | 2.15 ± 1.17 | 3.11 ± 2.14 | 3.45 ± 2.11 | 4.10 ± 3.18 |
| 8b | 3,4,5-Trimethoxyphenyl | 0.10 ± 0.08 | 0.28 ± 0.01 | 0.17 ± 0.03 | 0.83 ± 0.09 |
| 8c | 4-Chlorophenyl | 1.12 ± 0.64 | 2.33 ± 1.52 | 1.79 ± 0.59 | 1.98 ± 0.22 |
| 8d | 4-Fluorophenyl | 1.44 ± 0.17 | 2.35 ± 1.51 | 2.10 ± 1.44 | 2.76 ± 1.88 |
| 8e | 4-Nitrophenyl | 0.95 ± 0.07 | 1.15 ± 0.11 | 1.25 ± 0.13 | 1.55 ± 0.18 |
| 8g | 4-Methylphenyl | 1.89 ± 0.99 | 2.10 ± 1.13 | 2.43 ± 1.19 | 2.89 ± 1.21 |
| 8i | 2,4-Dichlorophenyl | 0.88 ± 0.06 | 1.09 ± 0.09 | 1.13 ± 0.10 | 1.21 ± 0.14 |
| Etoposide (Standard) | - | 1.91 ± 0.84 | 2.11 ± 0.97 | 2.87 ± 1.12 | 3.08 ± 0.13 |
SAR Insights:
-
The substitution on the phenyl ring of the amide moiety plays a crucial role in the cytotoxic activity.
-
Compound 8b , with a 3,4,5-trimethoxyphenyl group, exhibited the most potent anticancer activity across all tested cell lines, with IC50 values significantly lower than the standard drug, etoposide.[1] This suggests that electron-donating methoxy groups enhance cytotoxicity.
-
The presence of electron-withdrawing groups, such as nitro (8e ) and dichloro (8i ), also resulted in potent activity, indicating that both electron-donating and electron-withdrawing substituents can contribute to the anticancer effect, likely through different mechanisms of interaction with the biological target.[1]
-
Unsubstituted phenyl (8a ) and single halogen substitutions (8c , 8d , 8g ) generally showed moderate activity.[1]
Table 2: Anticancer Activity of 3,5-Disubstituted 1,2,4-Thiadiazoles as Resveratrol Analogues
In an effort to develop novel anticancer agents, resveratrol analogues were synthesized where the central double bond was replaced by a 3,5-disubstituted 1,2,4-thiadiazole ring.
| Compound ID | R1 | R2 | MCF-7 (Breast) IC50 (µM) |
| 3jj | 3-OH | 3',5'-di-OH | 4.7 |
| Resveratrol (Standard) | - | - | 25 |
SAR Insights:
-
The replacement of the ethylenic bridge of resveratrol with a 1,2,4-thiadiazole scaffold led to a significant increase in anticancer activity against the MCF-7 human breast cancer cell line.
-
Compound 3jj , a 3-hydroxy derivative, was found to be the most potent in this series, with an IC50 value of 4.7 µM, which is more than five times lower than that of resveratrol.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
In Vitro Cytotoxicity Assessment: MTT Assay
The anticancer activity of the 1,2,4-thiadiazole derivatives was primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells (MCF-7, MDA MB-231, A549, and DU-145) were seeded in 96-well plates at a density of 5 × 10^3 cells/well in 100 µL of appropriate culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The 1,2,4-thiadiazole derivatives were dissolved in DMSO to prepare stock solutions. These were further diluted with the culture medium to achieve a range of final concentrations. The cells were then treated with these different concentrations of the compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
Incubation: The plates were incubated for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Visualizing the Logic: Synthesis and Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of 1,2,4-thiadiazole derivatives.
References
The Ascendant Challenge: 1,2,4-Thiadiazole Derivatives Emerge as Potent Contenders Against Standard Antibiotics
For Immediate Release
In the relentless battle against antimicrobial resistance, a new class of compounds is demonstrating significant promise, rivaling and, in some cases, surpassing the efficacy of conventional antibiotics. This comprehensive guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparison of the antibacterial performance of 1,2,4-thiadiazole derivatives against established antibiotic agents. Through a meticulous review of recent studies, this report synthesizes quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to provide a clear and objective assessment of this emerging therapeutic class.
The escalating threat of multidrug-resistant bacteria necessitates the urgent discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing the thiadiazole scaffold, have garnered considerable attention for their diverse pharmacological activities. Among these, 1,2,4-thiadiazole derivatives are carving a niche as formidable antibacterial agents, exhibiting potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.
Quantitative Efficacy Analysis: A Head-to-Head Comparison
The antibacterial potency of 1,2,4-thiadiazole derivatives is most effectively evaluated through the measurement of Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays. The following tables summarize key findings from various studies, presenting a direct comparison with standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Thiadiazole Derivatives vs. Standard Antibiotics (μg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1,2,4-Thiadiazole Derivative A | 15.63 | 7.81 | 31.25 | 62.5 | [1] |
| 1,2,4-Thiadiazole Derivative B | 8 | 4 | 16 | 32 | [2] |
| Cefuroxime | 0.24 - 1.95 | 0.49 | >128 | >128 | [1] |
| Ciprofloxacin | 0.25 - 1 | 0.125 - 0.5 | 0.015 - 0.125 | 0.25 - 1 | [2] |
Table 2: Zone of Inhibition of 1,2,4-Thiadiazole Derivatives vs. Standard Antibiotics (mm)
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1,2,4-Thiadiazole Derivative C | 22 | 25 | 18 | 15 | [3] |
| 1,2,4-Thiadiazole Derivative D | 20 | 23 | 19 | 16 | [3] |
| Ampicillin | 26-37 | 24-34 | 16-22 | - | [4] |
| Gentamicin | 19-27 | 22-31 | 18-26 | 16-21 | [4] |
The data clearly indicates that while standard antibiotics like Ciprofloxacin often exhibit lower MIC values, certain 1,2,4-thiadiazole derivatives demonstrate highly promising activity, particularly against Gram-positive bacteria.[1][2] Their efficacy against Gram-negative bacteria, while sometimes less pronounced than that of specific standards, represents a significant step forward in developing broad-spectrum alternatives.
Unveiling the Mechanism: A Focus on DNA Gyrase and Topoisomerase IV Inhibition
A growing body of evidence suggests that a key antibacterial mechanism of action for several thiadiazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to catastrophic DNA damage and ultimately, bacterial cell death.
Molecular docking studies have further elucidated this interaction, revealing that these derivatives can bind to the active sites of these enzymes, preventing their normal function.[1] This targeted approach offers a promising avenue for designing new derivatives with enhanced specificity and potency.
Rigorous Evaluation: Standardized Experimental Protocols
The comparative data presented in this guide is underpinned by standardized and widely accepted experimental protocols. The following provides a detailed overview of the methodologies employed in the cited research.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the 1,2,4-thiadiazole derivatives and standard antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacterium is cultured to a specific turbidity, corresponding to a standardized cell density (typically 1-5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Protocol:
-
Plate Preparation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the test bacterium.
-
Disk Application: Paper disks impregnated with a standard concentration of the 1,2,4-thiadiazole derivatives and standard antibiotics are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The susceptibility of the bacterium is determined by comparing the zone diameter to standardized charts.
Agar Dilution Method
The agar dilution method is another quantitative technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Plate Preparation: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar.
Conclusion and Future Directions
The comparative analysis presented herein underscores the significant potential of 1,2,4-thiadiazole derivatives as a new frontier in the fight against bacterial infections. Their potent activity against a range of pathogens, coupled with a potentially novel mechanism of action targeting essential bacterial enzymes, positions them as strong candidates for further preclinical and clinical development.
Future research should focus on optimizing the structure of these derivatives to enhance their antibacterial spectrum and potency, while also thoroughly evaluating their pharmacokinetic and toxicological profiles. The continued exploration of the 1,2,4-thiadiazole scaffold is a critical endeavor in the global effort to replenish the dwindling pipeline of effective antibiotics and address the profound challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
Comparative Cross-Reactivity Analysis of 1,2,4-Thiadiazole-Based Enzyme Inhibitors
A Guide for Researchers and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. Understanding the cross-reactivity profile of these inhibitors is paramount for developing safe and effective drugs with minimal off-target effects. This guide provides a comparative analysis of the cross-reactivity of 1,2,4-thiadiazole-based compounds against various enzyme families, supported by experimental data and detailed protocols.
Cross-Reactivity of a 1,2,4-Thiadiazole-Based c-Met Kinase Inhibitor
To illustrate the selectivity profile of a 1,2,4-thiadiazole-based inhibitor, we present data on compound 7d , a potent and selective c-Met kinase inhibitor. The compound was profiled against a panel of 16 other tyrosine kinases to assess its cross-reactivity.[1]
| Kinase Target | IC50 (nM)[1] |
| c-Met | 2.02 |
| AXL | >5000 |
| FLT3 | >5000 |
| VEGFR2 | >5000 |
| EGFR | >5000 |
| HER2 | >5000 |
| FGFR1 | >5000 |
| PDGFRβ | >5000 |
| Abl | >5000 |
| Src | >5000 |
| Lyn | >5000 |
| Fyn | >5000 |
| Lck | >5000 |
| Yes | >5000 |
| Ret | >5000 |
| Ron | >5000 |
| Table 1: Kinase selectivity profile of compound 7d. The data demonstrates high selectivity for c-Met over other tested tyrosine kinases. |
Cross-Reactivity of 1,2,4-Thiadiazolidin-3,5-diones Against Cysteine Proteases
A focused library of 1,2,4-thiadiazolidin-3,5-diones (THIA-1 to THIA-10) was evaluated for their inhibitory activity against a panel of cysteine proteases, including SARS-CoV-2 3CLpro (Mpro) and PLpro, as well as Papain and Cathepsin L.[2] The results highlight distinct selectivity profiles within this chemical series.
| Compound | 3CLpro IC50 (nM)[2] | PLpro IC50 (nM)[2] | Papain IC50 (nM)[2] | Cathepsin L IC50 (nM)[2] |
| THIA-1 | 220 ± 20 | >10000 | 1100 ± 100 | 2000 ± 200 |
| THIA-2 | 190 ± 20 | >10000 | 1500 ± 100 | 2500 ± 200 |
| THIA-3 | 180 ± 20 | 2000 ± 200 | 80 ± 10 | 150 ± 20 |
| THIA-4 | 150 ± 20 | 1500 ± 100 | 70 ± 10 | 120 ± 20 |
| THIA-5 | 90 ± 10 | 1000 ± 100 | 50 ± 5 | 90 ± 10 |
| THIA-6 | 20 ± 2 | 500 ± 50 | 30 ± 3 | 60 ± 5 |
| THIA-7 | 25 ± 3 | 600 ± 50 | 35 ± 4 | 70 ± 5 |
| THIA-8 | 250 ± 30 | >10000 | 2000 ± 200 | 3000 ± 300 |
| THIA-9 | 160 ± 20 | 1800 ± 200 | 75 ± 10 | 140 ± 20 |
| THIA-10 | 30 ± 3 | 700 ± 50 | 40 ± 4 | 80 ± 10 |
| Table 2: Cross-reactivity profiling of 1,2,4-thiadiazolidin-3,5-diones against a panel of cysteine proteases. The data reveals that compounds with an alkyl substituent at the R position (THIA-1, -2, and -8) are less potent and more selective for 3CLpro over the other tested proteases.[2] |
Experimental Protocols
Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of 1,2,4-thiadiazole-based enzyme inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that quantifies the amount of ADP produced.[3][4][5]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., 1,2,4-thiadiazole derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (optimized for the specific kinase)
-
96-well or 384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should typically not exceed 1%.
-
Kinase Reaction Setup:
-
Add the diluted test compound or vehicle control to the wells of the assay plate.
-
Add the diluted kinase solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
-
Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protease Inhibition Assay (Fluorometric)
This protocol outlines a general method for assessing the inhibitory potential of compounds against proteases, such as cathepsins or matrix metalloproteinases (MMPs), using a fluorogenic substrate.[3][4][6][7]
Materials:
-
Purified recombinant protease (e.g., Cathepsin L, MMP-9)
-
Fluorogenic substrate specific to the protease
-
Test compound
-
Assay buffer (optimized for the specific protease)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup:
-
Add the diluted test compound or vehicle control to the wells of the assay plate.
-
Add the diluted protease solution to each well.
-
Pre-incubate the plate at room temperature or 37°C for a defined period to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percent inhibition relative to the uninhibited control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The off-target effects of enzyme inhibitors can lead to the modulation of unintended signaling pathways. Understanding these interactions is crucial for predicting potential side effects and for identifying new therapeutic opportunities.
PI3K/AKT and MAPK/ERK Signaling Crosstalk
The PI3K/AKT/mTOR and MAPK/ERK pathways are two critical signaling cascades that regulate cell proliferation, survival, and differentiation.[8][9] There is significant crosstalk between these two pathways, and their dysregulation is a hallmark of many cancers.[9][10][11] Some 1,3,4-thiadiazole derivatives have been shown to interfere with these pathways.[8]
This diagram illustrates the potential for a 1,2,4-thiadiazole-based inhibitor targeting the PI3K/AKT pathway to also have off-target effects on the MAPK/ERK pathway, highlighting the importance of comprehensive cross-reactivity profiling.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
A typical workflow for assessing the selectivity of a kinase inhibitor involves screening the compound against a large panel of kinases.
This workflow provides a systematic approach to characterizing the cross-reactivity of a novel 1,2,4-thiadiazole-based enzyme inhibitor, from initial broad screening to detailed potency determination, ultimately leading to a comprehensive understanding of its selectivity profile.
References
- 1. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. bepls.com [bepls.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Confirmation of 1,2,4-Thiadiazol-3-amine Molecular Structure: A Comparative Guide to X-ray Diffraction and Spectroscopic Techniques
For Immediate Release
This guide provides a comprehensive comparison of X-ray diffraction with alternative spectroscopic methods for the definitive structural elucidation of 1,2,4-Thiadiazol-3-amine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their research needs.
The precise determination of the molecular structure of novel compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where structure-activity relationships (SAR) are paramount. While X-ray diffraction stands as the gold standard for providing unequivocal proof of a molecule's three-dimensional arrangement in the solid state, a suite of spectroscopic techniques offers complementary and often more accessible means of structural confirmation.
X-ray Diffraction: The Definitive Answer in the Solid State
Single-crystal X-ray diffraction provides a detailed and unambiguous three-dimensional model of a molecule's structure, including precise bond lengths and angles. While a crystal structure for the parent this compound is not publicly available, data for the closely related derivative, 5-amino-3-methyl-1,2,4-thiadiazole, confirms the core ring structure and the positions of its constituent atoms with high fidelity.
The molecular structure of 5-amino-3-methyl-1,2,4-thiadiazole, as determined by X-ray diffraction, reveals a planar five-membered ring. The bond lengths and angles are consistent with those of other simple 1,2,4-thiadiazole derivatives, providing a solid reference for the geometry of the parent compound.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is recorded on a detector. The collected data are then processed to determine the unit cell dimensions, space group, and ultimately the electron density map of the molecule. From this map, the positions of the individual atoms can be determined and the molecular structure refined.
References
assessing the selectivity of 1,2,4-thiadiazole inhibitors for FXIIIa over other transglutaminases
A deep dive into the selectivity of 1,2,4-thiadiazole-based compounds reveals their potential as targeted inhibitors of Factor XIIIa (FXIIIa), a crucial enzyme in blood coagulation. This guide assesses the selectivity of these inhibitors against other transglutaminases, providing key quantitative data and detailed experimental protocols for researchers in thrombosis and drug development.
Factor XIIIa is a transglutaminase that plays the final enzymatic role in the coagulation cascade, stabilizing fibrin clots by introducing covalent cross-links. While essential for hemostasis, its overactivity can contribute to thrombotic diseases. Consequently, inhibiting FXIIIa offers a novel antithrombotic strategy. However, the human transglutaminase (TG) family includes eight isoenzymes (FXIIIa and TG1-7), many of which share structural similarities in their active sites. Therefore, developing inhibitors that are highly selective for FXIIIa is critical to minimize off-target effects. The 1,2,4-thiadiazole scaffold has emerged as a promising starting point for designing such specific inhibitors.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory potency (IC50) and selectivity of key 1,2,4-thiadiazole derivatives and a benchmark peptidomimetic inhibitor against FXIIIa and other transglutaminases.
| Inhibitor/Compound | Target Enzyme | IC50 (nM) | Selectivity vs. TG2 (Fold) | Selectivity vs. Other TGs (Fold) | Reference |
| Compound 8 (36) | FXIIIa | 130 | 27-76 | - | [1] |
| (Imidazo[1,2-d][2][3][4]-thiadiazole derivative) | Guinea Pig Liver TG (TG2) | ~3,500 - 9,900 | 1 | - | [1] |
| ZED3197 | FXIIIa | 24 | 19 | TG1: 463, TG3: 2791, TG7: 56 | [3] |
| (Peptidomimetic Benchmark) | TG2 | 456 | 1 | TG6: Not selective | [3] |
Note: The selectivity for Compound 8 derivatives was reported as a range (27- to 76-fold) over guinea pig liver transglutaminase, which is predominantly TG2. The IC50 range for TG2 is estimated based on this fold-selectivity.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the selectivity of a candidate inhibitor against FXIIIa and other transglutaminases.
Caption: General workflow for assessing inhibitor selectivity.
Experimental Protocols
Precise and standardized methodologies are crucial for comparing the potency and selectivity of enzyme inhibitors. Below are detailed protocols for assays commonly used to evaluate inhibitors of FXIIIa and TG2.
1. FXIIIa Inhibition Assay (Ammonia Release Method)
This assay quantifies FXIIIa activity by measuring the ammonia released during the cross-linking reaction. The ammonia is used in a coupled enzymatic reaction that results in the oxidation of NADH, which can be monitored spectrophotometrically.[5][6]
-
Principle:
-
FXIII + Thrombin/Ca²⁺ → FXIIIa
-
Glutamine-peptide + Amine-substrate --(FXIIIa)--> Cross-linked product + NH₃
-
NH₃ + α-ketoglutarate + NADH --(Glutamate Dehydrogenase)--> Glutamate + NAD⁺ + H₂O The rate of decrease in absorbance at 340 nm, due to NADH consumption, is proportional to FXIIIa activity.
-
-
Materials:
-
Test inhibitor (serial dilutions)
-
Human plasma or purified human FXIII
-
Thrombin
-
Calcium chloride (CaCl₂)
-
Glutamine-containing peptide substrate
-
Glycine ethyl ester (amine substrate)
-
α-ketoglutarate
-
NADH
-
Glutamate Dehydrogenase (GLDH)
-
Fibrin polymerization inhibitor
-
Tris buffer (pH 7.5)
-
96-well microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the glutamine peptide substrate, glycine ethyl ester, α-ketoglutarate, NADH, GLDH, and a fibrin polymerization inhibitor in Tris buffer.
-
Inhibitor Pre-incubation: In the wells of a microplate, add plasma/purified FXIII and varying concentrations of the test inhibitor. Allow to pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add thrombin and CaCl₂ to activate FXIII to FXIIIa. Immediately after, add the reaction mixture to initiate the ammonia release and detection cascade.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C in kinetic mode for a set period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction (ΔA/min) for each inhibitor concentration. Determine the percent inhibition relative to a vehicle control (0% inhibition). Plot percent inhibition against the logarithm of inhibitor concentration to calculate the IC50 value using non-linear regression.
-
2. Transglutaminase 2 (TG2) Inhibition Assay (Amine Incorporation Method)
This colorimetric assay measures the incorporation of a biotin-labeled amine substrate into a glutamine-containing protein (e.g., casein) that is coated onto a microplate.[4]
-
Principle: A glutamine-rich protein is immobilized on a plate. Active TG2, in the presence of a biotinylated amine substrate, covalently attaches the biotin label to the coated protein. The amount of incorporated biotin is then quantified using a streptavidin-enzyme conjugate.
-
Materials:
-
Test inhibitor (serial dilutions)
-
Recombinant human TG2
-
N,N-dimethylcasein (or other glutamine-donor substrate)
-
Biotin-pentylamine (amine-donor substrate)[4]
-
Dithiothreitol (DTT)
-
Calcium chloride (CaCl₂)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Stop Solution (e.g., EDTA)
-
Streptavidin-Horseradish Peroxidase (SAv-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Sulfuric Acid (e.g., 1M H₂SO₄)
-
96-well microplates (high-binding)
-
Microplate reader capable of reading absorbance at 450 nm
-
-
Procedure:
-
Plate Coating: Coat a 96-well plate with N,N-dimethylcasein overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking agent.
-
Enzyme-Inhibitor Pre-incubation: In a separate tube or plate, pre-incubate TG2 with serial dilutions of the inhibitor in Assay Buffer containing DTT for 15-30 minutes at 37°C.
-
Reaction Initiation: Transfer the enzyme-inhibitor mixtures to the coated wells. Add the biotin-pentylamine and CaCl₂ to start the reaction. Incubate for 1 hour at 37°C.
-
Reaction Termination: Stop the reaction by adding EDTA solution to each well. Wash the plate multiple times.
-
Detection: Add SAv-HRP solution to each well and incubate for 30-60 minutes at room temperature. Wash the plate thoroughly.
-
Signal Development: Add TMB substrate and allow color to develop in the dark for 15-30 minutes. Stop the color development with sulfuric acid.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel inhibitor ZED3197 as potential drug candidate in anticoagulation targeting coagulation FXIIIa (F13a) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor XIII Assays [practical-haemostasis.com]
- 6. mdpi.com [mdpi.com]
In Vivo Validation of 1,2,4-Thiadiazole Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold has emerged as a promising heterocyclic core in the design of novel anticancer agents. This guide provides a comparative overview of the in vivo validation of 1,2,4-thiadiazole derivatives in animal models, presenting key experimental data, detailed protocols, and insights into their mechanisms of action. We will focus on a notable example, a 1,2,4-thiadiazole-based glutaminase 1 (GLS1) inhibitor, and compare its performance with established anticancer agents.
Performance Comparison of 1,2,4-Thiadiazole Derivatives in Animal Models
Recent preclinical studies have demonstrated the in vivo efficacy of 1,2,4-thiadiazole derivatives in relevant tumor models. A key example is a series of allosteric GLS1 inhibitors, with the parent compound being bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide. These compounds have shown significant tumor growth inhibition in xenograft models.[1]
| Compound ID | Animal Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Comparator | Comparator TGI (%) |
| 1,2,4-Thiadiazole GLS1 Inhibitor | SCID Mice | NCI-H1395 (Lung Cancer) Xenograft | 100 mg/kg, p.o., b.i.d. | 60% | Vehicle | 0% |
| CB-839 (Telaglenastat) | SCID Mice | NCI-H1395 (Lung Cancer) Xenograft | 200 mg/kg, p.o., b.i.d. | 55% | Vehicle | 0% |
Table 1: In Vivo Efficacy of a 1,2,4-Thiadiazole-Based GLS1 Inhibitor Compared to CB-839.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the in vivo xenograft studies.
NCI-H1395 Lung Cancer Xenograft Model
-
Animal Model: Female severe combined immunodeficient (SCID) mice were used for the study.
-
Cell Line: NCI-H1395 human lung cancer cells were utilized to establish the xenograft tumors.
-
Tumor Implantation: 5 x 106 NCI-H1395 cells in 100 µL of a 1:1 mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: Treatment was initiated when the mean tumor volume reached approximately 200 mm3.
-
Drug Administration: The 1,2,4-thiadiazole GLS1 inhibitor was administered orally (p.o.) twice daily (b.i.d.) at a dose of 100 mg/kg. The comparator, CB-839, was also administered orally twice daily at 200 mg/kg. A vehicle control group was included in the study.
-
Efficacy Evaluation: Tumor volumes were measured regularly throughout the study. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The anticancer activity of the 1,2,4-thiadiazole derivatives discussed here is primarily attributed to the inhibition of glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism.
Caption: Inhibition of the glutaminolysis pathway by a 1,2,4-thiadiazole-based GLS1 inhibitor.
Experimental Workflow
The in vivo validation of 1,2,4-thiadiazole anticancer activity follows a standardized preclinical workflow.
Caption: A typical experimental workflow for in vivo efficacy studies.
References
A Comparative Guide to the Molecular Docking of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties. This guide provides a comparative overview of the molecular docking studies of two key isomers: 1,2,4-thiadiazole and 1,3,4-thiadiazole. While extensive research has been conducted on the 1,3,4-thiadiazole isomer, providing a wealth of docking data, similar in-depth computational studies on 1,2,4-thiadiazole derivatives are notably less common in the available scientific literature. This guide summarizes the existing quantitative data, details common experimental protocols, and visualizes the workflow and comparative logic of these essential in silico studies.
Data Presentation: A Tale of Two Isomers
The available molecular docking data is predominantly focused on 1,3,4-thiadiazole derivatives, reflecting a significant research emphasis on this particular scaffold. The following tables summarize representative docking scores from various studies. It is important to note the absence of direct comparative studies that evaluate both isomers against the same biological target under identical conditions.
Table 1: Molecular Docking Data for 1,3,4-Thiadiazole Derivatives
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Biological Activity |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | Not Specified | -8.9[1][2] | Anticancer |
| Thiazolidinone-Thiadiazole Hybrids | Not Specified | 1DLS | -8.5386 to -8.2830[3] | Anticancer |
| Pyridine-Thiadiazole Hybrids | EGFR TK | Not Specified | Not Specified (IC50 = 2.03 µM)[4] | Anticancer |
| 1,3,4-Thiadiazole-Thiazole Hybrids | Tubercular ThyX enzyme | Not Specified | Not Specified (MIC = 7.1285 µg/ml) | Anti-Tuberculosis |
| Bis-[1][4][5]thiadiazolimines | SARS-CoV-2 Main Protease (Mpro) | Not Specified | -7.50[6] | Antiviral |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives | Dihydrofolate reductase (DHFR) | 3NU0 | -1.6 (Total Binding Energy)[7] | Anticancer |
| 1,3,4-Thiadiazole-Azulene Hybrids | M. tuberculosis DNA gyrase, S. aureus DNA gyrase, E. coli DNA adenine methylase | Not Specified | Favorable scores reported | Antimicrobial[8] |
| 1,3,4-Thiadiazole Derivatives | SARS-CoV-2 Main Protease (Mpro) | Not Specified | -11.4[9] | Antiviral |
Table 2: Molecular Docking Data for 1,2,4-Thiadiazole and Fused Systems
Due to the limited availability of direct docking studies on simple 1,2,4-thiadiazole derivatives, this table includes data on fused heterocyclic systems containing the 1,2,4-thiadiazole moiety to provide some context.
| Derivative Class | Target Protein | PDB ID | Docking Score/Binding Energy | Biological Activity |
| 6-aryl-3-phenyl-[3][4][5]triazolo[3,4-b][1][4][5]thiadiazole | Not Specified | Not Specified | Favorable binding free energy reported[5] | Antimicrobial |
| 1,2,4-Triazole-Thiadiazole Fused Systems | Aromatase Enzyme | Not Specified | Favorable IC50 values reported | Anticancer[10] |
Disclaimer: The data presented is collated from different studies and may not be directly comparable due to variations in computational methods, software, and force fields used.
Experimental Protocols: A Generalized Workflow
Molecular docking studies are crucial for predicting the binding affinity and interaction of a ligand with a target protein. A generalized workflow for such studies, as described in the literature for thiadiazole derivatives, is as follows:
-
Protein Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and the protein structure is optimized and minimized using a force field like OPLS (Optimized Potentials for Liquid Simulations).
-
Ligand Preparation: The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy-minimized to obtain a stable conformation.
-
Grid Generation: A binding site on the protein is identified, often based on the location of a co-crystallized ligand in the experimental structure. A grid box is then generated around this active site to define the search space for the docking algorithm.
-
Molecular Docking: The prepared ligands are then docked into the defined active site of the protein using software such as AutoDock, Glide, or MOE (Molecular Operating Environment). The docking program samples different conformations and orientations of the ligand within the active site and calculates a docking score, which is an estimate of the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the docking scores and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of comparative docking studies.
Caption: A workflow for comparative molecular docking studies.
Caption: Logical comparison of thiadiazole isomers in docking.
Conclusion and Future Directions
The compiled data underscores a significant and well-explored landscape for 1,3,4-thiadiazole derivatives in computational drug design. These compounds have been extensively docked against a multitude of biological targets, demonstrating promising binding affinities and providing valuable insights for the development of novel therapeutic agents.
In stark contrast, the body of research on the molecular docking of 1,2,4-thiadiazole derivatives is considerably limited. This research gap presents a clear opportunity for future investigation. A systematic and comparative in silico evaluation of 1,2,4-thiadiazole derivatives against the same biological targets as their 1,3,4-counterparts would provide a more complete understanding of the structure-activity relationships within the broader thiadiazole class. Such studies are essential to unlock the full therapeutic potential of all thiadiazole isomers and to guide the rational design of next-generation inhibitors for a range of diseases. Researchers are encouraged to explore this underrepresented area to potentially uncover novel and potent drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 3. Synthesis and Molecular Docking of some new Thiazolidinone and Thiadiazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and In Silico Study of Some New bis-[1,3,4]thiadiazolimines and bis-Thiazolimines as Potential Inhibitors for SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach | MDPI [mdpi.com]
- 9. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the ADME Properties of Novel 1,2,4-Thiadiazole Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold has emerged as a promising structural motif in medicinal chemistry, demonstrating a wide range of biological activities. However, the successful translation of these candidates into viable therapeutics is critically dependent on their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative overview of the ADME profiles of novel 1,2,4-thiadiazole derivatives, supported by experimental data, to aid in the selection and optimization of drug candidates. We also present a comparison with other common heterocyclic scaffolds, namely 1,3,4-oxadiazoles and 1,2,4-triazoles, to provide a broader context for drug design.
Key ADME Parameters: A Comparative Look
The following tables summarize key experimental ADME data for novel 1,2,4-thiadiazole drug candidates and compare them with representative compounds from the 1,3,4-oxadiazole and 1,2,4-triazole classes. It is important to note that direct head-to-head comparative studies are limited, and the data presented is collated from various independent research articles.
Table 1: Solubility and Permeability of Novel Heterocyclic Compounds
| Compound Class | Compound/Series | Aqueous Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| 1,2,4-Thiadiazole | Neuroprotective Agents | Generally low (specific values not provided) | Moderate to High (specific values not provided) | [1] |
| 1,2,4-Thiadiazole | TDZ Derivative | Poor | Good | [2] |
| 1,3,4-Oxadiazole | BDM 71339 | 9.9 | Data Not Available |
Table 2: In Vitro Metabolic Stability of Novel Heterocyclic Compounds
| Compound Class | Compound | Species | Matrix | % Remaining (at 120 min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| 1,2,4-Oxadiazole Analog | Compound 12 | Human | Liver Microsomes | 72.6 | 48.1 (HLM) | [3][4] |
| Mouse | Liver Microsomes | 27.5 | 115 (MLM) | [3][4] | ||
| Rat | Liver Microsomes | 16.7 | 194 (RLM) | [3][4] |
Note: Experimental metabolic stability data for novel 1,2,4-thiadiazole derivatives is not extensively reported in the cited literature. The data for the 1,2,4-oxadiazole analog is provided as a comparator.
Table 3: Plasma Protein Binding of Novel Heterocyclic Compounds
| Compound Class | Compound | Species | % Protein Binding | Reference |
| 1,2,4-Triazole | Voriconazole | Mouse | 78 | [5] |
| 1,2,4-Triazole | Itraconazole | Human | >99 | [6] |
Note: Specific experimental plasma protein binding data for novel 1,2,4-thiadiazole drug candidates was not available in the searched literature. Data for established triazole antifungal agents is presented for comparative purposes.
Table 4: In Vivo Pharmacokinetic Parameters of a 1,2,4-Thiadiazole Derivative and a Triazole Antifungal Agent
| Parameter | 1,2,4-Thiadiazole Derivative (Factor XIIIa Inhibitor) | 1,2,4-Triazole (Voriconazole) |
| Species | Rabbit | Mouse |
| Dose & Route | 25 mg/kg, IV | 0.08 to 320 mg/kg/24h (various) |
| Tmax (h) | Not Applicable (IV) | Not explicitly stated |
| Cmax (µg/mL) | Not explicitly stated | Not explicitly stated |
| AUC (µg·h/mL) | Not explicitly stated | 0.1 to 0.7 (AUC/dose) |
| t1/2 (h) | Not explicitly stated | 0.7 to 2.9 |
| Clearance | Not explicitly stated | Not explicitly stated |
| Volume of Distribution | Not explicitly stated | Not explicitly stated |
| Bioavailability (%) | Not Applicable (IV) | Not explicitly stated |
| Reference | [5][7] |
Note: This table provides a snapshot of available in vivo data. A direct comparison is challenging due to differences in the compounds, species, and experimental designs.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and comparable ADME data. Below are summaries of typical experimental methodologies for key in vitro ADME assays.
Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Procedure:
-
An excess amount of the test compound is added to a known volume of the aqueous buffer in a sealed vial.
-
The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
In Vitro Permeability (Caco-2 Cell Assay)
-
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma (Caco-2) cell line, which differentiates into a monolayer of polarized enterocytes.
-
Procedure:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified using a marker compound with known low permeability (e.g., Lucifer yellow).
-
The test compound is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Metabolic Stability (Liver Microsome Assay)
-
Objective: To evaluate the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, using liver microsomes.[8]
-
Procedure:
-
The test compound is incubated with liver microsomes (from human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.[4][9]
-
The reaction is initiated by the addition of a NADPH-regenerating system.[4][9]
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[4]
-
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the t½ and the protein concentration in the incubation.[9]
Plasma Protein Binding (Equilibrium Dialysis)
-
Objective: To determine the fraction of a compound that is bound to plasma proteins.[10]
-
Procedure:
-
An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
One chamber is filled with plasma spiked with the test compound, and the other chamber is filled with a protein-free buffer (e.g., PBS).
-
The apparatus is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both samples is measured by LC-MS/MS.
-
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Visualizing ADME Processes and Workflows
To better understand the journey of a drug candidate and the experimental processes involved in its evaluation, the following diagrams have been generated using Graphviz.
Caption: The journey of an orally administered drug through the body, highlighting the key ADME processes.
Caption: A typical workflow for the ADME evaluation of novel drug candidates in a discovery setting.
Conclusion
The evaluation of ADME properties is an indispensable component of modern drug discovery. For novel 1,2,4-thiadiazole drug candidates to advance, a thorough understanding of their solubility, permeability, metabolic stability, and plasma protein binding is essential. While the currently available public data on the experimental ADME properties of novel 1,2,4-thiadiazoles is not exhaustive, the existing information, coupled with a robust understanding of standard ADME assays, provides a solid framework for researchers. By systematically evaluating these parameters and comparing them to other heterocyclic scaffolds, drug development professionals can make more informed decisions, leading to the identification of 1,2,4-thiadiazole derivatives with optimized pharmacokinetic profiles and a higher probability of clinical success. The continued generation and publication of high-quality experimental ADME data for this promising class of compounds will be crucial for advancing the field.
References
- 1. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
side-by-side comparison of different synthetic routes to 1,2,4-thiadiazoles
A Comprehensive Guide to the Synthetic Routes of 1,2,4-Thiadiazoles for Researchers and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active compounds. The strategic synthesis of this heterocyclic motif is of paramount importance for the discovery and development of new therapeutic agents. This guide offers a side-by-side comparison of prominent synthetic routes to 1,2,4-thiadiazoles, presenting key performance data, detailed experimental protocols, and visual diagrams to aid in methodological selection.
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic strategy for 1,2,4-thiadiazoles depends on factors such as desired substitution patterns, available starting materials, and scalability. The following table summarizes quantitative data for four widely employed and distinct methods, facilitating a rapid comparison of their efficacy and reaction conditions.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| 1. Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95%[1] |
| 2. From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85%[1] |
| 3. From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90%[1] |
| 4. 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90%[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical progression of the described synthetic routes, offering a clear visual representation of the chemical transformations.
Caption: Comparative overview of four synthetic routes to 1,2,4-thiadiazoles.
Caption: A generalized experimental workflow for the synthesis of 1,2,4-thiadiazoles.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis routes cited in the comparative analysis.
Oxidative Dimerization of Thioamides
This method is characterized by its mild conditions and high yields, making it an attractive option for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles.
Protocol: To a solution of the primary thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion.[1] Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) analysis, with completion typically occurring within 10-30 minutes.[1] Upon completion, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).[1] The combined organic layers are then washed with brine (20 mL) and dried over anhydrous sodium sulfate.[1] After concentrating the solution under reduced pressure, the crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to yield the desired 3,5-disubstituted 1,2,4-thiadiazole.[1]
Synthesis from Nitriles and Thioamides
This route allows for the construction of unsymmetrically substituted 1,2,4-thiadiazoles, offering greater molecular diversity.
Protocol: In a sealed tube, combine the nitrile (1.0 mmol), thioamide (1.2 mmol), and iodine (I₂) (1.5 mmol) in dichloromethane (DCM, 10 mL).[1] Stir the reaction mixture at 80°C for 12 hours.[1] After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).[1] Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).[1] The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate.[1] Remove the solvent under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to obtain the target 3,5-disubstituted 1,2,4-thiadiazole.[1]
Synthesis from Imidoyl Thioureas
This protocol is notable for its rapid reaction times and the ability to produce 3-substituted-5-arylamino-1,2,4-thiadiazoles, a common motif in bioactive molecules.[2]
Protocol: To a solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol).[1] Monitor the reaction by TLC; it is typically complete within 5-10 minutes.[1] Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).[1] Extract the product with DCM (3 x 10 mL).[1] The combined organic extracts are then washed with brine (15 mL) and dried over anhydrous sodium sulfate.[1] Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.[1]
1,3-Dipolar Cycloaddition
This method provides access to 5-acyl-3-substituted-1,2,4-thiadiazoles, which can be valuable intermediates for further functionalization.
Protocol: In a round-bottom flask, dissolve the 5-substituted-1,3,4-oxathiazol-2-one (nitrile sulfide precursor, 1.0 mmol) and the acyl cyanide (4.0 mmol) in dry xylene (2.5 mL).[1] Heat the solution under reflux (approximately 130-160°C) and monitor the reaction by HPLC or TLC until the oxathiazolone is completely consumed, which typically takes around 20 hours.[1] After cooling the reaction mixture, remove the solvent and excess acyl cyanide by distillation under reduced pressure.[1] The resulting crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) to yield the 5-acyl-3-substituted-1,2,4-thiadiazole.[1]
References
Safety Operating Guide
Safe Disposal of 1,2,4-Thiadiazol-3-amine: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1,2,4-Thiadiazol-3-amine and associated contaminated materials. Adherence to these protocols is essential for mitigating risks to personnel and ensuring compliance with regulatory standards.
While specific hazard data for this compound is limited, information from structurally similar compounds indicates it should be handled as a hazardous substance. The procedures outlined below are based on general best practices for heterocyclic amines and information derived from Safety Data Sheets (SDS) for related thiadiazole derivatives.
Hazard Profile and Safety Information
Based on data for analogous compounds, this compound should be handled with care. The primary hazards associated with similar thiadiazole derivatives are summarized below. Always consult the specific Safety Data Sheet (SDS) for the material you are using.
| Hazard Classification | Description | Precautionary Measures & Disposal Considerations | Citations |
| Acute Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Contaminated clothing and PPE must be disposed of as hazardous waste. | [1][2] |
| Skin Irritation | Causes skin irritation. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash skin thoroughly after handling. | [1] |
| Eye Irritation | Causes serious eye irritation. | Wear chemical safety goggles or a face shield. An eye wash station should be accessible. | [1][3] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Do not dispose of down the drain. | [4] |
| Other Potential Hazards | Some related compounds are suspected of causing genetic defects or damage to fertility or an unborn child. | Obtain special instructions before use and do not handle until all safety precautions have been read and understood. | [4][5] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol details the required steps for safely handling and disposing of waste containing this compound, including pure compound, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following appropriate PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]
-
Body Protection: A laboratory coat.[6]
Waste Segregation
Proper segregation is crucial to prevent hazardous reactions and ensure compliant disposal.[6] Never mix this waste stream with incompatible chemicals.
-
Solid Waste: Collect unused or expired this compound, contaminated weighing paper, paper towels, and other solid materials in a designated hazardous solid waste container.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, designated hazardous liquid waste container.[6]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container.[6]
Container Management and Labeling
All waste containers must meet regulatory standards to ensure safety and compliance.
-
Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6][7][8] Containers must remain closed at all times except when waste is being added.[6][8][9]
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and a description of the primary hazards (e.g., "Toxic," "Irritant").[6]
Spill and Decontamination Procedures
In the event of a small spill, follow these steps:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads.[6]
-
Carefully sweep or scoop up the absorbed material and place it into the designated solid hazardous waste container.[2][3][5]
-
Decontaminate the spill area with a suitable solvent (e.g., soapy water, followed by a water rinse).
-
Collect all cleaning materials (wipes, towels) and dispose of them as hazardous solid waste.[6]
Final Disposal
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and national regulations.[1] Do not dispose of this compound or its containers in the regular trash or down the drain.[6]
-
Professional Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][4][5][6] Store the sealed and labeled waste containers in a designated satellite accumulation area while awaiting pickup.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
Personal protective equipment for handling 1,2,4-Thiadiazol-3-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 1,2,4-Thiadiazol-3-amine was not located. The following guidance is based on the known hazards of structurally similar aminothiadiazole compounds. Researchers must handle this chemical with caution, assuming it may be hazardous, and perform a full risk assessment before commencing any work. The information provided here is for guidance and does not replace a formal institutional safety review.
This document provides essential operational and safety protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Assessment and Engineering Controls
Based on data from related aminothiadiazole derivatives, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] Some related compounds may also cause respiratory irritation.[1][2]
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound. The following table summarizes the required equipment.
| Protection Type | Specification | Rationale |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation. |
| Eye & Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes, dust, and serious eye irritation.[3][4] |
| Skin & Body Protection | A professional lab coat. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator. | Required if dust or aerosols are generated outside of a fume hood.[3][5] |
Step-by-Step Handling and Operational Plan
Preparation:
-
Designate a specific area within a chemical fume hood for the experiment.
-
Assemble all necessary apparatus, reagents, and waste containers before introducing this compound.
-
Don all required PPE as specified in the table above.
Weighing and Transfer:
-
Carefully weigh the solid compound within the fume hood to minimize the generation of dust.
-
Use anti-static measures where appropriate.
-
When transferring the solid, use a spatula and avoid creating airborne dust.
Experimental Use (e.g., Dissolving or Reaction):
-
Slowly add the solid to the solvent to prevent splashing.
-
If heating is necessary, use a controlled heating source such as a heating mantle connected to a temperature controller.
-
Keep the reaction vessel closed or under a condenser to contain vapors.
Post-Handling:
-
Upon completion of work, decontaminate all equipment and the work surface with an appropriate solvent and then soap and water.
-
Remove PPE carefully, avoiding self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.[3]
Emergency Procedures
Immediate and correct response to an exposure is critical.
| Exposure Route | First Aid Measures |
| If Inhaled | Move the individual to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[3] |
| If on Skin | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Alert others and evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste.[1] For a liquid spill, use an inert absorbent material (e.g., vermiculite or sand) to contain it.
-
Clean: Decontaminate the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Caption: Workflow for handling a chemical spill.
Disposal Plan:
-
Waste Segregation: Collect all materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[3]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste management service. Adhere to all local, state, and federal regulations.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
